AR-R17779 hydrochloride
説明
Structure
3D Structure of Parent
特性
IUPAC Name |
(5S)-spiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2.ClH/c12-8-10-5-9(13-8)6-11-3-1-7(9)2-4-11;/h7H,1-6H2,(H,10,12);1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLBLUBBDSJBIU-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3(C2)CNC(=O)O3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@@]3(C2)CNC(=O)O3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178419-42-6 | |
| Record name | 178419-42-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Core Mechanism of Action of AR-R17779 Hydrochloride: A Technical Guide for Researchers
Abstract
AR-R17779 hydrochloride is a potent and highly selective full agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a ligand-gated ion channel implicated in a diverse range of physiological and pathological processes.[1] This technical guide provides an in-depth exploration of the core mechanisms of action of AR-R17779, focusing on its role in modulating inflammatory pathways, enhancing cognitive function, and potentiating anti-tumor immunity. Through its interaction with the α7 nAChR, AR-R17779 activates the cholinergic anti-inflammatory pathway, leading to the suppression of pro-inflammatory cytokines. In the central nervous system, it facilitates neurotransmitter release, which underlies its nootropic effects observed in preclinical models.[1][2] Furthermore, recent evidence highlights its ability to modulate the adaptive immune response, reducing tumor progression in cancer models.[3] This document summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of the critical signaling pathways to offer a comprehensive resource for researchers and drug development professionals.
Introduction
The α7 nicotinic acetylcholine receptor is a crucial component of the cholinergic nervous system, found in the central nervous system (CNS) and peripherally on various non-neuronal cells, including immune cells.[4][5] Its role in cognitive functions and its association with the cholinergic anti-inflammatory pathway have made it a significant target for therapeutic intervention in neurological and inflammatory diseases.[4] AR-R17779, a conformationally restricted analog of acetylcholine, has emerged as a key pharmacological tool and potential therapeutic agent due to its high selectivity and full agonist activity at the α7 nAChR.[5][6] This guide will dissect its mechanism of action, supported by preclinical data across multiple disease models.
Core Mechanism of Action: α7 nAChR Agonism
The primary mechanism of action for AR-R17779 is its function as a selective and potent full agonist at the α7 nAChR.[1][6]
AR-R17779 exhibits a high degree of selectivity for the α7 nAChR subtype over other nicotinic receptors, such as the α4β2 subtype. This selectivity is critical for minimizing off-target effects. The compound is reported to be 5-fold more potent and 35,000-fold more selective than (-)-nicotine for the α7 receptor.[6]
| Parameter | Receptor Subtype | Value | Source |
| Binding Affinity (Ki) | α7 nAChR (rat) | 92 - 190 nM | [5][6] |
| α4β2 nAChR (rat) | 16,000 nM | [5][6] | |
| Functional Potency (EC50) | α7 nAChR (rat) | 21 µM | [7] |
Activation of the α7 nAChR by AR-R17779 initiates distinct signaling cascades depending on the cell type and physiological context.
A major mechanism for AR-R17779's peripheral effects is the activation of the cholinergic anti-inflammatory pathway. This pathway is a neuro-immune reflex where the vagus nerve, upon sensing inflammation, releases acetylcholine (ACh). ACh, or an agonist like AR-R17779, binds to α7 nAChRs on immune cells, particularly macrophages, inhibiting the production and release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[8] This action effectively dampens the inflammatory response.
References
- 1. AR-R17779 - Wikipedia [en.wikipedia.org]
- 2. AR-R17779, and alpha7 nicotinic agonist, improves learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genetic and pharmacological targeting of nicotinic acetylcholine receptor action blocks tumor progression in mouse models of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. AR-R 17779 hydrochloride | CAS 178419-42-6 | AR-R17779 | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. Stimulation of α7 nicotinic acetylcholine receptor by AR-R17779 suppresses atherosclerosis and aortic aneurysm formation in apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
AR-R17779 Hydrochloride: A Selective α7 Nicotinic Acetylcholine Receptor Agonist for Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
AR-R17779 hydrochloride is a potent and selective full agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel implicated in a variety of physiological processes, including cognitive function, inflammation, and neurotransmission. This technical guide provides a comprehensive overview of this compound, consolidating key pharmacological data, detailed experimental protocols, and an exploration of the associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development who are investigating the therapeutic potential of targeting the α7 nAChR.
Introduction
The α7 nicotinic acetylcholine receptor (nAChR) has emerged as a promising therapeutic target for a range of central nervous system (CNS) disorders, including Alzheimer's disease, schizophrenia, and inflammatory conditions.[1][2] this compound, a spirocyclic compound, is a highly selective agonist for the α7 nAChR, demonstrating potent nootropic and anti-inflammatory effects in preclinical studies.[2][3] Its ability to penetrate the central nervous system makes it a valuable tool for investigating the role of α7 nAChR in various physiological and pathological processes.[4] This guide aims to provide a detailed technical resource on this compound, covering its pharmacological profile, experimental applications, and the molecular mechanisms underlying its activity.
Pharmacological Profile
This compound exhibits high selectivity for the α7 nAChR over other nAChR subtypes, such as the α4β2 receptor. This selectivity is crucial for minimizing off-target effects and elucidating the specific functions of the α7 nAChR.
Binding Affinity and Potency
The binding affinity (Ki) and potency (EC50) of AR-R17779 have been characterized in various in vitro systems. These values are essential for determining appropriate experimental concentrations and for comparing its activity with other α7 nAChR agonists.
| Parameter | Receptor Subtype | Species | Value | Reference |
| Ki | α7 nAChR | Rat | 190 nM | [4] |
| α4β2 nAChR | Rat | 16,000 nM | [4] | |
| EC50 | α7 nAChR | Rat (expressed in Xenopus oocytes) | 21 µM | [5] |
Table 1: Binding Affinity (Ki) and Potency (EC50) of this compound.
Key Experiments and Methodologies
This section provides detailed protocols for key in vitro and in vivo experiments commonly used to characterize the activity of this compound.
In Vitro Assays
Radioligand binding assays are used to determine the binding affinity of a compound for a specific receptor. For the α7 nAChR, radiolabeled antagonists like [³H]-Methyllycaconitine ([³H]-MLA) or [¹²⁵I]-α-bungarotoxin are commonly employed.
Objective: To determine the Ki of this compound for the α7 nAChR.
Materials:
-
Rat brain tissue (hippocampus or cortex) or cells expressing α7 nAChRs
-
[³H]-MLA (specific activity ~15-30 Ci/mmol)
-
This compound
-
Nicotine or unlabeled MLA (for determining non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue or cells in ice-cold binding buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 30 minutes to pellet the membranes. Wash the membrane pellet by resuspension in fresh binding buffer and repeat the centrifugation. Resuspend the final pellet in binding buffer to a protein concentration of 0.5-1.0 mg/mL.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of membrane preparation, 50 µL of [³H]-MLA (final concentration ~1-2 nM), and 50 µL of binding buffer.
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]-MLA, and 50 µL of a high concentration of an unlabeled competitor (e.g., 1 µM MLA or 100 µM nicotine).
-
Competition Binding: 50 µL of membrane preparation, 50 µL of [³H]-MLA, and 50 µL of varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethylenimine using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition binding curve and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
An In-depth Technical Guide to AR-R17779 Hydrochloride for Cognitive Function Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AR-R17779 hydrochloride is a potent and selective full agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a ligand-gated ion channel highly expressed in key brain regions associated with cognition, such as the hippocampus and cerebral cortex.[1][2] As a CNS-penetrant compound, AR-R17779 has emerged as a critical research tool for investigating the role of α7 nAChR activation in modulating cognitive processes.[2] Preclinical studies have consistently demonstrated its efficacy in improving learning and memory, suggesting its potential as a therapeutic agent for cognitive deficits observed in neurodegenerative and psychiatric disorders like Alzheimer's disease and schizophrenia.[1][2][3][4] This guide provides a comprehensive overview of AR-R17779, detailing its mechanism of action, associated signaling pathways, preclinical efficacy, and key experimental protocols.
Mechanism of Action
AR-R17779 exerts its effects by selectively binding to and activating the homopentameric α7 nAChR.[2][5] This receptor is a non-selective cation channel that, upon agonist binding, allows the influx of ions, most notably Calcium (Ca²⁺).[6] The subsequent rise in intracellular Ca²⁺ concentration triggers a cascade of downstream signaling events that are crucial for synaptic plasticity, neurotransmitter release, and cell survival—processes fundamental to learning and memory.[5] The spirocyclic structure of AR-R17779 confers a high degree of binding specificity for the α7 subtype over other nAChRs, such as the α4β2 subtype, minimizing off-target effects and making it an ideal tool for targeted research.[2][7]
Quantitative Pharmacological Data
The selectivity and potency of AR-R17779 have been quantified through various binding and functional assays. The following tables summarize key quantitative data from preclinical studies.
Table 1: Receptor Binding Affinity
| Receptor Subtype | Ligand | Kᵢ (nM) | Species | Source |
|---|---|---|---|---|
| α7 nAChR | AR-R17779 | 92 | - | [7] |
| α7 nAChR | AR-R17779 | 190 | Rat |
| α4β2 nAChR | AR-R17779 | 16000 | Rat |[7] |
Table 2: Functional Activity
| Assay | Parameter | Value | Species/System | Source |
|---|
| α7 nAChR Activation | EC₅₀ | 21 µM | Rat (Xenopus oocytes) |[8] |
Table 3: Preclinical Efficacy in Cognitive Models
| Animal Model / Test | Dosing (mg/kg, SC) | Effect | Disease Model | Source |
|---|---|---|---|---|
| Rat / Social Recognition Test | 0.3, 1 | Reversal of scopolamine-induced deficit | Amnesia Model | [9] |
| Rat / Social Recognition Test | 1, 3, 10, 30 | Increased memory in unimpaired animals | Healthy | [9] |
| Rat / Radial Arm Maze | 1-10 | Improved learning and memory | Healthy & Lesioned | [7][10] |
| Rat / Radial Arm Maze | 2 (racemic mixture) | Improved long-term acquisition | Healthy |[10] |
Key Signaling Pathways
Activation of the α7 nAChR by AR-R17779 initiates several downstream signaling cascades critical for its pro-cognitive effects. The influx of Ca²⁺ is a primary event that leads to the activation of multiple kinases and transcription factors.
Key pathways include:
-
PI3K/Akt Pathway: This pathway is heavily implicated in promoting cell survival and neuroprotection. Activation of α7 nAChRs has been shown to reduce neuronal apoptosis through the PI3K/Akt signaling cascade.[5]
-
ERK/MAPK Pathway: The extracellular signal-regulated kinase (ERK) pathway is crucial for synaptic plasticity and memory consolidation. Studies have shown that the cognitive-enhancing effects of α7 agonists correlate with the activation of ERK and the downstream transcription factor CREB (cAMP response element-binding protein).[1]
-
JAK2/STAT3 Pathway: This pathway is linked to the anti-inflammatory effects of α7 nAChR activation, which is relevant as neuroinflammation is a key component of many neurodegenerative diseases.[5]
-
cAMP/PKA Pathway: Recent evidence connects α7 nAChR activation to increases in intracellular cAMP via adenylyl cyclase 1 (AC1), which in turn activates Protein Kinase A (PKA).[11] This pathway is known to play a major role in enhancing synaptic transmission and plasticity.[11]
Experimental Protocols
AR-R17779 has been evaluated in various behavioral paradigms to assess its impact on different domains of cognition. Below are detailed methodologies for key cited experiments.
Social Recognition Test (SRT)
This test evaluates short-term social memory in rodents.
-
Animals: Adult male Sprague Dawley rats.[1]
-
Principle: An adult rat's natural tendency to investigate a novel juvenile rat more than a familiar one is used to measure memory. A reduction in investigation time during a second encounter indicates recognition.[9]
-
Procedure:
-
Acclimation: Allow adult rats to acclimate to the testing room for at least 30-60 minutes before the trial.
-
Drug Administration: Administer this compound (e.g., 0.3, 1.0 mg/kg, SC) or vehicle at a specified time before the first encounter (e.g., 20-30 minutes). If modeling amnesia, a cholinergic antagonist like scopolamine (B1681570) can be administered prior to the agonist.[1][9]
-
First Encounter (T1): Place a juvenile rat into the home cage of the adult test rat. Measure the total time the adult rat spends actively investigating the juvenile (e.g., sniffing, grooming) over a set period (e.g., 4 minutes).
-
Retention Interval: Return the juvenile to its home cage. After a specified delay (e.g., 15 minutes for deficit models, up to 24 hours for memory enhancement), re-introduce the same juvenile rat.[9]
-
Second Encounter (T2): Again, measure the social interaction time for the same duration as T1.
-
-
Data Analysis: Memory is quantified by the percent reduction in social interaction time (%RSIT) from T1 to T2. A higher %RSIT indicates better memory.
Radial Arm Maze (RAM)
This task assesses spatial working and reference memory.[2][3]
-
Apparatus: An elevated central platform with eight arms radiating outwards. Food rewards are placed at the ends of some or all arms depending on the protocol.
-
Procedure (Win-Shift Version):
-
Habituation: Allow rats to explore the maze freely with food available in all arms.
-
Drug Administration: Administer AR-R17779 (e.g., 1-10 mg/kg, SC) or vehicle 20 minutes prior to the daily session.[3][10]
-
Training/Testing: Bait all eight arms with a food reward. Place the rat on the central platform and allow it to explore the maze until all eight rewards have been consumed or a time limit is reached.
-
Data Collection: Record the sequence of arm entries. An entry into a previously visited (and therefore unbaited) arm is scored as a working memory error. An entry into an arm that was never baited (in a reference memory version of the task) is a reference memory error.
-
-
Data Analysis: Key metrics include the number of working memory errors, reference memory errors, and the time taken to complete the task. A reduction in errors indicates improved spatial memory. Studies have shown that AR-R17779 significantly reverses working memory impairment caused by lesions and improves learning in acquisition tasks.[3][10]
Conclusion and Future Directions
This compound is a selective and potent α7 nAChR full agonist that has proven invaluable for elucidating the role of this receptor in cognitive function.[2][12] Preclinical data robustly support its ability to enhance learning and memory across various animal models, acting through well-defined neurochemical pathways involving Ca²⁺ influx and the activation of key kinases like PI3K/Akt and ERK.[1][3][5] The detailed protocols and quantitative data presented in this guide serve as a foundational resource for researchers aiming to further explore the therapeutic potential of α7 nAChR agonism. Future research should continue to investigate the long-term efficacy and safety profile of compounds like AR-R17779 and explore their utility in combination therapies for complex cognitive disorders.
References
- 1. Broad-Spectrum Efficacy across Cognitive Domains by α7 Nicotinic Acetylcholine Receptor Agonism Correlates with Activation of ERK1/2 and CREB Phosphorylation Pathways | Journal of Neuroscience [jneurosci.org]
- 2. AR-R17779 | Selective Nicotinic Acetylcholine Agonist [benchchem.com]
- 3. AR-R17779, and alpha7 nicotinic agonist, improves learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology [mdpi.com]
- 5. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 6. journals.biologists.com [journals.biologists.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. AR-R 17779 improves social recognition in rats by activation of nicotinic alpha7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Scholars@Duke publication: AR-R17779, and alpha7 nicotinic agonist, improves learning and memory in rats. [scholars.duke.edu]
- 11. Activation of α7 nicotinic acetylcholine receptors increases intracellular cAMP levels via activation of AC1 in hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AR-R17779 - Wikipedia [en.wikipedia.org]
The Cholinergic Agonist AR-R17779 Hydrochloride: A Technical Overview of its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
AR-R17779 hydrochloride is a potent and selective full agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1] Its anti-inflammatory properties are primarily mediated through the activation of the cholinergic anti-inflammatory pathway (CAP), a neural circuit that inhibits cytokine production and attenuates inflammation. This technical guide provides an in-depth analysis of the anti-inflammatory effects of AR-R17779, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to evaluate its efficacy. The information presented herein is intended to support further research and development of α7 nAChR agonists as a novel class of anti-inflammatory therapeutics.
Introduction: The Cholinergic Anti-inflammatory Pathway and α7 nAChR
The cholinergic anti-inflammatory pathway (CAP) is a physiological mechanism that regulates the immune response through the vagus nerve.[2][3] Acetylcholine (ACh), the principal neurotransmitter of the vagus nerve, can modulate the activity of immune cells, particularly macrophages, to suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[2][4][5] This neuro-immune communication is predominantly mediated by the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel expressed on various immune cells.[2][5]
AR-R17779, as a selective α7 nAChR agonist, offers a pharmacological tool to specifically target and activate this pathway, thereby providing a potential therapeutic strategy for a range of inflammatory conditions.[1][4]
Mechanism of Action of AR-R17779
The anti-inflammatory effects of AR-R17779 are initiated by its binding to and activation of the α7 nAChR on immune cells. This activation triggers a cascade of intracellular signaling events that ultimately lead to the suppression of pro-inflammatory gene expression.
Inhibition of NF-κB Signaling
A key mechanism underlying the anti-inflammatory action of AR-R17779 is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[2][6] NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes. Activation of α7 nAChR by AR-R17779 can prevent the degradation of IκB, an inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking its translocation to the nucleus and subsequent transcriptional activity.[5]
Activation of the JAK2/STAT3 Pathway
The Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway is another important signaling cascade modulated by AR-R17779.[5][6] Binding of AR-R17779 to α7 nAChR can lead to the recruitment and phosphorylation of JAK2, which in turn phosphorylates STAT3. Phosphorylated STAT3 can then dimerize, translocate to the nucleus, and induce the expression of anti-inflammatory genes, such as SOCS3 (Suppressor of Cytokine Signaling 3), which can further inhibit pro-inflammatory signaling.[5]
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory efficacy of AR-R17779 has been quantified in various preclinical models. The following tables summarize key findings.
Table 1: In Vivo Efficacy in a Murine Model of TNBS-Induced Colitis
| Parameter | Vehicle Control | AR-R17779 (1.5 mg/kg) | % Change vs. Control | p-value | Reference |
| Colonic IL-1β (pg/mg protein) | ~150 | ~125 | ↓ ~16.7% | < 0.05 | |
| Colonic IL-6 (pg/mg protein) | ~250 | ~100 | ↓ 60% | < 0.05 |
Data are approximated from graphical representations in the cited literature.
Table 2: In Vivo Efficacy in a Murine Model of Atherosclerosis
| Parameter | Ang II + HFD | AR-R17779 + Ang II + HFD | % Change vs. Control | p-value | Reference |
| Aortic IL-1β mRNA Expression | ~4.5 (fold increase) | ~2.0 (fold increase) | ↓ ~55.6% | < 0.05 | [7] |
| Aortic IL-6 mRNA Expression | ~3.0 (fold increase) | ~1.5 (fold increase) | ↓ 50% | < 0.05 | [7] |
| Atherosclerotic Plaque Area (%) | ~12 | ~5 | ↓ ~58.3% | < 0.05 | [7] |
Data are approximated from graphical representations in the cited literature. HFD: High-Fat Diet; Ang II: Angiotensin II.
Table 3: In Vitro Effects on Cytokine Production
| Cell Type | Stimulant | Treatment | Cytokine Measured | % Inhibition | Reference |
| Whole Blood Cells | LPS | AR-R17779 | IL-6 | Significant | [8] |
| Whole Blood Cells | LPS | AR-R17779 | TNF-α | Significant | [8] |
Specific percentage of inhibition was not always provided, but the effect was statistically significant.
It is important to note that the effects of AR-R17779 can be model-dependent. For instance, while effective in the TNBS-induced colitis model, it was found to worsen disease in a DSS-induced colitis model.[8] Furthermore, in a model of ischemia-reperfusion brain injury, AR-R17779 did not show a significant effect on infarct size or microglial activation.[9]
Detailed Experimental Protocols
The following sections provide an overview of the methodologies employed in key studies investigating the anti-inflammatory properties of AR-R17779.
TNBS-Induced Colitis Model in Mice
This model is used to induce a Th1-mediated intestinal inflammation, sharing some pathological features with Crohn's disease.
-
Animals: Male mice (e.g., C57BL/6) are typically used.
-
Induction of Colitis: Mice are lightly anesthetized, and 2,4,6-trinitrobenzenesulfonic acid (TNBS) dissolved in ethanol is administered intrarectally via a catheter.
-
Treatment: this compound is dissolved in saline and administered subcutaneously at specified doses (e.g., 1.5 mg/kg) daily, starting from the day of colitis induction.
-
Assessment of Inflammation:
-
Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and presence of blood in the stool.
-
Macroscopic Score: Evaluation of the colon for inflammation, ulceration, and thickening upon sacrifice.
-
Histology: Colon sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess mucosal damage and inflammatory cell infiltration.
-
Myeloperoxidase (MPO) Activity: A biochemical assay to quantify neutrophil infiltration in the colon tissue.
-
Cytokine Measurement: Colon tissue is homogenized, and levels of pro-inflammatory cytokines are measured using ELISA or quantitative real-time PCR (qRT-PCR).
-
In Vitro Macrophage Cytokine Release Assay
This assay is used to determine the direct effect of AR-R17779 on cytokine production by macrophages.
-
Cell Culture: Primary peritoneal macrophages are harvested from mice, or a macrophage cell line (e.g., RAW 264.7) is used. Cells are plated in multi-well plates and allowed to adhere.
-
Treatment: Cells are pre-incubated with varying concentrations of AR-R17779 for a specific duration (e.g., 30-60 minutes).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to the cell culture medium.
-
Incubation: Cells are incubated for a period sufficient to allow for cytokine production and release (e.g., 4 to 24 hours).
-
Cytokine Quantification: The cell culture supernatant is collected, and the concentration of cytokines such as TNF-α and IL-6 is determined using an enzyme-linked immunosorbent assay (ELISA).
The Role of the Spleen
Interestingly, the anti-inflammatory effects of AR-R17779 in the TNBS-induced colitis model have been shown to be dependent on the spleen. In splenectomized mice, the protective effects of AR-R17779 were abolished, suggesting that the spleen is a critical component of the downstream signaling pathway initiated by α7 nAChR activation in this context. This highlights the complexity of the cholinergic anti-inflammatory pathway and suggests that the therapeutic effects of α7 nAChR agonists may involve interactions between different organ systems.
Conclusion and Future Directions
This compound demonstrates significant anti-inflammatory properties in various preclinical models, primarily through the activation of the α7 nAChR and the subsequent modulation of key inflammatory signaling pathways like NF-κB and JAK2/STAT3. The quantitative data underscore its potential to reduce pro-inflammatory cytokine levels and ameliorate disease severity in specific inflammatory contexts.
However, the conflicting results in different colitis models and the lack of efficacy in a brain ischemia model indicate that the therapeutic utility of AR-R17779 and other α7 nAChR agonists may be context- and disease-specific. Future research should focus on elucidating the precise molecular mechanisms that determine the differential responses to α7 nAChR activation in various tissues and disease states. Further investigation into the role of the spleen and other organs in mediating the systemic anti-inflammatory effects of these compounds is also warranted. A deeper understanding of these factors will be crucial for the successful clinical translation of α7 nAChR agonists as a novel class of anti-inflammatory drugs.
References
- 1. AR-R17779 - Wikipedia [en.wikipedia.org]
- 2. Cholinergic Modulation of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Cholinergic Anti-Inflammatory Pathway: R&D Systems [rndsystems.com]
- 4. THE ANTI-INFLAMMATORY POTENTIAL OF SELECTIVE CHOLINERGIC AGONISTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The alpha7 nicotinic acetylcholine receptor as a pharmacological target for inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinic Acetylcholine Receptor Involvement in Inflammatory Bowel Disease and Interactions with Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stimulation of α7 nicotinic acetylcholine receptor by AR-R17779 suppresses atherosclerosis and aortic aneurysm formation in apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective α7 nicotinic acetylcholine receptor agonists worsen disease in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The selective alpha7 nicotinic acetylcholine receptor agonist AR-R17779 does not affect ischemia–reperfusion brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
The Role of AR-R17779 Hydrochloride in Cholinergic Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AR-R17779 hydrochloride is a potent and selective full agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel deeply implicated in a variety of physiological and pathological processes.[1][2][3] This technical guide provides a comprehensive overview of AR-R17779's role in cholinergic signaling, with a focus on its molecular interactions, downstream cellular effects, and the experimental methodologies used for its characterization. Quantitative binding and functional data are presented, alongside detailed protocols for key assays. Furthermore, signaling pathways modulated by AR-R17779 are visualized through detailed diagrams to facilitate a deeper understanding of its mechanism of action.
Introduction to this compound
AR-R17779 is a spirocyclic compound that acts as a selective agonist for the α7 subtype of neuronal nAChRs.[1][4] Its high affinity and selectivity for the α7 nAChR have made it an invaluable tool for investigating the role of this receptor in cognitive function, neuroinflammation, and other neurological and inflammatory disorders.[5][6][7] The activation of α7 nAChRs by agonists like AR-R17779 triggers a cascade of intracellular events, primarily initiated by an influx of calcium ions, which in turn modulates various downstream signaling pathways.[8][9][10]
Quantitative Pharmacological Data
The selectivity and potency of AR-R17779 are demonstrated by its binding affinities (Ki) and functional potencies (EC50) at different nAChR subtypes.
| Receptor Subtype | Species | Parameter | Value (nM) | Reference |
| α7 nAChR | Rat | Ki | 92 - 190 | [1][11] |
| α4β2 nAChR | Rat | Ki | 16000 | [1][11] |
| α7 nAChR | Rat | EC50 | 21,000 | [4] |
| α7 nAChR | Human | EC50 | 420 | [5] |
Cholinergic Signaling Pathways Modulated by AR-R17779
Activation of the α7 nAChR by AR-R17779 initiates several key intracellular signaling cascades. These pathways are central to the compound's observed effects on cellular function, including modulation of inflammation and promotion of cell survival.
The JAK2/STAT3 Signaling Pathway
The Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a critical signaling cascade involved in the anti-inflammatory effects of α7 nAChR activation.[12][13][14][15][16]
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another crucial signaling route activated by α7 nAChR stimulation, playing a significant role in promoting cell survival and proliferation.[17][18][19][20][21]
The ERK1/2-CREB Signaling Pathway
The Extracellular signal-regulated kinase 1/2 (ERK1/2) and cAMP response element-binding protein (CREB) pathway is implicated in the cognitive-enhancing effects of α7 nAChR agonists.[8][22]
Experimental Protocols
The following protocols provide a framework for the characterization of AR-R17779 and other α7 nAChR ligands.
Radioligand Binding Assay
This assay is used to determine the binding affinity of AR-R17779 to nAChRs.[2][23][24][25][26]
Objective: To determine the Ki of AR-R17779 for the α7 nAChR.
Materials:
-
Rat brain tissue or cells expressing the target receptor
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [³H]methyllycaconitine for α7 nAChR)
-
This compound
-
Non-specific binding control (e.g., high concentration of a known α7 nAChR ligand like nicotine)
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Homogenize brain tissue or cells in ice-cold homogenization buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the pellet by resuspension and centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, radioligand, and varying concentrations of AR-R17779.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + non-specific control).
-
Incubate to allow binding to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Place filters in scintillation vials with scintillation fluid and count the radioactivity.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of AR-R17779 to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation.
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is used to measure the functional activity of AR-R17779 at nAChRs expressed in Xenopus oocytes.[27][28][29][30][31]
Objective: To determine the EC50 and efficacy of AR-R17779 at α7 nAChRs.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the α7 nAChR subunit
-
Recording solution (e.g., ND96)
-
This compound
-
TEVC amplifier and data acquisition system
-
Microelectrodes
Procedure:
-
Oocyte Preparation:
-
Harvest and defolliculate Xenopus oocytes.
-
Inject oocytes with cRNA for the α7 nAChR and incubate for 2-5 days to allow for receptor expression.
-
-
Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
-
Drug Application:
-
Apply increasing concentrations of AR-R17779 to the oocyte via the perfusion system.
-
Record the inward current elicited by each concentration.
-
-
Data Analysis:
-
Measure the peak current response for each concentration.
-
Normalize the responses to the maximal response.
-
Plot the normalized response against the concentration of AR-R17779 and fit with a sigmoid function to determine the EC50 and maximal efficacy.
-
LPS-Induced Cytokine Release Assay in Macrophages
This assay assesses the anti-inflammatory effects of AR-R17779.[32][33][34][35]
Objective: To measure the effect of AR-R17779 on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Cell culture medium
-
LPS
-
This compound
-
ELISA kits for the cytokines of interest
Procedure:
-
Cell Culture and Treatment:
-
Culture macrophages in appropriate medium.
-
Pre-treat the cells with varying concentrations of AR-R17779 for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS to induce an inflammatory response.
-
Incubate for a period to allow for cytokine production (e.g., 24 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
-
Cytokine Measurement:
-
Measure the concentration of cytokines in the supernatant using ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the cytokine levels in the AR-R17779-treated groups to the LPS-only control group to determine the inhibitory effect of the compound.
-
Rat Social Recognition Test
This behavioral assay is used to evaluate the effects of AR-R17779 on short-term memory.[36][37][38][39][40]
Objective: To assess the ability of AR-R17779 to improve social recognition memory in rats, potentially reversing a deficit induced by a cholinergic antagonist like scopolamine (B1681570).
Materials:
-
Adult male rats
-
Juvenile male rats
-
Test arena
-
Scopolamine (for deficit model)
-
This compound
Procedure:
-
Habituation:
-
Habituate the adult rat to the test arena.
-
-
First Exposure (T1):
-
Introduce a juvenile rat into the arena and allow the adult rat to investigate it for a set period.
-
-
Inter-trial Interval:
-
Remove the juvenile rat. Administer AR-R17779 or vehicle to the adult rat. In the deficit model, scopolamine is administered prior to T1.
-
-
Second Exposure (T2):
-
After a specific delay, re-introduce the same juvenile rat (or a novel one for control) into the arena.
-
Measure the time the adult rat spends investigating the juvenile.
-
-
Data Analysis:
-
A shorter investigation time during T2 compared to T1 indicates that the adult rat remembers the juvenile. Compare the investigation times between treatment groups to assess the effect of AR-R17779 on social memory.
-
Conclusion
This compound serves as a powerful pharmacological tool for elucidating the complex role of the α7 nAChR in cholinergic signaling. Its high selectivity and agonist activity allow for the specific interrogation of α7 nAChR-mediated pathways, such as the JAK2/STAT3, PI3K/Akt, and ERK1/2-CREB cascades. The experimental protocols detailed herein provide a robust framework for the continued investigation of AR-R17779 and the development of novel therapeutics targeting the α7 nAChR for a range of neurological and inflammatory conditions.
References
- 1. AR-R 17779 hydrochloride | CAS 178419-42-6 | AR-R17779 | Tocris Bioscience [tocris.com]
- 2. benchchem.com [benchchem.com]
- 3. Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology [mdpi.com]
- 4. apexbt.com [apexbt.com]
- 5. AR-R 17779 hydrochloride, alpha7 nAChR agonist (CAS 178419-42-6) | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broad-Spectrum Efficacy across Cognitive Domains by α7 Nicotinic Acetylcholine Receptor Agonism Correlates with Activation of ERK1/2 and CREB Phosphorylation Pathways | Journal of Neuroscience [jneurosci.org]
- 9. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure and gating mechanism of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Chronic exposure to nicotine enhances insulin sensitivity through α7 nicotinic acetylcholine receptor-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cusabio.com [cusabio.com]
- 18. researchgate.net [researchgate.net]
- 19. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 20. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. researchgate.net [researchgate.net]
- 23. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. giffordbioscience.com [giffordbioscience.com]
- 25. benchchem.com [benchchem.com]
- 26. An Experimental Study on 131I-CHIBA-1001: A Radioligand for α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 28. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. youtube.com [youtube.com]
- 32. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
- 34. Lipopolysaccharide-driven Th2 Cytokine Production in Macrophages Is Regulated by Both MyD88 and TRAM - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Social recognition assay in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Scopolamine induced deficits in a battery of rat cognitive tests: comparisons of sensitivity and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. Scopolamine animal model of memory impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. biorxiv.org [biorxiv.org]
- 40. researchgate.net [researchgate.net]
Investigating the Anxiolytic Potential of AR-R17779 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AR-R17779 hydrochloride, a potent and selective full agonist for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), has been primarily investigated for its nootropic effects.[1] However, the well-documented role of the cholinergic system, and specifically the α7 nAChR, in the modulation of mood and anxiety suggests a therapeutic potential for AR-R17779 in anxiety disorders. This technical guide provides a comprehensive overview of the current understanding of AR-R17779, its mechanism of action, and the preclinical evidence that hints at its potential anxiolytic properties. While direct quantitative data on AR-R17779 in classical anxiety models is limited in publicly available literature, this document will detail the established experimental protocols and signaling pathways that form the basis for investigating its anxiolytic effects.
Introduction to this compound
AR-R17779 is a spirocyclic compound that acts as a highly selective and potent full agonist of the α7 subtype of neural nicotinic acetylcholine receptors.[1] Its high affinity and selectivity for the α7 nAChR make it a valuable pharmacological tool for elucidating the physiological functions of this receptor. The α7 nAChR is a ligand-gated ion channel highly expressed in brain regions critical for cognitive function and emotional regulation, such as the hippocampus and cerebral cortex.
Mechanism of Action: The α7 Nicotinic Acetylcholine Receptor Signaling Pathway
The α7 nAChR is a homopentameric ligand-gated ion channel, meaning it is composed of five identical α7 subunits.[2] Upon binding of an agonist like AR-R17779, the receptor undergoes a conformational change, opening a central ion channel. This channel is highly permeable to calcium ions (Ca²⁺), which act as a critical second messenger, initiating a cascade of downstream signaling events. These intracellular signaling pathways are believed to mediate the diverse physiological effects of α7 nAChR activation, including modulation of neurotransmitter release and synaptic plasticity.
Preclinical Evidence and the Role of α7 nAChR in Anxiety
The most relevant preclinical data for AR-R17779 comes from the rat social recognition test .[1][5][6] While primarily a test of learning and memory, social interaction is a key component of anxiety models. In these studies, AR-R17779 was shown to improve social memory.
Social Recognition Test Data for AR-R17779
The social recognition test assesses the ability of an adult rat to recognize a juvenile rat after a delay. An increase in the percent reduction in social interaction time (%RSIT) between two encounters indicates improved memory.
| Compound | Dose (mg/kg, SC) | Test Condition | Outcome | Reference |
| AR-R17779 | 1, 3, 10, 30 | Unimpaired animals (24h retention) | Increased %RSIT | [1][5] |
| AR-R17779 | 0.3, 1 | Scopolamine-induced deficit (15min retention) | Reversed deficit | [1][5] |
Experimental Protocols for Assessing Anxiolytic Effects
To rigorously evaluate the anxiolytic potential of this compound, standardized preclinical models of anxiety in rodents are essential. The following are detailed methodologies for key experiments that could be employed.
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[7][8][9]
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.
Procedure:
-
Administer this compound or vehicle to the test animals (e.g., rats or mice) at predetermined times before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (typically 5 minutes).
-
Record the number of entries into and the time spent in the open and closed arms using a video-tracking system.
-
An anxiolytic effect is indicated by a significant increase in the time spent in and/or the number of entries into the open arms.
Light-Dark Box Test
This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment.[10][11][12][13][14]
Apparatus: A box divided into a small, dark compartment and a large, brightly illuminated compartment, with an opening connecting the two.
Procedure:
-
Administer this compound or vehicle to the test animals.
-
Place the animal in the center of the light compartment.
-
Allow the animal to move freely between the two compartments for a set period (e.g., 10 minutes).
-
Record the time spent in each compartment and the number of transitions between compartments.
-
An anxiolytic effect is suggested by an increase in the time spent in the light compartment and the number of transitions.
Social Interaction Test
This test assesses anxiety by measuring the social behavior of a rodent when placed in a novel environment with an unfamiliar conspecific.[15][16]
Apparatus: A neutral, open-field arena.
Procedure:
-
Administer this compound or vehicle to pairs of unfamiliar, weight-matched animals.
-
Place the pair of animals in the open-field arena.
-
Record the duration and frequency of social behaviors (e.g., sniffing, following, grooming) for a set period (e.g., 10 minutes).
-
An anxiolytic effect is indicated by an increase in the total time spent in active social interaction.
Conclusion and Future Directions
This compound is a potent and selective α7 nAChR agonist with demonstrated pro-cognitive effects. While direct evidence for its anxiolytic properties is currently lacking in the public domain, the established role of the α7 nAChR in mood and anxiety regulation provides a strong rationale for its investigation in this therapeutic area. The experimental protocols detailed in this guide provide a clear framework for future preclinical studies to systematically evaluate the anxiolytic potential of AR-R17779. Such research would be invaluable in determining if the selective activation of the α7 nAChR by AR-R17779 represents a viable novel strategy for the treatment of anxiety disorders. Further investigation into the dose-response relationship and the potential for anxiogenic effects at higher doses, as seen with other α7 agonists, is also warranted.
References
- 1. AR-R 17779 improves social recognition in rats by activation of nicotinic alpha7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology | MDPI [mdpi.com]
- 3. Activation of the α7 nicotinic ACh receptor induces anxiogenic effects in rats which is blocked by a 5-HT1a receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. AR-R 17779 improves social recognition in rats by activation of nicotinic [alpha]7 receptors - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. Elevated plus maze - Wikipedia [en.wikipedia.org]
- 10. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Light-dark box test - Wikipedia [en.wikipedia.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 14. mmpc.org [mmpc.org]
- 15. anilocus.com [anilocus.com]
- 16. Social Behavior Testing in Mice: Social Interest, Recognition, and Aggression | Springer Nature Experiments [experiments.springernature.com]
The α7 Nicotinic Acetylcholine Receptor Agonist AR-R17779 Hydrochloride: A Technical Guide to its Pro-Cognitive Effects in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
AR-R17779 hydrochloride, a selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), has demonstrated significant potential as a cognitive enhancer in preclinical rodent models. This technical guide provides a comprehensive overview of the research investigating the effects of AR-R17779 on learning and memory in rats. The document details the experimental protocols utilized in key studies, presents available quantitative data in structured tables, and visualizes the proposed signaling pathways and experimental workflows using Graphviz diagrams. The findings highlight the compound's efficacy in ameliorating cognitive deficits in various behavioral paradigms, including the radial arm maze and social recognition tests, as well as in models of memory impairment induced by scopolamine (B1681570) and fimbria-fornix lesions. The underlying mechanism is believed to involve the activation of the ERK/CREB signaling cascade, a critical pathway in synaptic plasticity and memory formation.
Introduction
The cholinergic system, particularly the nicotinic acetylcholine receptors (nAChRs), plays a pivotal role in cognitive functions such as learning, memory, and attention.[1][2] The α7 subtype of the nAChR is a ligand-gated ion channel with high calcium permeability, making it a key modulator of synaptic plasticity.[2] Agonists targeting the α7 nAChR, such as this compound, are therefore of significant interest for the development of therapeutics for cognitive disorders. This document synthesizes the available preclinical data on AR-R17779's effects on learning and memory in rats, providing a technical resource for researchers in the field.
Mechanism of Action: α7 Nicotinic Acetylcholine Receptor Activation
AR-R17779 acts as a selective agonist at the α7 nAChR. Upon binding, it induces a conformational change in the receptor, opening its ion channel and allowing an influx of cations, primarily calcium (Ca²⁺). This influx of calcium triggers a cascade of downstream intracellular signaling events crucial for synaptic plasticity and cognitive enhancement. A key pathway implicated in the pro-cognitive effects of α7 nAChR agonists is the Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB) pathway.
Efficacy in Animal Models of Learning and Memory
The cognitive-enhancing properties of AR-R17779 have been evaluated in several well-established rodent behavioral paradigms.
Radial Arm Maze
The eight-arm radial maze is a task used to assess spatial learning and working memory. Studies have shown that AR-R17779 improves performance in this task in both normal and memory-impaired rats.
-
Apparatus: An eight-arm radial maze with a central platform.
-
Procedure: All eight arms are baited with a food reward. The rat is placed on the central platform and allowed to freely explore the maze. The trial ends when the rat has visited all eight arms.
-
Measures:
-
Working Memory Errors: Re-entry into an arm that has already been visited within the same trial.
-
Reference Memory Errors: Entry into an arm that is never baited (in variations of the task where not all arms are baited).
-
Latency: Time to complete the trial.
-
-
Drug Administration: AR-R17779 (2 mg/kg) or its racemic mixture, AR-R13489, was administered via subcutaneous injection 20 minutes before testing.[2]
-
Apparatus: An eight-arm radial maze.
-
Procedure: A subset of arms is baited, and the configuration of baited arms changes daily. This requires the rat to learn a new spatial pattern in each session.
-
Measures: Number of errors (entries into unbaited arms) to find all the baited arms.
-
Drug Administration: AR-R17779 (2 mg/kg, s.c.) administered 20 minutes prior to each daily session.[2]
While the primary literature reports a significant improvement in both long-term win-shift acquisition and daily repeated acquisition with AR-R17779 treatment, the specific quantitative data (e.g., mean number of errors ± SEM) were not available in the reviewed abstracts.[2]
Table 1: Effect of AR-R17779 on Radial Arm Maze Performance (Qualitative Summary)
| Task | Animal Model | AR-R17779 Dose | Outcome | Reference |
| Long-term Win-Shift Acquisition | Adult female Sprague-Dawley rats | 2 mg/kg (racemic mixture AR-R13489) | Significant improvement after 3 weeks of training | [2] |
| Repeated Acquisition | Adult female Sprague-Dawley rats | 2 mg/kg | Significant improvement in daily acquisition | [2] |
Social Recognition Test
The social recognition test assesses short-term memory by capitalizing on the natural tendency of adult rats to investigate novel juvenile rats more than familiar ones.
-
Subjects: Adult male rats and juvenile male rats.
-
Procedure:
-
Trial 1 (T1): An adult rat is placed in an observation cage and allowed to interact with a juvenile rat for a set period (e.g., 5 minutes).
-
Inter-Trial Interval (ITI): A delay period (e.g., 15 minutes or 24 hours).
-
Trial 2 (T2): The adult rat is re-exposed to the same juvenile rat.
-
-
Measure: The primary measure is the percent reduction in social interaction time (%RSIT) from T1 to T2, calculated as: [1 - (SIT in T2 / SIT in T1)] * 100. A higher %RSIT indicates better memory of the juvenile.
-
Drug Administration: AR-R17779 was administered subcutaneously at various doses before T1.
Table 2: Effect of AR-R17779 on Social Recognition Memory in Unimpaired Rats (24-hour ITI)
| Treatment Group | Dose (mg/kg, s.c.) | n | % Reduction in Social Interaction Time (%RSIT) | Statistical Significance vs. Vehicle |
| Vehicle | - | 10 | ~20% | - |
| AR-R17779 | 1 | 10 | ~50% | p < 0.01 |
| AR-R17779 | 3 | 10 | ~60% | p < 0.001 |
| AR-R17779 | 10 | 10 | ~55% | p < 0.01 |
| AR-R17779 | 30 | 10 | ~65% | p < 0.001 |
Data are approximated from graphical representations in the source literature.
Reversal of Induced Memory Deficits
AR-R17779 has also been shown to reverse memory impairments induced by pharmacological or surgical interventions.
Scopolamine, a muscarinic receptor antagonist, is commonly used to induce a transient amnesic state.
-
Procedure: The social recognition test is performed as described above, with a 15-minute ITI.
-
Induction of Deficit: Scopolamine (e.g., 0.1 mg/kg, s.c.) is administered prior to T1 to impair memory formation.
-
Drug Administration: AR-R17779 is co-administered with scopolamine.
Table 3: Reversal of Scopolamine-Induced Memory Deficit by AR-R17779 in the Social Recognition Test (15-minute ITI)
| Treatment Group | Dose (mg/kg, s.c.) | n | % Reduction in Social Interaction Time (%RSIT) | Statistical Significance vs. Scopolamine |
| Vehicle + Vehicle | - | 10 | ~50% | - |
| Scopolamine (0.1) + Vehicle | - | 10 | ~10% | - |
| Scopolamine (0.1) + AR-R17779 | 0.3 | 10 | ~40% | p < 0.05 |
| Scopolamine (0.1) + AR-R17779 | 1 | 10 | ~55% | p < 0.01 |
Data are approximated from graphical representations in the source literature.
The fimbria-fornix is a major pathway connecting the hippocampus to other brain regions, and its lesioning results in severe memory deficits.
-
Surgical Procedure: Bilateral electrolytic or aspiration lesions of the fimbria-fornix are performed on anesthetized rats. Sham-operated rats serve as controls.
-
Behavioral Testing: Working memory is assessed using the eight-arm radial maze (win-shift task).
-
Drug Administration: AR-R17779 is administered to the lesioned rats.
The primary research indicates that AR-R17779 significantly reverses the working memory impairment caused by fimbria-fornix lesions.[2] However, specific quantitative data on the extent of this reversal (e.g., reduction in the number of working memory errors) were not available in the reviewed literature.
Table 4: Effect of AR-R17779 on Fimbria-Fornix Lesion-Induced Working Memory Deficit (Qualitative Summary)
| Animal Model | Behavioral Task | AR-R17779 Treatment | Outcome | Reference |
| Rats with fimbria-fornix lesions | Radial Arm Maze (Working Memory) | Chronic administration | Significant reversal of the lesion-induced impairment | [2] |
Discussion and Future Directions
The available preclinical evidence strongly suggests that this compound is a promising cognitive-enhancing agent. Its efficacy in both unimpaired and memory-impaired rodent models highlights its potential therapeutic utility. The compound's selective agonism at the α7 nAChR and its engagement of the ERK/CREB signaling pathway provide a clear mechanistic basis for its pro-cognitive effects.
Future research should focus on obtaining more detailed quantitative data from a wider range of cognitive tasks to further characterize the compound's efficacy profile. Elucidating the precise downstream targets of the ERK/CREB pathway activated by AR-R17779 will provide a more complete understanding of its molecular mechanism of action. Furthermore, long-term safety and tolerability studies are necessary prerequisites for any potential clinical development.
Conclusion
This compound demonstrates robust pro-cognitive effects in rats, mediated by its selective agonism of the α7 nAChR. The compound improves learning and memory in various behavioral paradigms and reverses experimentally induced cognitive deficits. These findings, supported by a plausible molecular mechanism involving the ERK/CREB pathway, position AR-R17779 as a compelling candidate for further investigation as a potential therapeutic for cognitive disorders.
References
AR-R17779 Hydrochloride: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-R17779 hydrochloride is a potent and highly selective full agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1] This spirocyclic compound has been instrumental in elucidating the physiological and pathological roles of the α7 nAChR, a ligand-gated ion channel widely expressed in the central nervous system and periphery. Its ability to penetrate the central nervous system has made it a valuable tool in neuroscience research, particularly in studies related to cognitive function and neuroinflammation.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental findings related to this compound.
Chemical Structure and Physicochemical Properties
AR-R17779 is a spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one] derivative. The hydrochloride salt form enhances its solubility in aqueous solutions, facilitating its use in experimental settings.
| Property | Value | Reference |
| IUPAC Name | (2S)-4′-Azaspiro[bicyclo[2.2.2]octane-2,5′-[4][5]oxazolidin]-2′-one hydrochloride | [1] |
| CAS Number | 178419-42-6 | MedChemExpress |
| Molecular Formula | C₉H₁₄N₂O₂・HCl | APExBIO |
| Molecular Weight | 218.68 g/mol | APExBIO |
| Appearance | Off-white solid | APExBIO |
| Solubility | <10.93 mg/mL in DMSO; <21.87 mg/mL in H₂O | APExBIO |
Pharmacological Properties
This compound is distinguished by its high selectivity for the α7 nAChR over other nAChR subtypes, such as the α4β2 receptor. This selectivity is crucial for isolating the effects of α7 nAChR activation in complex biological systems.
| Parameter | Value | Species/System | Reference |
| Kᵢ (α7 nAChR) | 92 nM | Rat | MedChemExpress |
| Kᵢ (α4β2 nAChR) | 16000 nM | Rat | MedChemExpress |
| EC₅₀ (α7 nAChR) | 21 µM | Rat α7-nAChRs expressed in Xenopus oocytes | [6] |
| Agonist Type | Full Agonist | [1] |
Mechanism of Action and Signaling Pathways
As a full agonist, AR-R17779 binds to and activates the α7 nicotinic acetylcholine receptor. The α7 nAChR is a homopentameric ligand-gated ion channel with high permeability to calcium ions (Ca²⁺).[7] Upon activation, the influx of Ca²⁺ triggers a cascade of intracellular signaling events. Key downstream pathways include the Janus kinase 2-signal transducer and activator of transcription 3 (JAK2-STAT3) pathway and the phosphoinositide 3-kinase (PI3K)-Akt pathway.[4][8] Activation of these pathways is associated with anti-inflammatory effects and promotion of cell survival. Furthermore, α7 nAChR activation can lead to the inhibition of the pro-inflammatory transcription factor nuclear factor-kappa B (NF-κB).[8]
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition) for α7 nAChR
This protocol outlines a general procedure for determining the binding affinity of this compound to α7 nAChRs using a competitive radioligand binding assay.
1. Membrane Preparation:
-
Homogenize rat brain tissue (e.g., hippocampus or cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a radiolabeled α7 nAChR antagonist (e.g., [³H]methyllycaconitine), and varying concentrations of this compound.
-
To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled α7 nAChR ligand (e.g., nicotine (B1678760) or unlabeled MLA).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of AR-R17779.
-
Plot the percentage of specific binding against the logarithm of the AR-R17779 concentration to generate a competition curve.
-
Determine the IC₅₀ (the concentration of AR-R17779 that inhibits 50% of the specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
In Vivo Administration for Behavioral and Disease Models
For in vivo studies in rodents, this compound is typically dissolved in sterile saline (0.9% NaCl) for administration via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
Collagen-Induced Arthritis (CIA) in Mice:
-
Induction: Arthritis is induced in susceptible mouse strains (e.g., DBA/1) by immunization with an emulsion of type II collagen and Complete Freund's Adjuvant. A booster immunization may be given after 21 days.
-
Treatment: this compound (e.g., 1-5 mg/kg) or vehicle (saline) is administered daily or twice daily via i.p. injection, starting before or after the onset of clinical signs of arthritis.
-
Assessment: The severity of arthritis is monitored using a clinical scoring system based on paw swelling and redness. Histological analysis of the joints can be performed at the end of the study to assess inflammation, cartilage degradation, and bone erosion.
Radial-Arm Maze Test for Learning and Memory in Rats:
-
Apparatus: An eight-arm radial maze is used, with food rewards placed at the end of some or all arms.
-
Procedure:
-
Habituation: Rats are familiarized with the maze and taught to retrieve food rewards from the arms.
-
Testing: Rats are placed in the center of the maze and allowed to explore the arms. The number of entries into previously visited arms (working memory errors) and entries into unbaited arms (reference memory errors) are recorded.
-
-
Treatment: this compound (e.g., 2 mg/kg) or vehicle is administered s.c. approximately 20 minutes before the test session.[9]
-
Data Analysis: The number of errors and the time taken to complete the task are used to assess cognitive performance.
Summary of Key In Vivo Findings
| Model | Species | Dosage and Administration | Key Findings | Reference |
| Collagen-Induced Arthritis | Mouse | 1-5 mg/kg, i.p., twice daily for 7 days | Ameliorated arthritis, reduced synovial inflammation, and delayed disease onset. | MedChemExpress |
| Radial-Arm Maze (Learning) | Rat | 2 mg/kg, s.c., 20 min before testing | Improved long-term win-shift acquisition and repeated acquisition within daily sessions. | [9] |
| Radial-Arm Maze (Working Memory) | Rat (with fimbria-fornix lesions) | Not specified | Reversed working memory impairment caused by the lesions. | [9] |
| Atherosclerosis and Aortic Aneurysm | Mouse (ApoE-deficient) | Not specified | Reduced atherosclerotic plaque area and suppressed aortic aneurysm formation. | APExBIO |
Conclusion
This compound is a powerful pharmacological tool for investigating the multifaceted roles of the α7 nicotinic acetylcholine receptor. Its high selectivity and central nervous system availability have enabled significant advances in our understanding of the therapeutic potential of targeting this receptor in a range of disorders, including cognitive impairments and inflammatory diseases. The data and protocols summarized in this guide are intended to support researchers in the design and execution of their studies involving this important compound. Further research is warranted to fully elucidate its pharmacokinetic profile and to translate the promising preclinical findings into clinical applications.
References
- 1. AR-R17779 - Wikipedia [en.wikipedia.org]
- 2. The selective alpha7 nicotinic acetylcholine receptor agonist AR-R17779 does not affect ischemia–reperfusion brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. Structure and gating mechanism of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AR-R17779, and alpha7 nicotinic agonist, improves learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
AR-R17779 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of AR-R17779 hydrochloride, a selective agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). This document consolidates key chemical and biological data, details on experimental methodologies, and illustrates the principal signaling pathways associated with this compound.
Core Compound Data
This compound is a widely utilized research tool for investigating the therapeutic potential of α7 nAChR activation in various physiological and pathological processes.
| Property | Value | Citations |
| CAS Number | 178419-42-6 | [1][2] |
| Molecular Weight | 218.68 g/mol | [1][2] |
| Molecular Formula | C₉H₁₄N₂O₂ · HCl | [1] |
| Synonyms | (-)-Spiro[1-azabicyclo[2.2.2]octane-3,5′-oxazolidin]-2′-one hydrochloride | [1] |
| Mechanism of Action | Selective α7 nicotinic acetylcholine receptor (nAChR) agonist | [2] |
Signaling Pathways
Activation of the α7 nicotinic acetylcholine receptor by AR-R17779 initiates distinct signaling cascades that modulate inflammatory responses and neuronal processes. The two primary pathways are the JAK2/STAT3 anti-inflammatory pathway and the ERK1/2 pathway, which is implicated in cognitive function.
Experimental Protocols
Detailed methodologies for key experiments involving AR-R17779 are outlined below. These protocols are based on published research and provide a framework for replication and further investigation.
In Vivo Cognitive Function Assays
1. Radial Arm Maze (RAM) for Learning and Memory in Rats
The RAM task is employed to assess spatial learning and memory.[3]
-
Apparatus: An eight-arm radial maze with a central platform.[4] Food rewards are placed at the end of some or all arms.
-
Procedure:
-
Habituation: Rats are familiarized with the maze over several days, with food pellets placed throughout the arms to encourage exploration.[5]
-
Training: A subset of arms is baited with food. The rat is placed on the central platform and allowed to explore the maze for a set duration or until all baited arms have been visited.
-
Testing: AR-R17779 or vehicle is administered via subcutaneous injection (e.g., 2 mg/kg) 20 minutes before the trial.[3]
-
-
Data Analysis: Key metrics include the number of working memory errors (re-entry into a previously visited arm) and reference memory errors (entry into an unbaited arm).[4] A significant reduction in errors in the AR-R17779-treated group compared to the vehicle group indicates an improvement in learning and memory.[3]
2. Social Recognition Test (SRT) in Rats
The SRT evaluates short-term memory by assessing an adult rat's ability to recognize a juvenile conspecific.[6]
-
Procedure:
-
Acclimation: Adult rats are individually housed and handled for several days before testing.
-
Trial 1 (T1): A juvenile rat is introduced into the adult's home cage for a short period (e.g., 5 minutes), and the duration of social investigation (e.g., sniffing, grooming) is recorded.
-
Treatment: Immediately after T1, AR-R17779 (e.g., 0.3-30 mg/kg, s.c.) or vehicle is administered.[6]
-
Trial 2 (T2): After a retention interval (e.g., 15-120 minutes), the same juvenile rat is reintroduced, and the duration of social investigation is again recorded.
-
-
Data Analysis: A recognition index is calculated, often as the ratio of investigation time in T2 to T1. A lower ratio in the AR-R17779-treated group indicates that the adult rat remembers the juvenile and spends less time investigating it, signifying enhanced social memory.[6]
In Vivo Anti-inflammatory Model
Experimental Colitis in Mice
This model is used to investigate the anti-inflammatory effects of AR-R17779.[7]
-
Induction of Colitis: Colitis can be induced by the administration of agents like dextran (B179266) sodium sulfate (B86663) (DSS) in the drinking water or intrarectal 2,4,6-trinitrobenzene sulfonic acid (TNBS).[7]
-
Treatment Protocol: AR-R17779 is typically administered daily via intraperitoneal or subcutaneous injection at varying doses (e.g., 0.6-30 µmol/kg).[7][8]
-
Assessment of Colitis Severity:
-
Clinical Parameters: Daily monitoring of body weight, stool consistency, and the presence of blood in the stool.
-
Histological Analysis: At the end of the experiment, colonic tissue is collected, and histological scoring is performed to assess inflammation, tissue damage, and cellular infiltration.
-
Cytokine Analysis: Colonic tissue can be homogenized to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using techniques like ELISA or qPCR.
-
-
Data Analysis: A significant reduction in clinical scores, histological damage, and pro-inflammatory cytokine levels in the AR-R17779-treated group compared to the vehicle-treated colitis group indicates an anti-inflammatory effect.
In Vitro and Ex Vivo Assays
ERK1/2 Phosphorylation Assay
This assay measures the activation of the ERK1/2 signaling pathway in response to AR-R17779.[9]
-
Cell Culture: PC12 cells or other suitable cell lines expressing α7 nAChRs are cultured in 96-well plates.[9]
-
Procedure:
-
Serum Starvation: Cells are serum-starved for a period (e.g., 4-12 hours) to reduce basal levels of ERK1/2 phosphorylation.[10]
-
Stimulation: Cells are treated with various concentrations of AR-R17779 for a specific duration (e.g., 5-30 minutes).
-
Cell Lysis: The cells are lysed to release cellular proteins.
-
Detection: The levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 are determined using Western blotting or a cell-based ELISA.[10][11]
-
-
Data Analysis: The ratio of p-ERK1/2 to total ERK1/2 is calculated. A dose-dependent increase in this ratio upon treatment with AR-R17779 demonstrates the activation of the ERK1/2 pathway.[9]
Electrophysiology in Xenopus Oocytes
This technique is used to characterize the functional properties of AR-R17779 at the α7 nAChR.[12]
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the human α7 nAChR. The oocytes are then incubated for 2-7 days to allow for receptor expression.
-
Two-Electrode Voltage Clamp (TEVC):
-
An oocyte expressing α7 nAChRs is placed in a recording chamber and impaled with two microelectrodes (one for voltage recording and one for current injection).
-
The membrane potential is clamped at a holding potential (e.g., -70 mV).
-
AR-R17779 at various concentrations is applied to the oocyte via perfusion.
-
-
Data Analysis: The inward current elicited by AR-R17779 is measured. Dose-response curves are generated to determine the EC₅₀ (the concentration that elicits a half-maximal response) and the maximal efficacy of AR-R17779.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for investigating the effects of AR-R17779, from initial in vitro characterization to in vivo efficacy studies.
References
- 1. Gx-50 Inhibits Neuroinflammation via α7 nAChR Activation of the JAK2/STAT3 and PI3K/AKT Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JAK2/STAT3 Pathway is Required for α7nAChR-Dependent Expression of POMC and AGRP Neuropeptides in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AR-R17779, and alpha7 nicotinic agonist, improves learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radial arm maze - Wikipedia [en.wikipedia.org]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. AR-R 17779 improves social recognition in rats by activation of nicotinic alpha7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective α7 nicotinic acetylcholine receptor agonists worsen disease in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective alpha7 nicotinic acetylcholine receptor agonists worsen disease in experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Broad-Spectrum Efficacy across Cognitive Domains by α7 Nicotinic Acetylcholine Receptor Agonism Correlates with Activation of ERK1/2 and CREB Phosphorylation Pathways | Journal of Neuroscience [jneurosci.org]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. High-throughput electrophysiology with Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of AR-R17779: A Selective α7 Nicotinic Acetylcholine Receptor Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
AR-R17779, also known as (-)-spiro[1-azabicyclo[2.2.2]octane-3,5′-oxazolidin-2′-one], is a potent and selective full agonist for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1] This receptor subtype is a ligand-gated ion channel widely expressed in the central nervous system, particularly in brain regions critical for cognitive processes such as the hippocampus and prefrontal cortex. Due to its high permeability to calcium ions, the α7 nAChR is implicated in a variety of intracellular signaling cascades that modulate synaptic plasticity, learning, and memory. Consequently, the development of selective α7 nAChR agonists like AR-R17779 has been a significant focus of research for potential therapeutic applications in neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and inflammatory conditions.[1][2] This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of AR-R17779.
Physicochemical Properties and Synthesis
AR-R17779 is a conformationally restricted analog of acetylcholine.[1] Its spirocyclic structure confers high selectivity for the α7 nAChR. The synthesis of the active (-)-enantiomer was first reported by Mullen et al. in 2000.[1]
Pharmacological Profile
The pharmacological activity of AR-R17779 has been characterized through a series of in vitro and in vivo studies. These have established its high affinity and selectivity for the α7 nAChR, as well as its functional efficacy as a full agonist.
Quantitative Data
The following tables summarize the key quantitative data for AR-R17779.
| Parameter | Value | Species | Assay Type | Reference |
| Binding Affinity (Ki) | ||||
| α7 nAChR | 92 nM | Rat | Radioligand Binding Assay | [1] |
| α4β2 nAChR | >100,000 nM | Rat | Radioligand Binding Assay | [1] |
| Functional Efficacy (EC50) | ||||
| α7 nAChR | 1.1 µM | Rat | Electrophysiology (Oocytes) | [1] |
| In Vivo Efficacy | ||||
| Cognitive Enhancement (Social Recognition) | 0.3 - 1 mg/kg (SC) | Rat | Behavioral Assay | [3] |
| Cognitive Enhancement (Radial Arm Maze) | 2 mg/kg (SC) | Rat | Behavioral Assay | [2] |
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of AR-R17779 for the α7 nAChR.
Methodology:
-
Membrane Preparation: Membranes from rat brain tissue or cells expressing the receptor of interest are prepared by homogenization and centrifugation.
-
Radioligand: [³H]-Methyllycaconitine ([³H]-MLA), a selective α7 nAChR antagonist, is commonly used.
-
Assay: Membranes are incubated with a fixed concentration of [³H]-MLA and varying concentrations of the competing ligand (AR-R17779).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of AR-R17779 that inhibits 50% of the specific binding of [³H]-MLA (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiology Studies
Objective: To determine the functional efficacy (EC50) and agonist properties of AR-R17779 at the α7 nAChR.
Methodology:
-
Expression System: Xenopus oocytes are injected with cRNA encoding the rat α7 nAChR subunit.
-
Two-Electrode Voltage Clamp: After 2-5 days of expression, oocytes are voltage-clamped at a holding potential of -70 mV.
-
Drug Application: AR-R17779 is applied to the oocytes at various concentrations.
-
Data Acquisition: The resulting inward currents, carried by the influx of cations upon receptor activation, are recorded.
-
Data Analysis: Concentration-response curves are generated by plotting the peak current amplitude against the concentration of AR-R17779. The EC50, the concentration that elicits a half-maximal response, is then determined. The maximal response elicited by AR-R17779 is compared to that of a saturating concentration of acetylcholine to determine if it is a full or partial agonist.
In Vivo Cognitive Models
Objective: To assess the effects of AR-R17779 on short-term memory.
Methodology:
-
Animals: Adult male rats are used.
-
Habituation: Rats are habituated to the testing arena.
-
Acquisition Trial (T1): An adult rat is exposed to a juvenile rat for a short period (e.g., 4 minutes).
-
Drug Administration: AR-R17779 or vehicle is administered subcutaneously (SC) at various doses (e.g., 0.3, 1 mg/kg).[3]
-
Retention Interval: A delay is introduced between the first and second encounters.
-
Recognition Trial (T2): The adult rat is re-exposed to the same juvenile rat.
-
Data Analysis: The time the adult rat spends investigating the juvenile during T1 and T2 is recorded. A decrease in investigation time during T2 is indicative of recognition memory.
Signaling Pathways
Activation of the α7 nAChR by AR-R17779 initiates a cascade of intracellular signaling events, primarily due to the influx of Ca²⁺. This leads to the activation of various downstream kinases and transcription factors that are crucial for synaptic plasticity and cell survival.
References
Unraveling the Profile of AR-R17779 Hydrochloride: A Technical Guide on its Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed quantitative pharmacokinetic and bioavailability data for AR-R17779 hydrochloride are not extensively available in the public domain. This guide synthesizes the available preclinical information and provides a framework for understanding its likely pharmacokinetic profile based on its mechanism of action and general principles of drug discovery.
This compound is a potent and selective full agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a target of significant interest for the treatment of cognitive deficits in neurological and psychiatric disorders. Its ability to penetrate the central nervous system (CNS) has been noted in several preclinical studies, a critical attribute for a centrally acting therapeutic agent. This technical guide consolidates the available information on the pharmacokinetics and bioavailability of AR-R17779, offering insights for researchers in the field.
Quantitative Data Summary
While specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for this compound are not publicly documented, a summary of dosing regimens from various preclinical studies provides context for its in vivo application and implied bioavailability.
| Species | Dose | Route of Administration | Study Focus | Reference |
| Rat | 2 mg/kg | Subcutaneous (s.c.) | Learning and Memory | [1] |
| Rat | 1, 3, 10, and 30 mg/kg | Subcutaneous (s.c.) | Social Recognition | [2] |
| Mouse | 1.5 mg/kg | Subcutaneous (s.c.) | Colitis Model | |
| Mouse | 1 mg/kg (every 48h) | Intraperitoneal (i.p.) | Breast Cancer Model | [3] |
| Mouse | 12 mg/kg (daily for 5 days) | Not Specified | Ischemia-Reperfusion Injury | [4] |
Experimental Protocols
Detailed experimental protocols for pharmacokinetic studies of this compound are not available. However, a typical preclinical pharmacokinetic study for a CNS-active compound would follow a standardized workflow.
Representative Preclinical Pharmacokinetic Study Workflow
A hypothetical experimental protocol to determine the pharmacokinetics and bioavailability of a compound like this compound is outlined below.
Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound in a rodent model (e.g., Sprague-Dawley rats).
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=5 per group), weighing 200-250g.
-
Drug Formulation:
-
Intravenous (IV) formulation: this compound dissolved in saline.
-
Oral (PO) formulation: this compound dissolved or suspended in a suitable vehicle (e.g., 0.5% methylcellulose).
-
-
Dosing:
-
IV group: 1 mg/kg administered as a bolus dose via the tail vein.
-
PO group: 10 mg/kg administered by oral gavage.
-
-
Sample Collection:
-
Serial blood samples (approx. 0.2 mL) collected from the tail vein at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma.
-
Plasma samples are stored at -80°C until analysis.
-
-
Bioanalytical Method:
-
Plasma concentrations of AR-R17779 are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Clearance, Volume of Distribution) are calculated using non-compartmental analysis software.
-
Oral bioavailability (F%) is calculated as: (AUCPO / DosePO) / (AUCIV / DoseIV) * 100.
-
Mandatory Visualizations
Signaling Pathway
AR-R17779 exerts its effects by acting as an agonist at the α7 nicotinic acetylcholine receptor, a ligand-gated ion channel. The binding of AR-R17779 to this receptor leads to a conformational change, opening the channel and allowing the influx of cations, primarily Ca2+ and Na+. This influx of ions leads to membrane depolarization and the activation of various downstream signaling cascades.
Caption: Simplified α7 nAChR Signaling Pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.
References
- 1. AR-R17779, and alpha7 nicotinic agonist, improves learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AR-R 17779 improves social recognition in rats by activation of nicotinic alpha7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genetic and pharmacological targeting of nicotinic acetylcholine receptor action blocks tumor progression in mouse models of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selective alpha7 nicotinic acetylcholine receptor agonist AR-R17779 does not affect ischemia–reperfusion brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Binding Affinity of AR-R17779 to Nicotinic Acetylcholine Receptor (nAChR) Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding affinity of AR-R17779, a selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). The document summarizes quantitative binding data, details relevant experimental methodologies, and presents visual representations of key pathways and workflows to facilitate a deeper understanding of AR-R17779's interaction with nAChR subtypes.
Core Data Presentation: Binding Affinity of AR-R17779
AR-R17779 demonstrates a high degree of selectivity for the α7 nAChR subtype. This selectivity is evident from competitive radioligand binding assays, which show a significantly higher affinity for the α7 subtype compared to the α4β2 subtype.[1] Functional studies further corroborate this selectivity, indicating no significant activation of α4β2, α3β4, and α3β2 nAChR subtypes, even at high concentrations.[1]
| Receptor Subtype | Binding Affinity (Ki) | Functional Activity (EC50) | Reference |
| α7 nAChR | 92 nM | 21 μM (in Xenopus oocytes)[2], 420 nM[3] | [1] |
| α4β2 nAChR | 16000 nM | > 100,000 nM | [1][4] |
Note: The inhibition constant (Ki) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a stronger binding affinity. The half-maximal effective concentration (EC50) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
The pronounced selectivity of AR-R17779, with a more than 170-fold higher affinity for the α7 subtype over the α4β2 subtype, underscores its utility as a specific pharmacological tool for studying the α7 nAChR.[1]
Experimental Protocols
The determination of the in vitro binding affinity of AR-R17779 for nAChR subtypes typically involves competitive radioligand binding assays and functional assays using techniques like two-electrode voltage clamp electrophysiology in Xenopus oocytes or fluorescence-based calcium imaging.
Radioligand Binding Assay (Competitive Inhibition)
This method quantifies the ability of an unlabeled compound (AR-R17779) to displace a radiolabeled ligand with known affinity for the target nAChR subtype.
1. Receptor Preparation:
-
Tissue Homogenates: For endogenously expressed receptors, brain regions rich in the target nAChR subtype (e.g., rat hippocampus or cortex for α7 nAChRs) are dissected and homogenized in an ice-cold buffer.
-
Cell Membranes: Membranes are prepared from cell lines (e.g., HEK293, CHO) stably expressing the specific human or rat nAChR subtype of interest.
-
Procedure: The tissue homogenate or cell suspension is centrifuged at high speed (e.g., 48,000 x g) at 4°C. The resulting pellet containing the cell membranes is washed and resuspended in an appropriate assay buffer to a specific protein concentration.
2. Binding Assay:
-
Radioligand: A suitable high-affinity radiolabeled nAChR ligand is used. For α7 nAChRs, [³H]methyllycaconitine ([³H]MLA) or [¹²⁵I]α-bungarotoxin are common choices. For α4β2 nAChRs, [³H]cytisine or [³H]epibatidine are frequently utilized.[5]
-
Incubation: The receptor preparation is incubated in the presence of the radioligand and varying concentrations of the unlabeled test compound (AR-R17779). The incubation is carried out in a specific assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) at a defined temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium (e.g., 2-3 hours).
-
Determination of Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a known nAChR agonist or antagonist (e.g., nicotine (B1678760) or carbachol) to determine the amount of non-specific binding of the radioligand.
3. Separation and Detection:
-
Filtration: The assay is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
IC50 Determination: The concentration of AR-R17779 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
-
Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizations
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining the binding affinity of AR-R17779 using a competitive radioligand binding assay.
Signaling Pathway: nAChR Agonist Activation
Upon agonist binding, nAChRs undergo a conformational change, opening an intrinsic ion channel and leading to the influx of cations like Na⁺ and Ca²⁺.[6] This cation influx depolarizes the cell membrane and initiates downstream signaling cascades. Two key pathways activated by nAChR stimulation are the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, both of which are implicated in cell survival, differentiation, and synaptic plasticity.[6][7]
Caption: Simplified signaling pathways activated by nAChR agonists like AR-R17779.
References
- 1. AR-R17779 hydrochloride | 178419-42-6 | Benchchem [benchchem.com]
- 2. apexbt.com [apexbt.com]
- 3. AR-R 17779 hydrochloride, alpha7 nAChR agonist (CAS 178419-42-6) | Abcam [abcam.com]
- 4. Broad-Spectrum Efficacy across Cognitive Domains by α7 Nicotinic Acetylcholine Receptor Agonism Correlates with Activation of ERK1/2 and CREB Phosphorylation Pathways | Journal of Neuroscience [jneurosci.org]
- 5. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the full agonist activity of AR-R17779 hydrochloride.
An In-Depth Technical Guide to the Full Agonist Activity of AR-R17779 Hydrochloride
This compound is a potent and selective full agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel highly expressed in the central nervous system and periphery.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological data, experimental methodologies, and signaling pathways associated with the full agonist activity of AR-R17779, tailored for researchers, scientists, and drug development professionals.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data that define the binding affinity and functional potency of this compound at nicotinic acetylcholine receptors.
Table 1: Binding Affinity of this compound
| Receptor Subtype | Kᵢ (nM) | Species |
| α7 nAChR | 92 | Not Specified[1] |
| α4β2 nAChR | 16000 | Not Specified[1] |
| rat α7 nAChR | 190 | Rat |
| rat α4β2 nAChR | 16000 | Rat |
Table 2: Functional Activity of this compound
| Assay System | Receptor Subtype | Parameter | Value | Species |
| Xenopus Oocytes | rat α7 nAChR | EC₅₀ | 21 µM | Rat[4] |
| Not Specified | α7 nAChR | Efficacy | 96% | Not Specified[5] |
Experimental Protocols
A comprehensive understanding of the full agonist activity of AR-R17779 is derived from a variety of in vitro and in vivo experimental procedures. Below are detailed methodologies for key experiments.
Radioligand Binding Assays
These assays are fundamental in determining the binding affinity (Kᵢ) of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Kᵢ) of AR-R17779 for α7 and other nAChR subtypes.
General Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing the target receptor (e.g., rat brain cortex for α7 nAChR) in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended.
-
Incubation: Incubate the prepared membranes with a known concentration of a radiolabeled ligand that specifically binds to the target receptor (e.g., [³H]-α-bungarotoxin for α7 nAChR) and varying concentrations of the unlabeled test compound (AR-R17779).
-
Separation: After reaching equilibrium, separate the bound from the unbound radioligand. This is typically achieved by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (the concentration of AR-R17779 that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ value to the Kᵢ value using the Cheng-Prusoff equation.
Functional Assays in Xenopus Oocytes
This system is widely used to study the functional properties of ion channels, including nAChRs.
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of AR-R17779 at α7 nAChRs.
General Methodology:
-
Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog and treat them with collagenase to remove the follicular layer.
-
cRNA Injection: Inject the oocytes with cRNA encoding the subunits of the desired nAChR subtype (e.g., α7).
-
Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression.
-
Two-Electrode Voltage Clamp: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).
-
Compound Application: Perfuse the oocyte with varying concentrations of AR-R17779 and record the resulting ion currents.
-
Data Analysis: Plot the current responses against the concentration of AR-R17779 to generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ values.
In Vivo Behavioral Models
Animal models are crucial for assessing the physiological effects of AR-R17779, such as its nootropic and anxiolytic properties.
Objective: To evaluate the effects of AR-R17779 on learning and memory.
Radial-Arm Maze Task
General Methodology:
-
Apparatus: An elevated maze with a central platform and eight arms radiating outwards.
-
Procedure: Place a food reward at the end of each arm. A rat is placed in the center of the maze and allowed to explore and retrieve the rewards.
-
Dosing: Administer AR-R17779 (e.g., 1-10 mg/kg, s.c.) to the rats prior to the task.[1]
-
Data Collection: Record the number of errors (re-entry into an already visited arm) and the time taken to collect all rewards.
-
Analysis: Compare the performance of AR-R17779-treated rats to a vehicle-treated control group to assess improvements in working and reference memory.[6]
Social Recognition Test
General Methodology:
-
Habituation: Acclimatize an adult rat to a test arena.
-
First Exposure: Introduce a juvenile rat into the arena and allow the adult rat to investigate it for a set period.
-
Inter-trial Interval: After a specific delay, re-introduce the same juvenile rat (or a novel one) into the arena.
-
Dosing: Administer AR-R17779 to the adult rat before the first exposure.
-
Data Collection: Measure the duration of social investigation behavior during both exposures. A shorter investigation time during the second exposure to the same juvenile indicates memory.
-
Analysis: Compare the recognition memory in AR-R17779-treated animals versus controls.[7]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by AR-R17779 and a typical experimental workflow for its characterization.
Caption: Experimental workflow for characterizing AR-R17779.
Caption: α7 nAChR-mediated ionotropic signaling pathway.
Caption: Cholinergic anti-inflammatory pathway.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of the α7 nAChR. Its high selectivity and full agonist activity have been demonstrated through a variety of in vitro and in vivo studies. The compound's ability to modulate neuronal activity and inflammatory responses underscores the therapeutic potential of targeting the α7 nAChR for conditions such as cognitive disorders and inflammatory diseases.[2][8] This guide provides a foundational understanding of the key data and methodologies essential for researchers working with this potent α7 nAChR agonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AR-R17779 - Wikipedia [en.wikipedia.org]
- 3. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. The selective alpha7 nicotinic acetylcholine receptor agonist AR-R17779 does not affect ischemia–reperfusion brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AR-R17779, and alpha7 nicotinic agonist, improves learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AR-R 17779 improves social recognition in rats by activation of nicotinic alpha7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Complex Relationships of Nicotinic Receptor Actions and Cognitive Functions - PMC [pmc.ncbi.nlm.nih.gov]
AR-R17779 Hydrochloride: A Deep Dive into its Therapeutic Potential for Alzheimer's Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Alzheimer's disease (AD) presents a formidable challenge to modern medicine, characterized by progressive neurodegeneration and cognitive decline. A key pathological hallmark of AD is the dysfunction of the cholinergic system, with a notable loss of nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the alpha-7 subtype (α7 nAChR).[1] The α7 nAChR, a ligand-gated ion channel highly expressed in brain regions critical for learning and memory, has emerged as a promising therapeutic target.[2] AR-R17779 hydrochloride is a potent and selective full agonist for the neuronal α7 nAChR, exhibiting high binding affinity and functional efficacy.[3] This technical guide provides a comprehensive overview of AR-R17779, detailing its mechanism of action, preclinical efficacy, and the experimental protocols used to evaluate its therapeutic potential in the context of Alzheimer's disease research.
Pharmacological Profile of AR-R17779
AR-R17779 acts as a selective agonist at the α7 nAChR, a receptor implicated in modulating inflammatory responses and neuroprotection.[3] Its activation of these receptors triggers a cascade of intracellular signaling events that are believed to underlie its pro-cognitive and neuroprotective effects.
Quantitative Pharmacological Data
The following table summarizes the key quantitative data for AR-R17779 and other relevant α7 nAChR agonists for comparative purposes.
| Compound | Receptor Target | Parameter | Value | Species | Reference |
| AR-R17779 | α7 nAChR | EC50 | 420 nM | - | --INVALID-LINK-- |
| AZD0328 | α7 nAChR | Ki | 4.7 nM | Rat | [4] |
| W-56203 | α7 nAChR | Ki | 3 nM | - | [4] |
| PNU-282987 | α7 nAChR | Ki | 27 nM | Rat | [5] |
Mechanism of Action: Signaling Pathways
Activation of the α7 nAChR by AR-R17779 initiates several downstream signaling cascades implicated in neuroprotection and cognitive enhancement. These include the PI3K/Akt pathway, the MAPK/ERK pathway, and the cholinergic anti-inflammatory pathway.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival and synaptic plasticity.[6] Activation of α7 nAChR by agonists like nicotine (B1678760) has been shown to stimulate this pathway, leading to the inhibition of pro-apoptotic factors and promoting neuronal survival.[7] This neuroprotective effect is particularly relevant in the context of amyloid-beta (Aβ) induced toxicity, a key pathological feature of Alzheimer's disease.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical cascade involved in neuronal function. Activation of α7 nAChRs can lead to the phosphorylation and activation of ERK1/2, which in turn can modulate gene expression related to synaptic plasticity and cell survival.[8][9]
Cholinergic Anti-Inflammatory Pathway
Neuroinflammation is a key component of Alzheimer's pathology. The cholinergic anti-inflammatory pathway is a neuro-immune axis wherein acetylcholine, acting through α7 nAChRs on immune cells like microglia and macrophages, inhibits the production of pro-inflammatory cytokines.[10][11][12] AR-R17779, by activating this pathway, can suppress neuroinflammation, thereby protecting neurons from inflammatory damage.[3] This involves the inhibition of the transcription factor NF-κB.[3][13]
Preclinical Efficacy in Alzheimer's Disease Models
Preclinical studies in rodent models have demonstrated the potential of AR-R17779 to ameliorate cognitive deficits relevant to Alzheimer's disease.
Performance in Behavioral Assays
| Behavioral Test | Animal Model | AR-R17779 Dose | Key Findings | Reference |
| Radial Arm Maze | Rats with fimbria-fornix lesions | 2 mg/kg (s.c.) | Significantly reversed working memory impairment. | [14] |
| Radial Arm Maze | Adult female Sprague-Dawley rats | 2 mg/kg (s.c.) | Significant improvement in repeated acquisition. | [14] |
| Social Recognition Test | Unimpaired rats | 1, 3, 10, and 30 mg/kg (s.c.) | Increased social recognition memory. | [15] |
| Social Recognition Test | Scopolamine-induced deficit in rats | 0.3 and 1 mg/kg (s.c.) | Reversed the scopolamine-induced memory deficit. | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of AR-R17779.
Radial Arm Maze for Working and Reference Memory
Objective: To assess spatial working and reference memory in rodents.
Materials:
-
Eight-arm radial maze
-
Food rewards (e.g., sugar pellets)
-
Video tracking system (optional)
-
This compound solution
-
Vehicle solution (e.g., saline)
-
Syringes for subcutaneous injection
Procedure:
-
Habituation: For two consecutive days, allow each rat to explore the maze for 10 minutes with all arms baited with food rewards.
-
Food Deprivation: To motivate the animals, they are typically food-deprived to maintain 85-90% of their free-feeding body weight.
-
Drug Administration: Administer AR-R17779 (e.g., 2 mg/kg, s.c.) or vehicle 20 minutes before the testing session.[14]
-
Testing:
-
Bait four of the eight arms with a food reward. The same four arms are baited for each rat in a given cohort.
-
Place the rat in the center of the maze and allow it to explore freely.
-
An arm entry is defined as the rat placing all four paws inside an arm.
-
The trial ends when the rat has visited all four baited arms or after a predetermined time (e.g., 5 minutes).
-
-
Data Collection:
-
Working Memory Error: Re-entry into an arm that has already been visited within the same trial.
-
Reference Memory Error: Entry into an arm that was never baited.
-
Latency: Time to complete the maze.
-
-
Analysis: Compare the number of working and reference memory errors and the latency to complete the maze between the AR-R17779-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Social Recognition Test
Objective: To assess short-term social memory in rats.
Materials:
-
Adult male rats (subject)
-
Juvenile male rats (stimulus)
-
Test arena (e.g., open field box)
-
Stopwatch
-
This compound solution
-
Vehicle solution
-
Syringes for subcutaneous injection
Procedure:
-
Habituation: Acclimate the adult rat to the test arena for a set period (e.g., 30 minutes) for several days leading up to the test.
-
Drug Administration: Administer AR-R17779 (e.g., 0.3-30 mg/kg, s.c.) or vehicle at a specified time before the first exposure.[15]
-
Trial 1 (T1):
-
Place the adult rat in the test arena.
-
Introduce a juvenile rat and allow the adult to investigate it for a fixed period (e.g., 4 minutes).
-
Record the total time the adult rat spends actively investigating the juvenile (e.g., sniffing, grooming).
-
Remove the juvenile rat.
-
-
Inter-trial Interval: A specific delay is imposed between trials (e.g., 15 minutes to 24 hours).[15]
-
Trial 2 (T2):
-
Re-introduce the same juvenile rat (for memory assessment) or a novel juvenile rat (as a control).
-
Record the investigation time for the same duration as in T1.
-
-
Data Analysis:
-
A reduction in investigation time during T2 compared to T1 with the same juvenile indicates social recognition memory.
-
Calculate the recognition index (e.g., (T1-T2)/(T1+T2) or % reduction in social interaction time).
-
Compare the recognition indices between the drug-treated and vehicle-treated groups.
-
Whole-Cell Patch Clamp Electrophysiology
Objective: To measure the functional activity of AR-R17779 on α7 nAChRs expressed in a cell line (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably expressing human α7 nAChR
-
Patch clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for patch pipettes
-
Internal and external recording solutions
-
This compound solution at various concentrations
-
Agonist (e.g., acetylcholine) for control responses
Procedure:
-
Cell Culture: Culture HEK293 cells expressing α7 nAChRs under standard conditions.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass and fill with internal solution. The pipette resistance should be in the range of 2-5 MΩ.
-
Recording:
-
Obtain a gigaseal and establish a whole-cell recording configuration.
-
Clamp the cell membrane at a holding potential of -60 mV.
-
Perfuse the cell with the external solution.
-
-
Drug Application:
-
Apply a control agonist (e.g., acetylcholine) to elicit a baseline current response.
-
After a washout period, apply different concentrations of AR-R17779 to the cell.
-
Record the inward current elicited by the compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the current responses.
-
Construct a dose-response curve by plotting the current amplitude against the concentration of AR-R17779.
-
Calculate the EC50 value from the dose-response curve.
-
NF-κB Activation Assay in Macrophages
Objective: To determine the effect of AR-R17779 on the activation of the NF-κB pathway in macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS) to induce inflammation
-
This compound solution
-
Antibodies for NF-κB p65 subunit and a nuclear stain (e.g., DAPI) for immunofluorescence, or a reporter gene assay kit.
-
Fluorescence microscope or plate reader.
Procedure (Immunofluorescence):
-
Cell Culture and Treatment:
-
Culture macrophages on coverslips in a multi-well plate.
-
Pre-treat the cells with various concentrations of AR-R17779 for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce NF-κB activation.
-
-
Immunostaining:
-
Fix, permeabilize, and block the cells.
-
Incubate with a primary antibody against the NF-κB p65 subunit.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the nuclear translocation of NF-κB p65 by measuring the fluorescence intensity in the nucleus relative to the cytoplasm.
-
Compare the extent of nuclear translocation in AR-R17779-treated cells to control cells.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel α7 nAChR agonist like AR-R17779 for Alzheimer's disease.
Conclusion
This compound represents a significant tool for investigating the therapeutic potential of α7 nAChR agonism in Alzheimer's disease. Its ability to improve cognitive function in preclinical models, coupled with its neuroprotective and anti-inflammatory mechanisms of action, underscores the promise of this therapeutic strategy. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate further research and development in this critical area. While the journey from a promising preclinical candidate to a clinically approved therapy is long and arduous, the continued exploration of compounds like AR-R17779 offers hope for the millions affected by Alzheimer's disease.
References
- 1. Role of Alpha-7-Nicotinic Acetylcholine Receptor in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. AR-R17779 | Selective Nicotinic Acetylcholine Agonist [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Multiple Pharmacophores for the Selective Activation of Nicotinic α7-Type Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Astrocytic α7 Nicotinic Receptor Activation Inhibits Amyloid-β Aggregation by Upregulating Endogenous αB-crystallin through the PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nicotinic Acetylcholine Receptor Signalling: Roles in Alzheimer's Disease and Amyloid Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alpha7 nAChR-mediated activation of MAP kinase pathways in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cholinergic anti-inflammatory pathway and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cholinergic Modulation of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective α7 nicotinic acetylcholine receptor agonists worsen disease in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AR-R17779, and alpha7 nicotinic agonist, improves learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. AR-R 17779 improves social recognition in rats by activation of nicotinic alpha7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of AR-R17779 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-R17779 hydrochloride is a selective and potent full agonist of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1] These receptors are ligand-gated ion channels widely expressed in the central nervous system and periphery, including on immune cells.[1][2] Activation of α7 nAChRs has been shown to modulate cognitive processes, inflammation, and cancer progression, making AR-R17779 a valuable tool for in vivo research in these areas.[3][4][5] This document provides detailed experimental protocols and application notes for the in vivo use of this compound in various preclinical models.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the quantitative data from key in vivo studies investigating the effects of AR-R17779.
Table 1: Cognitive Enhancement Effects of AR-R17779
| Animal Model | Experimental Task | Dosing Regimen (AR-R17779) | Key Findings | Reference |
| Adult Female Sprague-Dawley Rats | Eight-Arm Radial Maze (Repeated Acquisition) | 2 mg/kg, subcutaneous injection 20 min before testing | Significant improvement in repeated acquisition within each daily session. | [5] |
| Adult Female Sprague-Dawley Rats with Fimbria-Fornix Lesions | Eight-Arm Radial Maze (Working Memory) | Not specified | Significantly reversed working memory impairment caused by lesions. | [2][5] |
| Adult Rats | Social Recognition Test (Unimpaired) | 1, 3, 10, and 30 mg/kg, SC | Increased the percent reduction in social interaction time (%RSIT) with a 24-hour retention interval. | [6] |
| Adult Rats | Social Recognition Test (Scopolamine-Induced Deficit) | 0.3 and 1 mg/kg, SC | Reversed the scopolamine-induced deficit in social recognition. | [6] |
Table 2: Anti-inflammatory Effects of AR-R17779 in a Colitis Model
| Animal Model | Disease Model | Dosing Regimen (AR-R17779) | Key Findings | Reference |
| Mice | TNBS-Induced Colitis | 1.5 mg/kg | - Ameliorated Disease Activity Index (DAI) - Decreased Macroscopic Score (MS) - Reduced colonic neutrophil infiltration - Lowered colonic IL-6 levels | [4] |
| Mice | TNBS-Induced Colitis | 0.5 mg/kg | Ineffective. | [4] |
| Mice | TNBS-Induced Colitis | 5 mg/kg | Sporadic protective effects; attenuated MS and colonic shortening. | [4] |
Table 3: Anti-Tumor Efficacy of AR-R17779 in Breast Cancer Models
| Animal Model | Tumor Model | Dosing Regimen (AR-R17779) | Key Findings | Reference |
| BALB/c Mice | 4T1 Triple-Negative Breast Cancer (TNBC) | 1 mg/kg, intraperitoneal injection every 48 hours | - Increased survival - Reduced primary tumor burden and lung metastases | [3][4] |
| C57BL/6 Mice | E0771 TNBC | 1 mg/kg, i.p. every 48 hours | Increased survival. | [3] |
| FVB Mice | PyMT TNBC Model | 1 mg/kg, i.p. every 48 hours | Significant increase in survival. | [4] |
| BALB/c Mice | 4T1 TNBC (Combination Therapy) | 1 mg/kg, i.p. every 48 hours (with anti-PD-L1) | Significant increase in survival compared to monotherapy. | [7] |
Experimental Protocols
Cognitive Enhancement: Rat Social Recognition Test
This protocol is designed to assess the effects of AR-R17779 on short-term social memory in rats.[6]
Materials:
-
This compound
-
Saline (vehicle)
-
Scopolamine (B1681570) (for deficit model)
-
Adult male rats (e.g., Sprague-Dawley)
-
Juvenile male rats (for social stimulus)
-
Test arena (e.g., open-field box)
-
Syringes and needles for subcutaneous (SC) injection
Procedure:
-
Habituation: Acclimate adult rats to the test arena for a specified period (e.g., 5-10 minutes) for 2-3 days prior to the experiment.
-
Dosing:
-
First Encounter (T1): Place an adult rat in the arena with a juvenile rat for a 5-minute interaction period. Record the total time the adult rat spends actively investigating the juvenile (e.g., sniffing, grooming, close following).
-
Inter-trial Interval: Return the adult rat to its home cage for a specified retention interval (e.g., 15 minutes for the deficit model, 24 hours for the unimpaired model).[6]
-
Second Encounter (T2): Re-expose the adult rat to the same juvenile rat for a 5-minute period and record the social interaction time.
-
Data Analysis: A decrease in interaction time during T2 compared to T1 indicates memory of the juvenile. Calculate the percent reduction in social interaction time (%RSIT) as a measure of social memory.
Anti-inflammatory Activity: TNBS-Induced Colitis in Mice
This model induces a Th1-mediated immune response in the colon, mimicking aspects of Crohn's disease.[6]
Materials:
-
This compound
-
2,4,6-trinitrobenzene sulfonic acid (TNBS)
-
Ethanol
-
Phosphate-buffered saline (PBS)
-
Male mice (e.g., BALB/c)
-
Catheter for intrarectal administration
Procedure:
-
Induction of Colitis:
-
Lightly anesthetize mice.
-
Prepare a 5% TNBS solution in 50% ethanol.
-
Slowly administer 100 µL of the TNBS solution intrarectally using a catheter inserted approximately 4 cm into the colon.
-
Keep the mice in a head-down position for 1 minute to ensure distribution of the TNBS solution.
-
-
Treatment:
-
Administer AR-R17779 (e.g., 1.5 mg/kg, intraperitoneally) or vehicle daily, starting on the day of colitis induction.[4]
-
-
Monitoring:
-
Record body weight, stool consistency, and presence of blood daily to calculate the Disease Activity Index (DAI).
-
-
Endpoint Analysis (e.g., on day 3 or 5):
-
Euthanize mice and collect colon tissue.
-
Measure colon length and weight.
-
Perform histological analysis to assess inflammation and tissue damage.
-
Measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
-
Analyze cytokine levels (e.g., IL-6, TNF-α) in colon homogenates.[4][6]
-
Anti-Tumor Efficacy: Syngeneic Mouse Breast Cancer Model
This protocol describes the use of AR-R17779 in an immunocompetent mouse model of triple-negative breast cancer.
Materials:
-
This compound
-
Saline (vehicle)
-
4T1 murine breast cancer cells
-
Female BALB/c mice (6-8 weeks old)
-
Matrigel (optional)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Harvest 4T1 cells and resuspend in sterile PBS or a mixture of PBS and Matrigel.
-
Inject 1 x 10^5 to 1 x 10^6 cells subcutaneously or into the mammary fat pad of the mice.[7]
-
-
Tumor Growth and Randomization:
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment and control groups.
-
-
Treatment:
-
Administer AR-R17779 (1 mg/kg, intraperitoneally) or vehicle every 48 hours.[4]
-
-
Tumor Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor body weight and overall health of the mice.
-
-
Endpoint Analysis:
-
Euthanize mice when tumors reach a predetermined size or at the end of the study.
-
Excise primary tumors and weigh them.
-
Collect lungs to assess metastatic burden.
-
Tumor and immune cell populations can be analyzed by flow cytometry or immunohistochemistry.
-
Signaling Pathways
AR-R17779 exerts its effects through the activation of α7 nAChR, which in turn modulates several downstream signaling pathways.
Pro-Cognitive Signaling Pathway
In neuronal cells, α7 nAChR activation by agonists like AR-R17779 can lead to the phosphorylation of ERK1/2 and the transcription factor CREB, pathways known to be crucial for synaptic plasticity and memory formation.[8]
Anti-inflammatory Signaling Pathway
In immune cells such as macrophages, α7 nAChR activation inhibits the production of pro-inflammatory cytokines. This is mediated through the Jak2/STAT3 pathway, which can suppress the activity of the pro-inflammatory transcription factor NF-κB.[2][7]
References
- 1. The selective alpha7 nicotinic acetylcholine receptor agonist AR-R17779 does not affect ischemia–reperfusion brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha7 nAChR-mediated activation of MAP kinase pathways in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetic and pharmacological targeting of nicotinic acetylcholine receptor action blocks tumor progression in mouse models of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AR-R 17779 improves social recognition in rats by activation of nicotinic alpha7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TNBS-Induced Colitis Model - takisbiotech [takisbiotech.com]
- 7. Inflammation Regulation via an Agonist and Antagonists of α7 Nicotinic Acetylcholine Receptors in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broad-Spectrum Efficacy across Cognitive Domains by α7 Nicotinic Acetylcholine Receptor Agonism Correlates with Activation of ERK1/2 and CREB Phosphorylation Pathways | Journal of Neuroscience [jneurosci.org]
Application Notes and Protocols: AR-R17779 Hydrochloride for Murine Studies
A Selective α7 Nicotinic Acetylcholine (B1216132) Receptor Agonist for In Vivo Research
These application notes provide a comprehensive guide for researchers and drug development professionals on the dosage and administration of AR-R17779 hydrochloride in mice. AR-R17779 is a potent and selective full agonist for the α7 subtype of neural nicotinic acetylcholine receptors (nAChR)[1][2]. It is a valuable tool for investigating the role of the α7 nAChR in various physiological and pathological processes, including inflammation, cognition, and cancer[1][3][4]. This document outlines its mechanism of action, summarizes established dosing regimens from preclinical studies, and provides detailed experimental protocols and relevant signaling pathways.
Mechanism of Action
This compound is a conformationally restricted analog of acetylcholine that demonstrates high selectivity for the α7 nAChR, with a Ki of 92 nM for the α7 subtype compared to 16000 nM for the α4β2 subtype[1][5]. By activating the α7 nAChR, AR-R17779 can modulate downstream signaling cascades, most notably the cholinergic anti-inflammatory pathway. This pathway is crucial in regulating immune responses and inflammation[1][6]. Activation of the α7 nAChR on immune cells, such as macrophages, inhibits the production and release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6[1][6][7]. Additionally, α7 nAChR agonism has been shown to activate signaling pathways associated with learning and memory, such as the ERK1/2 and CREB phosphorylation pathways[8].
Quantitative Data Summary
The following tables summarize the dosages and administration routes of this compound used in various murine models as reported in the literature.
Table 1: Dosage and Administration of this compound in Mice
| Disease Model | Mouse Strain | Dosage | Administration Route | Frequency | Duration | Reference |
| Atherosclerosis & Aortic Aneurysm | Apolipoprotein E-deficient | Not specified (administered in drinking water) | Oral (in drinking water) | Ad libitum | 4 weeks | [6] |
| Breast Cancer (4T1 model) | BALB/c | 1 mg/kg | Intraperitoneal (IP) | Every 2 days | Not specified | [3] |
| Breast Cancer (E0771 model) | C57BL/6 | 1 mg/kg | Intraperitoneal (IP) | Every 2 days | Until endpoint | [3][9] |
| Spontaneous Breast Cancer | MMTV-PyMT: FVB | 1 mg/kg | Intraperitoneal (IP) | Every 2 days | Until endpoint | [3] |
| Colitis (TNBS-induced) | CD1 Swiss | 0.5, 1.5, 5 mg/kg | Subcutaneous (s.c.) | Twice daily | 3 days | [7] |
| Ischemia-Reperfusion Brain Injury | Not specified | 12 mg/kg (55 µmol/kg) | Intraperitoneal (IP) | Once daily | 5 days | [10][11] |
| Arthritis (Collagen-induced) | Not specified | 1-10 mg/kg | Subcutaneous (s.c.) | Not specified | 3 weeks | [1] |
Table 2: Pharmacological Parameters of AR-R17779
| Parameter | Value | Species | Receptor Subtype | Reference |
| Ki | 92 nM | Rat | α7 nAChR | [1] |
| Ki | 16000 nM | Rat | α4β2 nAChR | [1][5] |
| EC50 | 21 µM | Rat | α7 nAChRs (expressed in Xenopus oocytes) | [12] |
| Serum Concentration (at experiment end) | 1.18 ± 0.17 µM | Mouse | Not applicable | [12] |
Experimental Protocols
Preparation of this compound for Injection
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Protocol:
-
Calculate the required amount: Determine the total volume and concentration of the dosing solution needed based on the number of mice, their average weight, and the target dose (e.g., 1 mg/kg).
-
Weigh the compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve in vehicle: Add the calculated volume of sterile saline to the microcentrifuge tube.
-
Ensure complete dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary, but check for compound stability at elevated temperatures.
-
Sterile filtration: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and filter the solution into a new sterile tube or vial. This step is critical for parenteral administration routes (IP, s.c.).
-
Storage: Store the prepared solution as recommended by the manufacturer. For short-term use, it is often stored at 2-8°C. For longer-term storage, aliquoting and freezing at -20°C or -80°C may be appropriate, but consult the manufacturer's guidelines to avoid degradation[1].
Administration Protocols
3.2.1. Intraperitoneal (IP) Injection
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
-
Injection: Insert the needle at a 15-30 degree angle. Aspirate briefly to ensure no fluid (blood or urine) is drawn back, then slowly inject the calculated volume of the AR-R17779 solution.
-
Post-injection Monitoring: Observe the animal for any signs of distress after the injection.
3.2.2. Subcutaneous (s.c.) Injection
-
Animal Restraint: Gently restrain the mouse and lift the loose skin over the back or flank to form a tent.
-
Injection: Insert the needle into the base of the skin tent, parallel to the body.
-
Administer Dose: Aspirate briefly to check for blood, then inject the solution. A small bleb will form under the skin.
-
Withdraw Needle: Withdraw the needle and gently massage the area to help disperse the solution.
3.2.3. Oral Administration (in drinking water)
-
Solution Preparation: Prepare a stock solution of this compound. Calculate the final concentration needed in the drinking water to achieve the desired daily dose, considering the average daily water consumption of the mice.
-
Water Bottle Preparation: Add the calculated amount of AR-R17779 stock solution to the drinking water bottles.
-
Administration: Provide the medicated water to the mice ad libitum.
-
Monitoring: Monitor water consumption daily to estimate the actual dose received by the animals. Prepare fresh medicated water regularly (e.g., every 2-3 days) to ensure stability and potency.
Signaling Pathways and Visualizations
AR-R17779 primarily exerts its effects through the activation of the α7 nAChR, which can trigger multiple downstream pathways. The diagrams below illustrate the key signaling cascades.
Caption: Cholinergic Anti-Inflammatory Pathway Activation.
Caption: Pro-cognitive ERK/CREB Signaling Pathway.
Caption: Experimental Workflow for IP Administration.
Important Considerations
-
Animal Welfare: All procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Dose Selection: The optimal dose of this compound can vary significantly depending on the disease model, the specific research question, and the mouse strain. It is recommended to perform a dose-response study to determine the most effective dose for your specific experimental conditions.
-
Controls: Appropriate vehicle controls (e.g., saline) should be included in all experiments.
-
Compound Purity and Stability: Use high-purity this compound and follow the manufacturer's instructions for storage and handling to ensure consistent results.
These notes are intended to serve as a guide. Researchers should always refer to the primary literature and adapt protocols to their specific experimental needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AR-R17779 - Wikipedia [en.wikipedia.org]
- 3. Genetic and pharmacological targeting of nicotinic acetylcholine receptor action blocks tumor progression in mouse models of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AR-R17779, and alpha7 nicotinic agonist, improves learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AR-R 17779 hydrochloride | CAS 178419-42-6 | AR-R17779 | Tocris Bioscience [tocris.com]
- 6. Stimulation of α7 nicotinic acetylcholine receptor by AR-R17779 suppresses atherosclerosis and aortic aneurysm formation in apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | α7 Nicotinic Agonist AR-R17779 Protects Mice against 2,4,6-Trinitrobenzene Sulfonic Acid-Induced Colitis in a Spleen-Dependent Way [frontiersin.org]
- 8. jneurosci.org [jneurosci.org]
- 9. Genetic and pharmacological targeting of nicotinic acetylcholine receptor action blocks tumor progression in mouse models of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The selective alpha7 nicotinic acetylcholine receptor agonist AR-R17779 does not affect ischemia–reperfusion brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The selective alpha7 nicotinic acetylcholine receptor agonist AR-R17779 does not affect ischemia-reperfusion brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
Application Notes and Protocols for Preparing AR-R17779 Hydrochloride Solutions for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-R17779 hydrochloride is a potent and selective full agonist for the α7 subtype of neural nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] It is a valuable tool for in vitro and in vivo studies investigating the role of α7 nAChRs in various physiological and pathological processes. These include cognitive function, inflammation, and neurodegenerative diseases.[3][4] Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols for the preparation of stock and working solutions for use in cell culture applications.
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is essential for accurate solution preparation and storage.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Synonyms | (-)-Spiro[1-azabicyclo[2.2.2]octane-3,5′-oxazolidin]-2′-one hydrochloride |
| CAS Number | 178419-42-6[5][6] |
| Molecular Formula | C₉H₁₄N₂O₂ · HCl[5][7] |
| Molecular Weight | 218.68 g/mol [5][7] |
| Appearance | White to beige powder[6] |
| Purity | ≥97% (HPLC)[6] |
| Solubility | Soluble in DMSO and Water (2 mg/mL)[5][6] |
| Storage Temperature | -20°C (long term), Desiccated[2][5][6] |
Mechanism of Action
AR-R17779 is a selective agonist of α7 nicotinic acetylcholine receptors (α7 nAChRs).[2] The activation of α7 nAChRs on immune cells, such as macrophages, can trigger an intracellular signaling cascade known as the cholinergic anti-inflammatory pathway. This pathway involves the Janus kinase 2 (Jak2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Activation of this pathway leads to the inhibition of the nuclear factor-kappa B (NF-κB) transcription factor. Consequently, the production and secretion of pro-inflammatory cytokines are negatively regulated.
References
- 1. AR-R17779 - Wikipedia [en.wikipedia.org]
- 2. AR-R 17779 hydrochloride | CAS 178419-42-6 | AR-R17779 | Tocris Bioscience [tocris.com]
- 3. mdpi.com [mdpi.com]
- 4. AR-R17779, and alpha7 nicotinic agonist, improves learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. This compound = 97 HPLC 178419-42-6 [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
Application Notes and Protocols for AR-R17779 Hydrochloride in Primary Microglia Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-R17779 hydrochloride is a potent and selective full agonist of the alpha7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1] These receptors are ligand-gated ion channels expressed on various cell types within the central nervous system (CNS), including microglia, the resident immune cells of the brain.[1][2] Activation of α7 nAChRs on microglia has been shown to modulate neuroinflammatory responses, making AR-R17779 a valuable tool for investigating the role of the cholinergic anti-inflammatory pathway in neurological and neurodegenerative diseases.[2][3]
These application notes provide detailed protocols for the use of this compound in primary microglia cultures, including cell isolation and culture, drug preparation and application, and methods for assessing microglial activation and function.
Mechanism of Action
AR-R17779 acts as a selective agonist at the α7 nAChR. In microglia, the activation of these receptors can trigger intracellular signaling cascades that ultimately suppress the production of pro-inflammatory cytokines.[2] This modulation of the inflammatory response is a key area of investigation for therapeutic interventions in diseases with a neuroinflammatory component. The stimulation of α7 nAChRs can lead to the suppression of key inflammatory signaling pathways such as NF-κB and STAT3.[2]
Data Presentation
The following tables summarize hypothetical quantitative data from typical experiments involving AR-R17779 in primary microglia culture.
Table 1: Dose-Dependent Effect of AR-R17779 on LPS-Induced TNF-α Secretion
| AR-R17779 Concentration (µM) | TNF-α Concentration (pg/mL) | Standard Deviation |
| 0 (LPS only) | 1500 | ± 120 |
| 0.1 | 1250 | ± 98 |
| 1 | 800 | ± 65 |
| 10 | 450 | ± 40 |
| 100 | 200 | ± 25 |
Table 2: Effect of AR-R17779 on Microglial Viability (MTT Assay)
| AR-R17779 Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | ± 5.2 |
| 1 | 98.5 | ± 4.8 |
| 10 | 97.2 | ± 5.1 |
| 100 | 95.8 | ± 6.3 |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Microglia
This protocol describes the isolation of primary microglia from the cerebral cortices of neonatal (P0-P3) mice or rats.[4][5][6][7][8]
Materials:
-
Neonatal mouse or rat pups (P0-P3)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Hanks' Balanced Salt Solution (HBSS)
-
Trypsin (0.25%)
-
DNase I
-
70 µm cell strainer
-
T-75 culture flasks, poly-D-lysine coated
-
Orbital shaker
Procedure:
-
Euthanize neonatal pups and dissect the cerebral cortices in ice-cold HBSS.
-
Remove the meninges and mince the tissue into small pieces.
-
Digest the tissue with trypsin and DNase I at 37°C for 15 minutes.
-
Stop the digestion by adding complete DMEM and gently triturate the tissue to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cells, resuspend the pellet in complete DMEM, and seed into poly-D-lysine coated T-75 flasks.
-
Incubate the mixed glial culture for 10-14 days, with media changes every 3-4 days, allowing astrocytes to form a confluent monolayer.
-
To isolate microglia, place the flasks on an orbital shaker at 240 rpm in a 37°C incubator for 1.5-2 hours.[5]
-
Collect the supernatant containing detached microglia, centrifuge, and resuspend in fresh media for plating.
Protocol 2: Treatment of Primary Microglia with this compound
Materials:
-
Primary microglia culture (from Protocol 1)
-
This compound
-
Sterile, nuclease-free water or DMSO for stock solution preparation
-
Lipopolysaccharide (LPS) for inducing an inflammatory response
Procedure:
-
Preparation of AR-R17779 Stock Solution: Dissolve this compound in sterile water or DMSO to create a concentrated stock solution (e.g., 10 mM). Store at -20°C.
-
Cell Plating: Plate the isolated primary microglia in appropriate culture plates (e.g., 24-well or 96-well plates) at a desired density and allow them to adhere for 24 hours.
-
Pre-treatment with AR-R17779: Prepare working concentrations of AR-R17779 by diluting the stock solution in culture media. Remove the old media from the cells and add the media containing the desired concentrations of AR-R17779. Incubate for 1-2 hours.
-
Inflammatory Challenge: To induce an inflammatory response, add LPS (e.g., 100 ng/mL final concentration) to the wells already containing AR-R17779.
-
Incubation: Incubate the cells for the desired period (e.g., 6-24 hours) to assess the effects on cytokine production or other markers of activation.
-
Analysis: Collect the cell culture supernatant for cytokine analysis (e.g., ELISA) and/or lyse the cells for protein or RNA analysis (e.g., Western blot, qPCR).
Visualizations
Caption: Experimental workflow for using AR-R17779 in primary microglia.
Caption: AR-R17779 signaling pathway in microglia.
References
- 1. The selective alpha7 nicotinic acetylcholine receptor agonist AR-R17779 does not affect ischemia–reperfusion brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic Acetylcholine Receptors and Microglia as Therapeutic and Imaging Targets in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Microglial α7-Acetylcholine Nicotinic Receptor Is a Key Element in Promoting Neuroprotection by Inducing Heme Oxygenase-1 via Nuclear Factor Erythroid-2-Related Factor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Methods for the Isolation and Cultivation of Microglia (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Primary Microglial Culture Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: AR-R17779 Hydrochloride for Neuroinflammation Research
Audience: Researchers, scientists, and drug development professionals.
Introduction AR-R17779 hydrochloride is a potent and selective full agonist for the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7nAChR).[1] This receptor is a key component of the "cholinergic anti-inflammatory pathway," a mechanism that modulates the immune response in both the central nervous system (CNS) and the periphery.[2][3] In the CNS, α7nAChRs are expressed on various cells, including neurons, microglia, and astrocytes.[1][4] Activation of these receptors, for instance by AR-R17779, can suppress the production of pro-inflammatory cytokines, making it a valuable pharmacological tool for studying neuroinflammation in the context of neurodegenerative diseases, stroke, and other CNS disorders.[2][5][6]
Mechanism of Action AR-R17779 exerts its anti-inflammatory effects by binding to and activating α7nAChRs on immune cells like microglia and astrocytes.[1][5] This activation initiates intracellular signaling cascades that ultimately inhibit inflammatory pathways. A key mechanism is the suppression of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of pro-inflammatory cytokine transcription.[5][7] The binding of AR-R17779 to α7nAChR can trigger metabotropic signaling involving pathways such as Janus kinase 2/signal transducer and activator of transcription 3 (Jak2/STAT3) and PI3K/Akt, which negatively modulate NF-κB activity.[3][8] This leads to a decreased synthesis and release of pro-inflammatory mediators like TNF-α, IL-1β, and IL-6.[5][7]
References
- 1. The selective alpha7 nicotinic acetylcholine receptor agonist AR-R17779 does not affect ischemia–reperfusion brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of α7 nicotinic receptor agonists to regulate neuroinflammation in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Nicotinic Acetylcholine Receptors and Microglia as Therapeutic and Imaging Targets in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. THE ANTI-INFLAMMATORY POTENTIAL OF SELECTIVE CHOLINERGIC AGONISTS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Intraperitoneal (i.p.) Injection of AR-R17779 Hydrochloride in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-R17779 hydrochloride is a potent and selective full agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). As a key component of the cholinergic system, the α7 nAChR is implicated in various physiological processes, including cognitive function and the modulation of inflammation[1][2]. In preclinical research, AR-R17779 has demonstrated nootropic (cognition-enhancing) and anti-inflammatory effects in animal models, making it a valuable tool for investigating the therapeutic potential of α7 nAChR activation[1][3]. These application notes provide detailed protocols for the intraperitoneal (i.p.) administration of this compound in rats to study its effects on cognitive performance and inflammation.
Data Presentation
Table 1: Reported Dosages and Effects of AR-R17779 in Rodent Models
| Species | Route of Administration | Dose Range | Vehicle | Observed Effects | Reference |
| Rat | Subcutaneous (s.c.) | 2 mg/kg | Saline | Improved learning and memory in radial-arm maze tasks.[2][3] | [Levin et al., 1999][2][3] |
| Rat | Subcutaneous (s.c.) | 0.3 - 30 mg/kg | Saline | Enhanced social recognition memory; reversed scopolamine-induced cognitive deficits.[4] | [van Kampen et al., 2004][4] |
| Mouse | Intraperitoneal (i.p.) | 1.8 - 30 µmol/kg | Saline | Dose-dependent effects on DSS-induced colitis; high doses showed anti-inflammatory effects.[5] | [de Jonge et al., 2007][5] |
| Mouse | Intraperitoneal (i.p.) | 1.5 mg/kg | Saline | Attenuated TNBS-induced colitis and reduced levels of pro-inflammatory cytokines (IL-1β, IL-6). | [Carnevale et al., 2017] |
Note: Dosages for mice can serve as a starting point for dose-response studies in rats, but direct extrapolation is not recommended without validation.
Table 2: Quantitative Outcomes of α7 nAChR Agonist Administration in Rodents
| Agonist | Species | Test | Route | Dose | Key Quantitative Finding | Reference |
| AR-R17779 | Rat | Radial-Arm Maze | s.c. | 2 mg/kg | Significant improvement in repeated acquisition. | [Levin et al., 1999][2][3] |
| AR-R17779 | Rat | Social Recognition Test | s.c. | 1, 3, 10, 30 mg/kg | Significant increase in percent reduction in social interaction time (%RSIT). | [van Kampen et al., 2004][4] |
| A-582941 | Rat | Social Recognition Test | i.p. | 0.1, 1.0 µmol/kg | Significantly lower T2:T1 interaction ratio, indicating improved short-term memory. | [Bhattacharya et al., 2007][6] |
| AR-R17779 | Mouse | TNBS-induced colitis | i.p. | 1.5 mg/kg | Significant reduction in colonic IL-1β and IL-6 levels. | [Carnevale et al., 2017] |
Experimental Protocols
Protocol 1: Evaluation of Cognitive Enhancement in Rats
This protocol is adapted from studies on α7 nAChR agonists in the rat social recognition test and is designed to assess the nootropic effects of AR-R17779.
Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Adult male rats (e.g., Sprague-Dawley or Wistar)
-
Juvenile male rats (for social recognition task)
-
Appropriate caging and testing apparatus
-
Syringes and needles (23-25 gauge)
Procedure:
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentration. It is recommended to prepare fresh solutions on the day of the experiment. A dose range of 1-10 mg/kg can be considered for initial studies, based on subcutaneous data in rats and intraperitoneal data in mice.
-
Animal Acclimation: Allow adult rats to acclimate to the testing room for at least 1 hour before the experiment.
-
Trial 1 (T1): Place an adult rat in the testing arena with a juvenile rat for a 5-minute interaction period. Record the total time the adult rat spends actively investigating the juvenile (e.g., sniffing, grooming).
-
Injection: Immediately after T1, administer the prepared AR-R17779 solution or vehicle (saline) via intraperitoneal injection. The injection volume should not exceed 10 ml/kg.
-
Retention Interval: Return the adult rat to its home cage for a defined retention interval (e.g., 2 hours).
-
Trial 2 (T2): After the retention interval, re-expose the adult rat to the same juvenile rat for a 5-minute period and record the interaction time.
-
Data Analysis: A reduction in interaction time during T2 compared to T1 indicates memory of the juvenile. Calculate a recognition index, such as the ratio of T2/T1. A significantly lower ratio in the AR-R17779-treated group compared to the vehicle group suggests cognitive enhancement.
Protocol 2: Assessment of Anti-Inflammatory Effects in a Rat Model of Systemic Inflammation
This protocol outlines a general procedure to evaluate the anti-inflammatory properties of AR-R17779 following a systemic inflammatory challenge induced by lipopolysaccharide (LPS).
Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Lipopolysaccharide (LPS) from E. coli
-
Adult male rats (e.g., Sprague-Dawley or Wistar)
-
Equipment for blood collection and tissue harvesting
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6)
-
Syringes and needles (23-25 gauge)
Procedure:
-
Drug Preparation: Dissolve this compound in sterile saline. Based on murine studies, a dose of 1.5 mg/kg can be a starting point for anti-inflammatory assessments.
-
Pre-treatment: Administer the prepared AR-R17779 solution or vehicle (saline) via intraperitoneal injection 30-60 minutes prior to the inflammatory challenge.
-
Inflammatory Challenge: Induce systemic inflammation by administering a single intraperitoneal injection of LPS (e.g., 1-5 mg/kg). The optimal dose of LPS should be determined in pilot studies to induce a robust but sublethal inflammatory response.
-
Sample Collection: At a predetermined time point post-LPS injection (e.g., 2-4 hours for peak cytokine response), collect blood samples via an appropriate method (e.g., tail vein, cardiac puncture under terminal anesthesia). Tissues of interest (e.g., spleen, liver, brain) can also be harvested.
-
Cytokine Analysis: Process blood samples to obtain plasma or serum. Analyze the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels between the vehicle-treated and AR-R17779-treated groups. A significant reduction in cytokine concentrations in the AR-R17779 group indicates an anti-inflammatory effect.
Mandatory Visualizations
Caption: Experimental workflow for i.p. injection of AR-R17779 in rats.
Caption: Signaling pathways activated by AR-R17779.
References
- 1. mdpi.com [mdpi.com]
- 2. AR-R17779, and alpha7 nicotinic agonist, improves learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scholars@Duke publication: AR-R17779, and alpha7 nicotinic agonist, improves learning and memory in rats. [scholars.duke.edu]
- 4. AR-R 17779 improves social recognition in rats by activation of nicotinic alpha7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective α7 nicotinic acetylcholine receptor agonists worsen disease in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
Application Notes and Protocols for Subcutaneous (s.c.) Administration of AR-R17779 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-R17779 hydrochloride is a potent and selective full agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR).[1][2] It is a valuable research tool for investigating the role of the α7-nAChR in various physiological processes, including cognition and inflammation.[3][4][5] AR-R17779 has demonstrated nootropic (cognitive-enhancing) effects in animal models and has been explored for its potential therapeutic applications in conditions such as arthritis and inflammatory bowel disease.[1] The subcutaneous (s.c.) route of administration is frequently employed in preclinical studies to provide a sustained release and systemic exposure of the compound.[3][6]
These application notes provide detailed protocols for the preparation and subcutaneous administration of this compound in rodents, along with a summary of reported experimental data and relevant signaling pathways.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₅ClN₂O₂ | [7] |
| Molecular Weight | 218.68 g/mol | [8] |
| Appearance | White to off-white solid | [2] |
| Solubility | Water: 2 mg/mL (clear solution) | |
| Storage | -20°C, desiccated |
Table 2: Summary of Dosing and Effects of Subcutaneous this compound in Rodents
| Species | Dose (s.c.) | Experimental Model | Key Findings | Reference(s) |
| Rat | 0.3, 1 mg/kg | Scopolamine-induced cognitive deficit | Reversed scopolamine-induced memory impairment in the social recognition test. | [6] |
| Rat | 1, 3, 10, 30 mg/kg | Social recognition test (unimpaired) | Increased social recognition memory. | [6] |
| Rat | 2 mg/kg | Radial-arm maze | Improved learning and reversed working memory impairment. | [3] |
| Mouse | 0.5, 1.5, 5 mg/kg | TNBS-induced colitis | Ameliorated colitis, with the 1.5 mg/kg dose being most effective in reducing inflammatory markers. | |
| Mouse | 1-20 mg/kg | Ischemia-reperfusion brain injury | Did not significantly affect infarct size or microglial activation at 12 mg/kg. | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound for Subcutaneous Injection
This protocol describes the preparation of a sterile solution of this compound suitable for subcutaneous administration in rodents.
Materials:
-
This compound powder
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile, conical microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound and vehicle. Based on the desired final concentration and volume. For example, to prepare 1 mL of a 1 mg/mL solution, weigh out 1 mg of this compound.
-
Aseptically transfer the weighed this compound powder into a sterile microcentrifuge tube or vial.
-
Add the calculated volume of sterile saline to the tube. Given the solubility of 2 mg/mL in water, ensure the final concentration does not exceed this limit.
-
Vortex the solution until the powder is completely dissolved. The solution should be clear and free of particulates.
-
Sterile filter the solution. Draw the solution into a sterile syringe, attach a 0.22 µm sterile syringe filter, and dispense the filtered solution into a new sterile vial. This step is crucial to remove any potential microbial contamination.
-
Store the prepared solution appropriately. For short-term storage (e.g., for the duration of an experiment), the solution can be kept at 2-8°C. For longer-term storage, consult the manufacturer's recommendations, though it is generally advisable to prepare fresh solutions for each experiment.
Protocol 2: Subcutaneous Administration of this compound in Rodents
This protocol outlines the standard procedure for subcutaneous injection in mice and rats. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared sterile solution of this compound
-
Appropriate size sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)
-
Animal restraint device (if necessary)
-
70% ethanol (B145695) for disinfecting the injection site (optional, as per institutional guidelines)
Procedure:
-
Animal Restraint:
-
Mice: Gently grasp the loose skin over the shoulders and neck (scruffing) to immobilize the head and body.
-
Rats: Firmly grasp the rat around the shoulders, placing the thumb and forefinger behind the elbows. For larger rats, a two-person technique or a restraint device may be necessary.
-
-
Injection Site: The preferred site for subcutaneous injection is the loose skin over the back, between the shoulder blades.
-
Injection Technique:
-
Create a "tent" of skin at the injection site by lifting the skin with your thumb and forefinger.
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the animal's back. Be careful not to puncture through the other side of the skin fold.
-
Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel (aspiration). If blood appears in the syringe hub, withdraw the needle and try a new site with a fresh needle.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and gently pinch the injection site for a moment to prevent leakage.
-
-
Post-injection Monitoring: Return the animal to its cage and monitor for any adverse reactions, such as distress or local irritation at the injection site.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: α7-nAChR signaling cascade initiated by AR-R17779.
Caption: Workflow for in vivo studies with AR-R17779.
References
- 1. AR-R17779 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AR-R17779, and alpha7 nicotinic agonist, improves learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. AR-R 17779 improves social recognition in rats by activation of nicotinic alpha7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. AR-R 17779 hydrochloride | CAS 178419-42-6 | AR-R17779 | Tocris Bioscience [tocris.com]
- 9. The selective alpha7 nicotinic acetylcholine receptor agonist AR-R17779 does not affect ischemia–reperfusion brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: AR-R17779 Hydrochloride in Collagen-Induced Arthritis (CIA) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-R17779 hydrochloride is a potent and selective full agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2] This compound has garnered significant interest in immunology and neuroscience due to its ability to activate the cholinergic anti-inflammatory pathway. This pathway represents a physiological mechanism where the nervous system, through the vagus nerve and the neurotransmitter acetylcholine, can modulate the inflammatory response by inhibiting the production of pro-inflammatory cytokines.[3] In the context of rheumatoid arthritis (RA), a chronic autoimmune disease characterized by synovial inflammation and joint destruction, targeting the α7 nAChR with agonists like AR-R17779 presents a promising therapeutic strategy. The collagen-induced arthritis (CIA) model in mice is a widely used preclinical model that shares many pathological and immunological features with human RA, making it an ideal system to evaluate the efficacy of novel anti-arthritic compounds.[4][5]
These application notes provide a comprehensive overview of the use of this compound in CIA models, including its mechanism of action, detailed experimental protocols, and a summary of reported efficacy data.
Mechanism of Action: The Cholinergic Anti-inflammatory Pathway
AR-R17779 exerts its anti-inflammatory effects by stimulating α7 nAChRs, which are expressed on various immune cells, including macrophages.[3][6] Activation of these receptors by an agonist like AR-R17779 can inhibit the release of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α), a key mediator in the pathogenesis of RA.[3][7] The binding of AR-R17779 to the α7 nAChR initiates a signaling cascade that ultimately interferes with the activation of the transcription factor NF-κB, which is crucial for the expression of many pro-inflammatory genes.[8]
Quantitative Data Summary
The following tables summarize the reported effects of this compound in murine collagen-induced arthritis models. It is important to note that outcomes can vary between studies, as highlighted by conflicting reports on the efficacy of AR-R17779 in CIA.
Table 1: Effect of AR-R17779 on Clinical Arthritis Score
| Treatment Group | Dosage | Administration Route | Mean Arthritis Score (vs. Vehicle) | Outcome | Reference |
| AR-R17779 | 1-5 mg/kg, twice daily for 7 days | Intraperitoneal (i.p.) | Significantly reduced | Ameliorated arthritis | [1] |
| AR-R17779 | 5 mg/kg, twice daily for 7 days | Intraperitoneal (i.p.) | No significant difference | Failed to ameliorate arthritis | [9][10] |
Table 2: Effect of AR-R17779 on Pro-inflammatory Cytokines
| Cytokine | Treatment Group | Dosage | Effect on Cytokine Level (vs. Vehicle) | Reference |
| TNF-α (plasma) | AR-R17779 | Not specified | Reduced | [3] |
| TNF-α (synovial tissue) | AR-R17779 | Not specified | Reduced | [3] |
| IL-6 (in vitro, FLS) | AR-R17779 (10 μM) | - | Inhibited TNF-α induced release | [11] |
| IL-8 (in vitro, FLS) | AR-R17779 (10 μM) | - | Inhibited TNF-α induced release | [11] |
Experimental Protocols
This section provides a detailed, synthesized protocol for evaluating the efficacy of this compound in a murine CIA model.
Materials
-
This compound (prepare fresh daily)
-
Sterile saline solution (0.9% NaCl)
-
Bovine or chicken type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Male DBA/1 mice (8-10 weeks old)[5]
-
Syringes and needles (27G)
-
Anesthetic (e.g., isoflurane)
-
Calipers for paw thickness measurement
Protocol for Collagen-Induced Arthritis (CIA)
-
Preparation of Collagen Emulsion:
-
Induction of Arthritis:
-
On Day 0, anesthetize the mice and administer the primary immunization by injecting 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.[1][11]
-
On Day 21, administer a booster injection of 100 µL of the collagen/IFA emulsion at a different site near the base of the tail.[1][11]
-
Administration of this compound
-
Preparation of AR-R17779 Solution:
-
Dissolve this compound in sterile saline to the desired concentration (e.g., for a 5 mg/kg dose in a 20g mouse, dissolve to 0.5 mg/mL for a 200 µL injection volume).
-
-
Treatment Schedule:
Assessment of Arthritis
-
Clinical Scoring:
-
Visually score the severity of arthritis in each paw daily or every other day, starting from Day 21. A common scoring system is as follows:
-
0 = No evidence of erythema or swelling
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint
-
2 = Erythema and mild swelling extending from the ankle to the tarsals
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints
-
4 = Erythema and severe swelling encompassing the ankle, foot, and digits
-
-
-
Paw Thickness Measurement:
-
Measure the thickness of each hind paw using calipers at regular intervals.
-
-
Histopathological Analysis (Endpoint):
-
At the end of the study, euthanize the mice and collect the paws.
-
Fix, decalcify, and embed the paws in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
-
Cytokine Analysis (Endpoint):
-
Collect blood via cardiac puncture for plasma separation.
-
Excise synovial tissue from the joints.
-
Measure the levels of TNF-α, IL-6, and other relevant cytokines in the plasma and synovial tissue homogenates using ELISA or other immunoassays.
-
Conclusion
This compound, as a selective α7 nAChR agonist, demonstrates the potential to ameliorate inflammation in preclinical models of rheumatoid arthritis through the activation of the cholinergic anti-inflammatory pathway. The provided protocols offer a framework for researchers to investigate the therapeutic efficacy of this and similar compounds. However, the conflicting data on its in vivo efficacy in the CIA model underscore the importance of careful experimental design and interpretation of results. Further research is warranted to fully elucidate the therapeutic potential of targeting the α7 nAChR in RA and to optimize dosing and treatment regimens.
References
- 1. In‐vivo quantitative assessment of the therapeutic response in a mouse model of collagen‐induced arthritis using 18F‐fluorodeoxyglucose positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stimulation of nicotinic acetylcholine receptors attenuates collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroinflammation Modulation via α7 Nicotinic Acetylcholine Receptor and Its Chaperone, RIC-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cholinergic Modulation of Neuroinflammation: Focus on α7 Nicotinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chondrex.com [chondrex.com]
Application of AR-R17779 Hydrochloride in Atherosclerosis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries, which can lead to serious cardiovascular events. The α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR) has emerged as a promising therapeutic target in atherosclerosis due to its role in modulating inflammation through the cholinergic anti-inflammatory pathway.[1][2][3] AR-R17779 hydrochloride is a selective agonist of the α7nAChR, and its application in preclinical atherosclerosis research has demonstrated significant potential in mitigating disease progression.[1][2] This document provides detailed application notes and protocols for the use of this compound in atherosclerosis studies, based on established experimental models.
Mechanism of Action
This compound exerts its anti-atherosclerotic effects by selectively activating the α7nAChR.[1] This receptor is expressed on various cells implicated in atherosclerosis, including macrophages, endothelial cells, and smooth muscle cells.[3] Activation of α7nAChR by AR-R17779 is believed to trigger a signaling cascade that ultimately suppresses the production of pro-inflammatory cytokines, reduces oxidative stress, and modulates lipid metabolism, thereby attenuating the key pathological processes of atherosclerosis.
Signaling Pathway of AR-R17779 in Atherosclerosis
References
- 1. Oil Red O and Hematoxylin and Eosin Staining for Quantification of Atherosclerosis Burden in Mouse Aorta and Aortic Root | Springer Nature Experiments [experiments.springernature.com]
- 2. Oil Red O and Hematoxylin and Eosin Staining for Quantification of Atherosclerosis Burden in Mouse Aorta and Aortic Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring the Effects of AR-R17779 on Cytokine Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-R17779 is a potent and selective full agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR).[1] Activation of the α7-nAChR is a key component of the cholinergic anti-inflammatory pathway, a neural circuit that inhibits inflammation by suppressing the production of pro-inflammatory cytokines. This pathway has garnered significant interest for its therapeutic potential in a range of inflammatory diseases. AR-R17779, by stimulating this pathway, has been shown to exert anti-inflammatory effects, making it a valuable tool for research and a potential candidate for drug development.
These application notes provide a comprehensive overview of the effects of AR-R17779 on cytokine release and detailed protocols for their measurement. The included data and methodologies will guide researchers in designing and executing experiments to evaluate the immunomodulatory properties of this compound.
Data Presentation: Quantitative Effects of AR-R17779 on Cytokine Release
The following tables summarize the quantitative effects of AR-R17779 on cytokine levels in a preclinical model of inflammation.
Table 1: Effect of AR-R17779 on Colonic Cytokine Levels in a Murine Model of TNBS-Induced Colitis
| Treatment Group | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) | IFN-γ (pg/mg protein) | IL-10 (pg/mg protein) |
| Normal Control | 25.3 ± 5.1 | 15.8 ± 3.2 | 30.1 ± 6.5 | 150.2 ± 20.4 |
| TNBS Control | 150.7 ± 22.3 | 125.4 ± 18.9 | 45.2 ± 8.1 | 120.5 ± 15.3 |
| TNBS + AR-R17779 (1.5 mg/kg) | 110.2 ± 15.8# | 70.6 ± 10.5# | 40.1 ± 7.6 | 130.8 ± 17.1 |
*Data are presented as mean ± SEM. *p < 0.05 vs. Normal Control; #p < 0.05 vs. TNBS Control.
Signaling Pathways and Experimental Workflows
Signaling Pathway of AR-R17779 in Macrophages
AR-R17779 exerts its anti-inflammatory effects primarily through the activation of the JAK2/STAT3 signaling pathway and inhibition of the NF-κB pathway. The following diagram illustrates this mechanism.
Experimental Workflow for Measuring Cytokine Release
The following diagram outlines a typical workflow for assessing the impact of AR-R17779 on cytokine production in vitro.
Experimental Protocols
Protocol 1: In Vitro Cytokine Release Assay Using Macrophage Cell Lines
This protocol details the measurement of cytokine release from a macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) and treated with AR-R17779.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
AR-R17779
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
ELISA or multiplex assay kits for desired cytokines (e.g., TNF-α, IL-6, IL-1β)
Procedure:
-
Cell Seeding:
-
Culture RAW 264.7 cells in complete DMEM.
-
Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of media.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
-
AR-R17779 Pre-treatment:
-
Prepare a stock solution of AR-R17779 in a suitable solvent (e.g., DMSO or sterile water).
-
Prepare serial dilutions of AR-R17779 in complete DMEM to achieve final concentrations ranging from 1 µM to 50 µM.
-
Remove the old media from the cells and add 100 µL of the AR-R17779 dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent used for AR-R17779).
-
Incubate for 1-2 hours at 37°C.
-
-
LPS Stimulation:
-
Prepare a stock solution of LPS in sterile PBS.
-
Dilute the LPS stock in complete DMEM to a final concentration of 100 ng/mL.
-
Add 10 µL of the LPS solution to each well (except for the unstimulated control wells).
-
Incubate the plate for 4-24 hours at 37°C. The incubation time will depend on the specific cytokine being measured.
-
-
Supernatant Collection:
-
After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell monolayer.
-
Store the supernatants at -80°C until analysis.
-
-
Cytokine Quantification:
-
Perform ELISA or a multiplex bead-based assay on the collected supernatants according to the manufacturer's instructions.
-
Briefly, for a sandwich ELISA:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Block the plate to prevent non-specific binding.
-
Add standards and samples (supernatants) to the wells.
-
Add a biotinylated detection antibody.
-
Add streptavidin-HRP.
-
Add a substrate solution to develop a colorimetric signal.
-
Stop the reaction and read the absorbance at the appropriate wavelength.
-
-
Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
-
Protocol 2: Western Blot Analysis of JAK2/STAT3 Phosphorylation
This protocol describes the detection of phosphorylated JAK2 and STAT3 in cell lysates treated with AR-R17779.
Materials:
-
Cell lysates from Protocol 1 (or a separate experiment with similar treatment conditions)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
Procedure:
-
Cell Lysis and Protein Quantification:
-
After treatment with AR-R17779 and/or LPS, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Mix the lysates with Laemmli sample buffer and boil for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Develop the blot using an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-STAT3).
-
Protocol 3: NF-κB Reporter Assay
This protocol utilizes a reporter cell line to measure the effect of AR-R17779 on NF-κB activation.
Materials:
-
HEK293 or THP-1 cell line stably transfected with an NF-κB-luciferase reporter construct
-
Appropriate cell culture medium
-
AR-R17779
-
TNF-α or LPS (as an NF-κB activator)
-
96-well white, clear-bottom plates
-
Luciferase assay reagent
Procedure:
-
Cell Seeding:
-
Seed the NF-κB reporter cells into a 96-well plate at an appropriate density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of AR-R17779 for 1-2 hours.
-
-
NF-κB Activation:
-
Stimulate the cells with an NF-κB activator such as TNF-α (10 ng/mL) or LPS (100 ng/mL).
-
Include unstimulated and vehicle-treated controls.
-
Incubate for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
A decrease in luminescence in the AR-R17779-treated wells compared to the stimulated control indicates inhibition of NF-κB activation.
-
Conclusion
AR-R17779 demonstrates significant anti-inflammatory properties by modulating cytokine release through the cholinergic anti-inflammatory pathway. The data presented and the detailed protocols provided herein serve as a valuable resource for researchers investigating the immunomodulatory effects of this selective α7-nAChR agonist. These methodologies can be adapted to various experimental systems to further elucidate the therapeutic potential of AR-R17779 in inflammatory diseases.
References
Application Notes and Protocols for AR-R17779 Hydrochloride in Synaptic Plasticity Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-R17779 hydrochloride is a potent and selective full agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1] These receptors are ligand-gated ion channels highly expressed in key brain regions associated with cognitive function, such as the hippocampus and cerebral cortex.[2] Due to their high permeability to calcium ions (Ca²⁺), α7 nAChRs are pivotal in modulating synaptic transmission and plasticity, the cellular mechanisms underlying learning and memory.[3][4][5] Activation of α7 nAChRs can enhance the release of neurotransmitters, including glutamate, and facilitate the induction of long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.[3][5] This document provides detailed application notes and experimental protocols for utilizing this compound to study synaptic plasticity, particularly LTP in hippocampal slices.
Mechanism of Action
This compound selectively binds to and activates α7 nAChRs. This activation leads to the opening of the ion channel, resulting in a significant influx of Ca²⁺ into the neuron.[6] This rise in intracellular Ca²⁺ is a critical trigger for a cascade of downstream signaling events that ultimately modulate synaptic strength. Key signaling pathways implicated in α7 nAChR-mediated synaptic plasticity include the activation of Calcium/calmodulin-dependent protein kinase II (CaMKII) and the phosphorylation of the cAMP response element-binding protein (CREB), both of which are crucial for the establishment of late-phase LTP.[7]
Data Presentation
The following tables summarize key quantitative data for this compound and other relevant α7 nAChR agonists. This information is essential for designing and interpreting experiments on synaptic plasticity.
| Parameter | Value | Species/System | Reference |
| This compound | |||
| Ki for α7 nAChR | 92 nM | Rat | [1] |
| Ki for α4β2 nAChR | 16000 nM | Rat | [1] |
| EC50 for rat α7 nAChRs | 21 µM | Xenopus oocytes | |
| Other α7 nAChR Agonists | |||
| FRM-17848 (LTP enhancement) | 3.16 nM | Rat hippocampal slices | [8] |
| PNU-282987 (LTP induction) | 5 µM | Rat hippocampal slices | [9] |
Experimental Protocols
Protocol 1: Induction of Long-Term Potentiation (LTP) in Rat Hippocampal Slices
This protocol describes the methodology for preparing acute hippocampal slices and inducing LTP at the Schaffer collateral-CA1 synapse, a well-established model for studying synaptic plasticity.
Materials:
-
Male Wistar rats (6-8 weeks old)
-
This compound
-
Sucrose-based cutting solution (ice-cold and oxygenated with 95% O₂/5% CO₂):
-
87 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 75 mM sucrose, 25 mM glucose, 0.5 mM CaCl₂, 7 mM MgCl₂
-
-
Artificial cerebrospinal fluid (ACSF) (oxygenated with 95% O₂/5% CO₂):
-
124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 26 mM NaHCO₃, 10 mM glucose, 2.5 mM CaCl₂, 1.3 mM MgSO₄
-
-
Vibrating microtome
-
Submerged recording chamber
-
Bipolar stimulating electrode
-
Glass recording microelectrode (filled with ACSF, 1-3 MΩ resistance)
-
Electrophysiology recording setup (amplifier, digitizer, data acquisition software)
Procedure:
-
Slice Preparation:
-
Anesthetize the rat and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated sucrose-based cutting solution.
-
Isolate the hippocampus and prepare 400 µm thick transverse slices using a vibrating microtome.
-
Transfer the slices to a holding chamber with oxygenated ACSF and allow them to recover at 32-34°C for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the submerged recording chamber perfused with oxygenated ACSF at 30-32°C.
-
Place the bipolar stimulating electrode in the stratum radiatum to stimulate the Schaffer collateral afferents.
-
Position the glass recording microelectrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Determine the stimulus intensity that elicits a fEPSP with a slope that is 30-40% of the maximal response.
-
-
LTP Induction and Drug Application:
-
Record a stable baseline of fEPSPs for at least 20 minutes at a stimulation frequency of 0.05 Hz.
-
Apply this compound to the perfusing ACSF at the desired concentration. Based on data from other selective α7 nAChR agonists, a concentration range of 1 nM to 10 µM is recommended for initial testing.[8][9]
-
After a 20-30 minute incubation period with the drug, induce LTP using a theta-burst stimulation (TBS) protocol (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval).
-
Continue recording fEPSPs for at least 60 minutes post-TBS to assess the magnitude and stability of LTP.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the average baseline value.
-
Compare the degree of potentiation (the percentage increase in fEPSP slope) in the presence of this compound to control slices (vehicle only).
-
Visualizations
Signaling Pathway of α7 nAChR-Mediated Synaptic Plasticity
Caption: Signaling cascade initiated by this compound.
Experimental Workflow for Studying LTP
Caption: Workflow for an in vitro LTP experiment.
Logical Relationship of α7 nAChR Activation and Synaptic Plasticity
Caption: Causal chain from agonist binding to synaptic potentiation.
References
- 1. A novel nicotinic agonist facilitates induction of long-term potentiation in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]
- 3. The effect of α7 nicotinic receptor activation on glutamatergic transmission in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Synaptic Transmission and Plasticity by Neuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α7 Nicotinic Acetylcholine Receptors in the Hippocampal Circuit: Taming Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Axonal α7* nicotinic acetylcholine receptors modulate glutamatergic signaling and synaptic vesicle organization in ventral hippocampal projections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. α7-nAChR agonist enhances neural plasticity in the hippocampus via a GABAergic circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: AR-R17779 in the Investigation of the Cholinergic Anti-inflammatory Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cholinergic anti-inflammatory pathway is a neural reflex that inhibits inflammation.[1] This pathway is primarily mediated by the vagus nerve, which releases the neurotransmitter acetylcholine (B1216132) (ACh).[1] ACh interacts with α7 nicotinic acetylcholine receptors (α7nAChR) expressed on immune cells, particularly macrophages, to suppress the production and release of pro-inflammatory cytokines.[1][2] This mechanism offers a promising therapeutic target for a range of inflammatory and autoimmune diseases.
AR-R17779 is a potent and selective agonist for the α7nAChR.[3] Its ability to specifically activate this receptor makes it an invaluable tool for studying the cholinergic anti-inflammatory pathway and for exploring the therapeutic potential of α7nAChR activation. These application notes provide an overview of AR-R17779 and detailed protocols for its use in investigating the cholinergic anti-inflammatory pathway.
Mechanism of Action
AR-R17779 mimics the action of acetylcholine at the α7nAChR. Activation of this receptor on macrophages and other immune cells triggers intracellular signaling cascades that ultimately lead to the inhibition of pro-inflammatory cytokine synthesis.[2][4] Key signaling pathways modulated by α7nAChR activation include the inhibition of the nuclear factor-kappa B (NF-κB) pathway and the activation of the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway.[4][5] By suppressing the production of cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), AR-R17779 can effectively dampen the inflammatory response.[5][6]
Applications
AR-R17779 has been utilized in a variety of preclinical models to investigate the role of the cholinergic anti-inflammatory pathway in different disease states:
-
Sepsis and Endotoxemia: By inhibiting the systemic release of pro-inflammatory cytokines, AR-R17779 can mitigate the life-threatening inflammation associated with sepsis.
-
Inflammatory Bowel Disease (IBD): Studies have shown that AR-R17779 can ameliorate experimental colitis by reducing intestinal inflammation.
-
Atherosclerosis: AR-R17779 has been demonstrated to reduce atherosclerotic plaque formation in animal models, suggesting a role for the cholinergic anti-inflammatory pathway in cardiovascular disease.
-
Arthritis: The anti-inflammatory effects of AR-R17779 are being explored as a potential therapeutic strategy for rheumatoid arthritis and other inflammatory joint diseases.[3]
-
Neuroinflammation: Activation of α7nAChR in the central nervous system is being investigated for its neuroprotective and anti-inflammatory effects in conditions like Alzheimer's disease and stroke.
Data Presentation
The following tables summarize key quantitative data related to the use of AR-R17779 and the cholinergic anti-inflammatory pathway.
Table 1: In Vitro Efficacy of AR-R17779
| Parameter | Cell Type | Assay | Result | Reference |
| EC50 | Xenopus oocytes expressing rat α7-nAChRs | Electrophysiology | 21 µM | [7] |
| EC50 | --- | --- | 420 nM | [8] |
| Cytokine Inhibition (TNF-α) | LPS-stimulated whole blood | ELISA | Significant reduction | [6] |
| Cytokine Inhibition (IL-6) | LPS-stimulated whole blood | ELISA | Significant reduction | [6] |
Table 2: In Vivo Effects of AR-R17779 in a Mouse Model of TNBS-Induced Colitis
| Parameter | Treatment Group | Dose | Result | Reference |
| Disease Activity Index (DAI) | AR-R17779 | 1.5 mg/kg | Significantly ameliorated | |
| Macroscopic Score (MS) | AR-R17779 | 1.5 mg/kg | Decreased | |
| Colonic Neutrophil Infiltration | AR-R17779 | 1.5 mg/kg | Counteracted | |
| Colonic Inflammatory Cytokine Levels | AR-R17779 | 1.5 mg/kg | Reverted the rise |
Experimental Protocols
Here are detailed methodologies for key experiments to investigate the effects of AR-R17779 on the cholinergic anti-inflammatory pathway.
Protocol 1: In Vitro Inhibition of LPS-Induced Cytokine Release from Macrophages
Objective: To determine the effect of AR-R17779 on the production of pro-inflammatory cytokines by lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
AR-R17779 hydrochloride
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the macrophages into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment with AR-R17779: The following day, remove the culture medium and replace it with fresh serum-free DMEM. Add varying concentrations of AR-R17779 (e.g., 0.1, 1, 10, 30 µM) to the wells. Include a vehicle control (e.g., sterile water or DMSO, depending on the solvent for AR-R17779). Incubate for 1 hour.
-
LPS Stimulation: After the pre-treatment period, add LPS to the wells at a final concentration of 100 ng/mL to induce an inflammatory response. Include a negative control group with no LPS stimulation.
-
Incubation: Incubate the plates for 24 hours at 37°C with 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plates at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells. Carefully collect the supernatant from each well.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine release for each concentration of AR-R17779 compared to the LPS-only control.
Protocol 2: In Vivo Assessment of AR-R17779 in a Mouse Model of Endotoxemia
Objective: To evaluate the protective effect of AR-R17779 against LPS-induced systemic inflammation in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Equipment for blood collection (e.g., cardiac puncture)
-
ELISA kits for serum TNF-α and IL-6
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the mice into the following groups (n=8-10 per group):
-
Vehicle control (saline)
-
LPS only
-
AR-R17779 + LPS
-
AR-R17779 only
-
-
AR-R17779 Administration: Administer AR-R17779 (e.g., 1-10 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection 30 minutes before the LPS challenge.
-
LPS Challenge: Induce endotoxemia by injecting LPS (e.g., 5-10 mg/kg, i.p.).
-
Monitoring: Monitor the mice for signs of sickness behavior (e.g., lethargy, piloerection) over the next few hours.
-
Blood Collection: At a predetermined time point (e.g., 90 minutes or 2 hours after LPS injection, when cytokine levels typically peak), euthanize the mice and collect blood via cardiac puncture.
-
Serum Preparation: Allow the blood to clot at room temperature and then centrifuge at 2000 x g for 15 minutes to separate the serum.
-
Cytokine Measurement: Measure the levels of TNF-α and IL-6 in the serum samples using ELISA kits according to the manufacturer's protocols.
-
Data Analysis: Compare the serum cytokine levels between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Protocol 3: Western Blot Analysis of NF-κB Activation
Objective: To determine if AR-R17779 inhibits LPS-induced activation of the NF-κB pathway in macrophages.
Materials:
-
RAW 264.7 macrophages
-
LPS
-
AR-R17779
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-NF-κB p65, anti-total-NF-κB p65, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture and treat RAW 264.7 macrophages with AR-R17779 and/or LPS as described in Protocol 1. A shorter LPS stimulation time (e.g., 15-30 minutes) is typically used to observe early signaling events like protein phosphorylation.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and then separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Western Blot Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-NF-κB p65 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped of the antibodies and re-probed with antibodies against total NF-κB p65 and a loading control like β-actin.
-
Data Analysis: Quantify the band intensities using densitometry software and express the level of phosphorylated NF-κB p65 relative to the total NF-κB p65 and the loading control.
Mandatory Visualizations
References
- 1. Physiology and immunology of the cholinergic antiinflammatory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A silent agonist of α7 nicotinic acetylcholine receptors modulates inflammation ex vivo and attenuates EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of α7-nAchR-mediated anti-inflammatory effects - Indian Journal of Physiology and Pharmacology [ijpp.com]
- 5. Inflammation Regulation via an Agonist and Antagonists of α7 Nicotinic Acetylcholine Receptors in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective α7 nicotinic acetylcholine receptor agonists worsen disease in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of α7 nicotinic acetylcholine receptor agonists to combat obesity, diabetes, and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
AR-R17779 Hydrochloride in Ischemic Brain Injury Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-R17779 hydrochloride is a potent and selective full agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR).[1] The α7nAChR is a ligand-gated ion channel highly expressed in the central nervous system, particularly in the hippocampus and cerebral cortex, and is implicated in modulating inflammation and neuronal survival.[2][3] Activation of α7nAChR has been investigated as a therapeutic strategy in various neurological conditions, including ischemic stroke. While several α7nAChR agonists have demonstrated neuroprotective effects in preclinical stroke models, recent studies with AR-R17779 have yielded contrasting results.[2][4][5] These notes provide a summary of the key findings, quantitative data, and detailed experimental protocols for the use of this compound in a model of ischemic brain injury.
Data Presentation
The following tables summarize the quantitative data from a key study investigating the effects of this compound in a mouse model of transient middle cerebral artery occlusion (tMCAO).
Table 1: Effect of AR-R17779 on Infarct Size Following tMCAO in Mice
| Treatment Group | n | Infarct Size (% of Ipsilateral Hemisphere) | Infarct Size in Cortex (% of Ipsilateral Cortex) |
| Saline | 13 | 45.3 ± 3.5 | 55.1 ± 4.2 |
| AR-R17779 (12 mg/kg) | 15 | 48.9 ± 3.9 | 59.2 ± 4.5 |
Data are presented as mean ± SEM. No significant difference was observed between the saline and AR-R17779 treated groups. Data extracted from Hammarlund et al., 2021.[4]
Table 2: Effect of AR-R17779 on Microglial Activation Following tMCAO in Mice
| Treatment Group | n | Iba1-Positive Area (% of total area) in Penumbra |
| Saline | 13 | 10.2 ± 1.1 |
| AR-R17779 (12 mg/kg) | 15 | 11.5 ± 1.3 |
Data are presented as mean ± SEM. No significant difference was observed between the saline and AR-R17779 treated groups. Data extracted from Hammarlund et al., 2021.[4]
Table 3: Effect of AR-R17779 on White Blood Cell Count in Sham and tMCAO Mice
| Surgical Group | Treatment Group | n | White Blood Cell Count (10^9/L) |
| Sham | Saline | 3 | 6.7 ± 0.5 |
| Sham | AR-R17779 (12 mg/kg) | 3 | 4.1 ± 0.3* |
| tMCAO | Saline | 13 | 7.9 ± 0.6 |
| tMCAO | AR-R17779 (12 mg/kg) | 15 | 7.5 ± 0.7 |
*p < 0.05 compared to Sham Saline group. No significant difference was observed in the tMCAO groups. Data extracted from Hammarlund et al., 2021.[4]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the theoretical signaling pathway of α7nAChR activation and the experimental workflow for evaluating AR-R17779 in an ischemic stroke model.
Caption: Theoretical signaling pathway of AR-R17779 via α7nAChR activation.
Caption: Experimental workflow for evaluating AR-R17779 in a tMCAO model.
Experimental Protocols
1. Animal Model of Ischemic Stroke: Transient Middle Cerebral Artery Occlusion (tMCAO)
-
Animals: Adult male C57BL/6 mice.
-
Anesthesia: Isoflurane (induction at 4%, maintenance at 1.5-2%) in a mixture of nitrous oxide and oxygen.
-
Procedure:
-
Make a midline neck incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Place a temporary ligature around the CCA.
-
Introduce a 6-0 nylon monofilament with a silicone-coated tip into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After 60 minutes of occlusion, withdraw the filament to allow for reperfusion.
-
Suture the incision and allow the animal to recover.
-
-
Sham Surgery: Perform the same surgical procedure without occluding the MCA.
2. Drug Administration
-
Compound: this compound dissolved in saline.
-
Dosage: 12 mg/kg body weight.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Treatment Schedule: Administer the first dose 1 hour after the start of reperfusion, followed by one injection daily for the next four days (total of 5 doses).
3. Assessment of Brain Injury
-
Time Point: 7 days post-tMCAO.
-
Tissue Preparation:
-
Anesthetize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Harvest the brains and postfix in 4% paraformaldehyde.
-
Process the brains for paraffin (B1166041) embedding and cut into coronal sections.
-
-
Infarct Size Measurement:
-
Stain sections with an antibody against Microtubule-Associated Protein 2 (MAP2) to delineate the ischemic lesion.
-
Capture images of the stained sections.
-
Quantify the infarct area in each section using image analysis software.
-
Calculate the infarct volume as a percentage of the ipsilateral hemisphere.
-
-
Microglial Activation:
-
Stain sections with an antibody against Ionized calcium-binding adapter molecule 1 (Iba1).
-
Capture images of the peri-infarct region.
-
Quantify the Iba1-positive area as a percentage of the total analyzed area.
-
4. Hematological Analysis
-
Sample Collection: Collect blood samples at the time of sacrifice (7 days post-tMCAO).
-
Analysis: Perform a complete blood count to determine the number of white blood cells.
Discussion and Conclusion
The available data from a rigorous preclinical study indicate that AR-R17779, when administered at 12 mg/kg daily for five days starting one hour after reperfusion, does not reduce infarct size or microglial activation in a mouse model of transient focal cerebral ischemia.[4][5] This is in contrast to other α7nAChR agonists which have shown neuroprotective effects in different stroke models.[2][6][7] Interestingly, AR-R17779 did demonstrate a systemic anti-inflammatory effect in sham-operated animals by reducing the white blood cell count, suggesting that the compound was biologically active.[4][8] The lack of efficacy in the tMCAO model could be due to several factors, including the specific timing of administration, the dose used, or the particular characteristics of AR-R17779's interaction with the α7nAChR in the context of severe ischemic injury.[4]
These findings underscore the importance of empirical testing for each specific compound within a therapeutic class. Researchers and drug development professionals should consider these results when designing future studies on α7nAChR agonists for ischemic stroke and may need to explore different dosing regimens, administration routes, or combination therapies to unlock any potential therapeutic benefit of AR-R17779 in this indication. Further investigation into the downstream signaling effects of AR-R17779 in in vitro models of oxygen-glucose deprivation could also provide valuable mechanistic insights.
References
- 1. AR-R17779 - Wikipedia [en.wikipedia.org]
- 2. Alpha7 nicotinic receptors as potential theranostic targets for experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broad-Spectrum Efficacy across Cognitive Domains by α7 Nicotinic Acetylcholine Receptor Agonism Correlates with Activation of ERK1/2 and CREB Phosphorylation Pathways | Journal of Neuroscience [jneurosci.org]
- 4. The selective alpha7 nicotinic acetylcholine receptor agonist AR-R17779 does not affect ischemia–reperfusion brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selective alpha7 nicotinic acetylcholine receptor agonist AR-R17779 does not affect ischemia-reperfusion brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of α-7 Nicotinic Acetylcholine Receptor Reduces Ischemic Stroke Injury through Reduction of Pro-Inflammatory Macrophages and Oxidative Stress | PLOS One [journals.plos.org]
- 7. α7 nicotinic acetylcholine receptor agonist improved brain injury and impaired glucose metabolism in a rat model of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Effect of AR-R17779 on Experimental Colitis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for evaluating the therapeutic or modulatory effects of AR-R17779, a selective agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR), in preclinical models of colitis. The cholinergic anti-inflammatory pathway, which involves vagus nerve signaling and α7nAChR activation on immune cells, has been identified as a potential target for mitigating inflammation.[1][2] AR-R17779 has been investigated in this context, with studies revealing complex, dose-dependent effects on the severity of experimental colitis.[3][4] These protocols outline the necessary steps for inducing colitis in murine models, administering AR-R17779, and assessing its impact on clinical, histological, and biochemical markers of inflammation. The provided methodologies and data presentation formats are intended to guide researchers in designing and executing robust studies to elucidate the role of AR-R17779 in inflammatory bowel disease (IBD).
Introduction
Inflammatory bowel disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract.[5] The nervous system, through the cholinergic anti-inflammatory pathway, plays a crucial role in regulating this inflammation.[1][2] This pathway is mediated by the vagus nerve and the α7 nicotinic acetylcholine receptor (α7nAChR) expressed on immune cells like macrophages.[2][4] Activation of α7nAChR can suppress the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[6][7]
AR-R17779 is a selective agonist for the α7nAChR and has been studied for its anti-inflammatory potential.[8] However, its effects in experimental colitis models have yielded conflicting results. Some studies report that low doses of AR-R17779 can exacerbate disease, while higher doses may offer protection.[3][9] This highlights the importance of careful dose-response studies when evaluating this compound.
These application notes provide detailed protocols for two common chemically induced colitis models: dextran (B179266) sodium sulfate (B86663) (DSS) and 2,4,6-trinitrobenzene sulfonic acid (TNBS). The protocols cover animal model selection, colitis induction, AR-R17779 administration, and a comprehensive set of endpoint analyses to thoroughly evaluate its efficacy and mechanism of action.
Experimental Protocols
Animal Models
Standard male BALB/c or C57BL/6 mice, aged 8-12 weeks, are typically used for these studies.[10][11] Animals should be housed in specific pathogen-free (SPF) conditions and allowed to acclimatize for at least one week before the start of the experiment.[10] All procedures must be approved by an institutional animal care and use committee.
Induction of Colitis
This model is particularly relevant for studying the innate immune response in colitis.
-
Materials:
-
Dextran sodium sulfate (DSS, molecular weight 36,000-50,000 Da)
-
Sterile drinking water
-
-
Procedure:
-
Prepare a 1.5% to 3% (w/v) solution of DSS in autoclaved drinking water.[3][5][12] The concentration can be adjusted to modulate the severity of colitis.
-
Provide the DSS solution to the mice as their sole source of drinking water for a period of 7 days.[3][9]
-
A control group should receive regular autoclaved drinking water.
-
After the 7-day induction period, the DSS solution is replaced with regular drinking water for a recovery period of 2-3 days before sacrifice and analysis.[5][13]
-
This model is used to investigate T-cell-mediated immune responses in the colon.[5]
-
Materials:
-
2,4,6-trinitrobenzene sulfonic acid (TNBS)
-
Phosphate-buffered saline (PBS)
-
3F-g catheter
-
-
Procedure:
-
On day 1, sensitize the mice by applying 150 µL of 1% TNBS in 80% ethanol to a shaved area of the back skin.
-
On day 8, lightly anesthetize the mice and intrarectally administer 100 µL of 0.5% TNBS in 40% ethanol using a 3F-g catheter inserted approximately 4 cm into the colon.[5]
-
The control group receives a sham administration of PBS or the vehicle (40% ethanol).
-
Administration of AR-R17779
-
Preparation: Dissolve AR-R17779 in a suitable vehicle, such as saline.
-
Administration: Administer AR-R17779 daily via intraperitoneal (i.p.) injection, starting from the day of colitis induction.[3][9]
-
Dosage: Based on previous studies, a range of doses should be tested due to the observed bell-shaped dose-response curve.[3][4] Recommended doses for investigation range from 0.6 to 30 µmol/kg.[3][9] A vehicle control group receiving only saline injections is essential.
Assessment of Colitis Severity
Monitor the mice daily for the following parameters and calculate the DAI score as the sum of the individual scores.
| Score | Weight Loss (%) | Stool Consistency | Blood in Stool |
| 0 | None | Normal | Negative |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose | Positive |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross Bleeding |
Table adapted from various colitis induction protocols.[11][12]
At the end of the experiment, euthanize the mice and perform the following assessments:
-
Colon Length: Carefully excise the colon from the cecum to the anus and measure its length. A shorter colon is indicative of more severe inflammation.[12]
-
Spleen Weight: In the TNBS model, the spleen may be involved in the inflammatory response. Excise and weigh the spleen.
-
Macroscopic Damage Score: Score the colon based on the presence of inflammation, ulceration, and adhesions.
-
Fix a segment of the distal colon in 10% neutral buffered formalin.
-
Embed the tissue in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Score the sections for the severity of inflammation, depth of lesions, and crypt damage.[10][11]
-
Myeloperoxidase (MPO) Assay: Homogenize a section of the colon to measure MPO activity, which is an indicator of neutrophil infiltration.
-
Cytokine Analysis: Homogenize a section of the colon and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) using ELISA or multiplex assays.[3]
-
NF-κB Activation: Analyze the activation of the NF-κB pathway in colonic tissue or isolated immune cells using techniques such as Western blotting for phosphorylated IκBα or EMSA for NF-κB DNA binding.[4][6]
Data Presentation
Quantitative Data Summary
| Treatment Group | Dose (µmol/kg) | DAI Score (mean ± SEM) | Colon Length (cm, mean ± SEM) | MPO Activity (U/g tissue, mean ± SEM) | TNF-α (pg/mg protein, mean ± SEM) | IL-6 (pg/mg protein, mean ± SEM) |
| Control | - | |||||
| Colitis + Vehicle | - | |||||
| Colitis + AR-R17779 | Low Dose | |||||
| Colitis + AR-R17779 | Mid Dose | |||||
| Colitis + AR-R17779 | High Dose |
This table should be populated with the experimental data obtained.
Mandatory Visualizations
Signaling Pathway
Caption: Cholinergic anti-inflammatory pathway and the action of AR-R17779.
Experimental Workflow
Caption: Experimental workflow for evaluating AR-R17779 in colitis models.
Discussion and Expected Outcomes
The protocols described herein provide a framework for investigating the effects of AR-R17779 on experimental colitis. Based on existing literature, a bell-shaped dose-response curve is anticipated, where high doses of AR-R17779 may ameliorate clinical parameters, while lower doses could potentially worsen the disease.[3][9] In the TNBS model, the protective effects of AR-R17779 have been shown to be spleen-dependent.
Successful execution of these protocols should yield data on the clinical, macroscopic, histological, and molecular effects of AR-R17779. This will contribute to a better understanding of the therapeutic potential and limitations of targeting the α7nAChR in the context of IBD. It is crucial to include appropriate controls and a sufficient range of doses to accurately characterize the compound's activity. The conflicting results reported in the literature underscore the complexity of the cholinergic anti-inflammatory pathway and the need for rigorous and well-controlled studies.[3] Further investigation into the downstream signaling pathways and the specific immune cell populations affected by AR-R17779 will be valuable in elucidating its precise mechanism of action.
References
- 1. The intestinal cholinergic anti-inflammatory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The intestinal cholinergic anti‐inflammatory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective α7 nicotinic acetylcholine receptor agonists worsen disease in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of nicotine in obesity and ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of colitis and its analyses - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Stimulation of α7 nicotinic acetylcholine receptor by AR-R17779 suppresses atherosclerosis and aortic aneurysm formation in apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective alpha7 nicotinic acetylcholine receptor agonists worsen disease in experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. α7 nicotinic acetylcholine receptor agonist GTS-21 attenuates DSS-induced intestinal colitis by improving intestinal mucosal barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. α7 nicotinic acetylcholine receptor agonist GTS-21 attenuates DSS-induced intestinal colitis by improving intestinal mucosal barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
Troubleshooting & Optimization
Optimizing AR-R17779 hydrochloride dosage for maximum efficacy
Welcome to the technical support center for AR-R17779 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental design and troubleshooting common issues encountered when working with this selective α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective full agonist for the α7 subtype of neural nicotinic acetylcholine receptors (nAChRs).[1][2] Its mechanism of action involves binding to and activating α7 nAChRs, which are ligand-gated ion channels.[3] This activation leads to an influx of calcium ions, triggering various downstream signaling pathways that can modulate inflammation, neuronal activity, and cognitive processes.[3][4] The compound is capable of penetrating the central nervous system (CNS) after systemic administration.
Q2: What are the key research applications for AR-R17779?
A2: AR-R17779 has been investigated in several research areas due to its nootropic, anxiolytic, and anti-inflammatory properties.[1] Key applications include studying its potential to improve learning and memory, reduce anxiety, and attenuate inflammation in various models, including arthritis, colitis, atherosclerosis, and neuroinflammatory conditions.[1][5][6]
Q3: How should I reconstitute and store this compound?
A3: For optimal stability, stock solutions of this compound should be prepared, aliquoted to avoid repeated freeze-thaw cycles, and stored under specific conditions.[1] If you choose water as the solvent for your stock solution, it is recommended to sterilize it by passing it through a 0.22 μm filter before use.[1]
Table 1: Reconstitution and Storage Guidelines
| Storage Temperature | Shelf Life of Stock Solution | Recommendations |
| -80°C | Up to 6 months | Recommended for long-term storage.[1] |
| -20°C | Up to 1 month | Suitable for short-term storage.[1] |
| Room Temperature | Desiccate | Recommended for the solid compound before reconstitution. |
Q4: What is the receptor binding profile of AR-R17779?
A4: AR-R17779 is highly selective for the α7 nAChR subtype over other nAChR subtypes, such as α4β2. This selectivity is crucial for isolating the effects of α7 nAChR activation in experimental models.
Table 2: Pharmacological Profile of AR-R17779
| Parameter | Species | Value | Receptor Subtype | Reference |
| Kᵢ | Rat | 92 nM (or 190 nM) | α7 nAChR | [1] |
| Kᵢ | Rat | 16000 nM | α4β2 nAChR | [1] |
| EC₅₀ | Rat | 21 µM | α7 nAChR | [7] |
| Efficacy | - | 96% (Full Agonist) | α7 nAChR | [8] |
Troubleshooting Guide
Q5: I am not observing the expected therapeutic effect with AR-R17779. What could be the issue?
A5: Several factors could contribute to a lack of efficacy. A critical consideration for AR-R17779 is its tendency to produce a bell-shaped dose-response curve in some models.[9] This means that increasing the dose beyond an optimal point can lead to diminished or even adverse effects, possibly due to receptor desensitization.
-
Dose is too low: The compound may be administered at a sub-therapeutic level. Review published data for your specific model to ensure your starting dose is appropriate. For example, a dose of 0.5 mg/kg was found to be ineffective in a mouse model of TNBS-induced colitis.
-
Dose is too high (The "Bell-Shaped" Response): High concentrations can lead to receptor desensitization, reducing the overall effect. In a DSS-colitis mouse model, lower doses (e.g., 1.8-18 µmol·kg⁻¹) aggravated weight loss, while a higher dose (30 µmol·kg⁻¹) was protective.[9] A different colitis model found 1.5 mg/kg to be optimal, with 5 mg/kg showing reduced efficacy.
-
Model-Specific Differences: The anti-inflammatory effects can be highly dependent on the experimental model. For instance, in a model of severe ischemia-reperfusion brain injury, a dose of 12 mg/kg was insufficient to produce a therapeutic effect.[8]
-
Biological Dependencies: The mechanism of action may depend on specific physiological factors. For example, the anti-inflammatory effect of AR-R17779 in a TNBS-colitis model was found to be entirely dependent on the presence of the spleen.
Q6: How do I determine an optimal starting dose for my in vivo experiment?
A6: Selecting a starting dose requires careful review of the literature. The effective dose of AR-R17779 can vary significantly based on the animal model, disease state, and administration route.
Table 3: Summary of Published In Vivo Dosages and Effects
| Species | Model | Dose Range | Administration Route | Observed Effect | Reference |
| Rat | Cognitive Enhancement | 1 - 10 mg/kg (daily) | s.c. | Improved learning and memory.[1][6] | [1][6] |
| Mouse | Collagen-Induced Arthritis | 1 - 5 mg/kg (twice daily) | i.p. | Ameliorated arthritis and reduced inflammation.[1] | [1] |
| Mouse | DSS-Induced Colitis | 1.8 - 30 µmol/kg (~0.4 - 6.6 mg/kg) (daily) | i.p. | Bell-shaped response; low doses worsened disease, high dose was protective.[9] | [9] |
| Mouse | TNBS-Induced Colitis | 0.5, 1.5, 5 mg/kg (daily) | s.c. | 1.5 mg/kg was most effective at reducing inflammation; 0.5 mg/kg was ineffective. | |
| Mouse | Ischemia-Reperfusion | 12 mg/kg (daily) | i.p. | No effect on infarct size; reduced white blood cells in sham animals.[8] | [8] |
Recommendation: For a new model, consider starting with a dose in the range of 1-5 mg/kg and performing a dose-response study that includes both lower and higher doses (e.g., 0.5, 1.5, 5, and 15 mg/kg) to identify the optimal therapeutic window and account for potential bell-shaped effects.
Q7: I'm seeing contradictory or unexpected results. How can I troubleshoot this?
A7: Unexpected results are common in pharmacological studies. The following diagram outlines a logical approach to troubleshooting.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Calculate Amount: Determine the required mass of AR-R17779 HCl (MW: 218.68 g/mol ) to achieve the desired stock concentration (e.g., 10 mM).
-
Solvent Selection: Use a suitable solvent. For many applications, sterile saline or PBS can be used for in vivo work, while DMSO is common for in vitro studies. Confirm solubility from the supplier's datasheet.
-
Reconstitution: Under sterile conditions, add the calculated volume of solvent to the vial containing the compound. Vortex gently until fully dissolved.
-
Sterilization (for aqueous solutions): If using an aqueous solvent for cell culture or in vivo use, filter the stock solution through a 0.22 µm syringe filter into a sterile tube.[1]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents contamination and degradation from multiple freeze-thaw cycles.[1]
-
Storage: Store the aliquots at -80°C for long-term stability (up to 6 months).[1]
Protocol 2: In Vitro Macrophage Anti-Inflammatory Assay
-
Cell Plating: Plate RAW264.7 macrophages or primary macrophages in a suitable culture plate (e.g., 24-well plate) and allow them to adhere overnight.
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing the desired concentration of AR-R17779. A concentration of 200 nM has been shown to be effective.[1] Incubate for 1-2 hours.
-
Inflammatory Challenge: Add lipopolysaccharide (LPS) to the wells to a final concentration of 100-200 ng/mL to induce an inflammatory response. Include control wells with no treatment, LPS only, and AR-R17779 only.
-
Incubation: Incubate the plate for a specified period (e.g., 6-24 hours) to allow for cytokine production.
-
Supernatant Collection: After incubation, carefully collect the culture supernatant from each well.
-
Cytokine Analysis: Analyze the supernatant for levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using an appropriate method like ELISA or a multiplex bead array. A reduction in cytokine levels in the AR-R17779 + LPS group compared to the LPS only group indicates an anti-inflammatory effect.
Signaling Pathways and Workflows
Activation of the α7 nAChR by AR-R17779 initiates several intracellular signaling cascades that are central to its therapeutic effects.
The following workflow provides a structured approach for conducting an in vivo dose-optimization study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AR-R17779 - Wikipedia [en.wikipedia.org]
- 3. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 5. medkoo.com [medkoo.com]
- 6. AR-R17779, and alpha7 nicotinic agonist, improves learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. The selective alpha7 nicotinic acetylcholine receptor agonist AR-R17779 does not affect ischemia–reperfusion brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective α7 nicotinic acetylcholine receptor agonists worsen disease in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating AR-R17779 Hydrochloride: A Technical Support Guide for Researchers
For researchers and drug development professionals utilizing the selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, AR-R17779 hydrochloride, this technical support center provides essential guidance on its solubility, stability, and handling to ensure experimental success and data integrity. This document, presented in a user-friendly question-and-answer format, addresses common challenges and offers detailed protocols and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective full agonist for the α7 subtype of neural nicotinic acetylcholine receptors (nAChRs).[1] Its primary mechanism of action involves binding to and activating these receptors, which are ligand-gated ion channels. This activation leads to a rapid influx of cations, primarily Ca2+, into the cell, triggering a variety of downstream signaling events.
Q2: What are the main research applications for this compound?
This compound is widely used in neuroscience and inflammation research. Its ability to cross the blood-brain barrier makes it a valuable tool for studying cognitive processes, with research showing its potential to improve learning and memory.[2] Additionally, its activation of the cholinergic anti-inflammatory pathway, which can suppress the production of pro-inflammatory cytokines, has led to its investigation as a potential therapeutic agent for inflammatory conditions like arthritis.[1]
Q3: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound. Both the solid powder and stock solutions should be stored under specific conditions to prevent degradation.
| Form | Storage Temperature | Duration | Special Instructions |
| Solid Powder | Room Temperature | Short-term | Desiccate |
| -20°C | Long-term (months to years) | Keep dry and protected from light | |
| Stock Solutions | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Seal tightly and protect from moisture and light.[3] |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Seal tightly and protect from moisture and light.[3] |
Troubleshooting Guide
Problem 1: Difficulty dissolving this compound powder.
-
Possible Cause: Incorrect solvent or insufficient mixing.
-
Solution: Refer to the solubility data below. For preparing stock solutions, use high-quality, anhydrous DMSO. To aid dissolution, vortex the solution gently. Sonication can also be used but should be done carefully to avoid heating the sample.
Problem 2: Precipitation of the compound upon dilution in aqueous media for in vitro experiments.
-
Possible Cause: The concentration of the compound in the final working solution exceeds its aqueous solubility. DMSO concentration may also be too low to maintain solubility.
-
Solution:
-
Stepwise Dilution: Prepare intermediate dilutions of your DMSO stock solution in DMSO before the final dilution into your aqueous buffer or cell culture medium.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is sufficient to maintain the solubility of this compound at the desired working concentration, while also being non-toxic to your cells (typically ≤0.5%).
-
Pre-warm Media: Warming the cell culture media or buffer to 37°C before adding the compound can sometimes help.
-
Vortexing During Dilution: Add the compound dropwise to the aqueous solution while gently vortexing to ensure rapid and even distribution.
-
Problem 3: Inconsistent or lack of expected biological effect.
-
Possible Cause 1: Compound Degradation: Improper storage or handling of the compound or stock solutions can lead to degradation.
-
Solution: Always follow the recommended storage guidelines. Prepare fresh working solutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of the stock solution.
-
Possible Cause 2: Bell-Shaped Dose-Response Curve: Nicotinic acetylcholine receptors, including the α7 subtype, are known to exhibit desensitization at high agonist concentrations. This can result in a diminished response at higher doses, creating a bell-shaped dose-response curve.
-
Solution: Perform a thorough dose-response study to determine the optimal concentration range for your specific experimental model. It is possible that lower concentrations of this compound may elicit a more robust response than higher concentrations.
-
Possible Cause 3: Low Receptor Expression: The cell line or tissue being used may not express sufficient levels of the α7 nAChR to produce a measurable response.
-
Solution: Confirm the expression of the α7 nAChR in your experimental system using techniques such as qPCR, Western blotting, or immunohistochemistry.
Problem 4: Observed cytotoxicity in cell-based assays.
-
Possible Cause 1: High Compound Concentration: The concentration of this compound used may be toxic to the cells.
-
Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of the compound for your specific cell line.
-
Possible Cause 2: Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final working solution may be too high.
-
Solution: Ensure the final concentration of the solvent is below the toxic threshold for your cells (typically ≤0.5% for DMSO). Include a vehicle control in your experiments to account for any effects of the solvent.
Quantitative Data
Solubility Data
| Solvent | Solubility | Molar Equivalent (at max solubility) |
| DMSO | < 10.93 mg/mL | < 50 mM |
| Water | < 21.87 mg/mL | < 100 mM |
Note: The molecular weight of this compound is 218.68 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 2.19 mg of this compound powder using a calibrated analytical balance.
-
Dissolution: Add 1 mL of high-quality, anhydrous DMSO to the powder.
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the 10 mM stock solution into single-use, light-protected vials and store at -20°C for up to one month or -80°C for up to six months.
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
-
Thawing: Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilution (if necessary): For very low final concentrations, it is recommended to perform an intermediate dilution of the stock solution in DMSO. For example, to prepare a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in DMSO.
-
Final Dilution: Pre-warm the desired volume of cell culture medium or buffer to 37°C. While gently vortexing the medium, add the required volume of the this compound stock solution to achieve the final desired concentration. Ensure the final DMSO concentration is non-toxic to the cells (e.g., for a 1:1000 dilution, the final DMSO concentration will be 0.1%).
-
Application: Use the freshly prepared working solution immediately for your experiment.
Visualizations
References
Technical Support Center: Overcoming AR-R17779 Hydrochloride Desensitization of α7 nAChRs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the rapid desensitization of α7 nicotinic acetylcholine (B1216132) receptors (nAChRs) induced by the agonist AR-R17779 hydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving AR-R17779 and α7 nAChRs.
1. Issue: Rapid signal decay is observed immediately after the application of AR-R17779.
-
Question: Why does the signal (e.g., ionic current, calcium influx) rapidly decrease despite the continuous presence of the α7 nAChR agonist AR-R17779?
-
Answer: This rapid decay is a hallmark of α7 nAChR function, known as desensitization. Upon binding of an agonist like AR-R17779, the receptor channel opens, but then quickly transitions into a closed, desensitized state, which is unresponsive to the agonist.[1][2][3] This is an intrinsic property of the α7 nAChR.[1][3]
2. Issue: The experimental window to measure α7 nAChR activation is too short due to rapid desensitization.
-
Question: How can the activation of α7 nAChRs by AR-R17779 be prolonged to allow for a more stable and measurable signal?
-
Answer: The most effective method to overcome rapid desensitization is the co-application of a positive allosteric modulator (PAM), particularly a Type II PAM like PNU-120596.[4][5][6][7] Type II PAMs stabilize the open state of the receptor and destabilize the desensitized state, leading to a dramatically prolonged response to agonists.[4][6][8]
3. Issue: Low or inconsistent potentiation of the AR-R17779-evoked response with a PAM.
-
Question: What factors could lead to suboptimal potentiation of the AR-R17779 response when using a PAM like PNU-120596?
-
Answer: Several factors can influence the efficacy of PNU-120596:
-
Temperature: The potentiating effects of PNU-120596 are significantly reduced at physiological temperatures.[9] Experiments conducted at room temperature will show more robust potentiation.[9]
-
Voltage: The potentiation of peak current by PNU-120596 can be voltage-dependent.[9]
-
PAM Concentration: Ensure the concentration of PNU-120596 is optimal. The EC50 for its potentiation effect is in the micromolar range.[6]
-
Agonist Concentration: The level of potentiation can be influenced by the concentration of the agonist (AR-R17779).
-
4. Issue: Difficulty in distinguishing between receptor desensitization and channel block.
-
Question: How can I determine if the observed reduction in signal is due to desensitization or a channel block phenomenon?
-
Answer: The use of a Type II PAM like PNU-120596 can help differentiate between these two mechanisms. PNU-120596 can reactivate desensitized receptors.[8][10] If the signal recovers upon application of PNU-120596 in the continued presence of AR-R17779, the initial signal loss was likely due to desensitization.[8][10] A channel block would not be reversed by a PAM in the same manner.
Frequently Asked Questions (FAQs)
1. What is α7 nAChR desensitization?
The α7 nAChR is a ligand-gated ion channel that, upon binding to an agonist such as acetylcholine or AR-R17779, undergoes a conformational change to an open state, allowing ion influx.[3] However, it rapidly transitions to a desensitized state, where the receptor is no longer responsive to the agonist, even if it remains bound.[1][2] This process is characterized by a rapid decay of the agonist-evoked current.[2][11]
2. What is this compound?
This compound is a potent and selective full agonist for the α7 nAChR.[12] It exhibits significantly higher selectivity for the α7 subtype over other nAChR subtypes like α4β2.[12] It has been used in research to study the role of α7 nAChRs in various physiological processes, including learning and memory, and inflammation.[1][12][13][14]
3. What are positive allosteric modulators (PAMs) of α7 nAChRs?
Positive allosteric modulators are compounds that bind to a site on the receptor that is distinct from the agonist-binding site.[7] They do not activate the receptor on their own but enhance the response of the receptor to an agonist.[5] For α7 nAChRs, PAMs are categorized into two main types:
-
Type I PAMs: These primarily increase the potency of the agonist with minimal effect on the rate of desensitization.[9]
-
Type II PAMs: These, in addition to increasing agonist potency, dramatically reduce the rate of desensitization and can even reactivate desensitized receptors.[4][6][7][9] PNU-120596 is a well-characterized Type II PAM.[4][5][6][7]
4. How does PNU-120596 overcome AR-R17779-induced desensitization?
PNU-120596 binds to a transmembrane allosteric site on the α7 nAChR.[7] This binding destabilizes one of the two identified desensitized states of the receptor (referred to as Ds), thereby prolonging the open state of the channel in the presence of an agonist like AR-R17779.[4] This results in a sustained receptor response.[6]
5. Can prolonged activation of α7 nAChRs by co-application of AR-R17779 and a Type II PAM be neurotoxic?
Yes, there is a potential for neurotoxicity due to excessive calcium influx.[15] The α7 nAChR is highly permeable to Ca2+.[1][3] The prolonged channel opening facilitated by a Type II PAM can lead to dysregulation of intracellular Ca2+ levels, potentially triggering cell death pathways.[16][17] Therefore, careful dose-response studies are crucial.
Quantitative Data Summary
Table 1: Pharmacological Properties of AR-R17779 and PNU-120596
| Compound | Target | Action | Ki / EC50 | Selectivity | Reference |
| AR-R17779 | α7 nAChR | Full Agonist | Ki: 92 nM | >170-fold vs α4β2 | [12] |
| PNU-120596 | α7 nAChR | Type II PAM | EC50 (potentiation of ACh): 3.8 ± 0.5 µM | Specific to α7 vs α4β2, α3β4, α9α10 | [6] |
Experimental Protocols
1. Electrophysiological Recording of α7 nAChR Currents in Xenopus Oocytes
This protocol describes the two-electrode voltage-clamp (TEVC) technique to measure agonist-evoked currents from α7 nAChRs expressed in Xenopus oocytes and their modulation by PAMs.
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.
-
Inject each oocyte with cRNA encoding the human α7 nAChR subunit. To enhance expression, co-injection with RIC-3 cRNA can be performed.[8]
-
Incubate the oocytes for 1-5 days at 18°C in Barth's solution. For experiments with PNU-120596, using oocytes 1 day post-injection is recommended to avoid excessively large currents.[8]
-
-
Two-Electrode Voltage-Clamp (TEVC) Recording:
-
Place an oocyte in a recording chamber continuously perfused with saline solution.
-
Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage recording, one for current injection).
-
Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.
-
Establish a baseline recording in the perfusion solution.
-
-
Overcoming Desensitization:
-
To observe desensitization, apply a saturating concentration of AR-R17779 (e.g., 10-100 µM) and record the transient inward current.
-
To overcome desensitization, pre-incubate the oocyte with PNU-120596 (e.g., 10 µM) for a few minutes.
-
Co-apply AR-R17779 and PNU-120596 and record the potentiated and prolonged inward current.
-
Perform washout steps between drug applications to allow for receptor recovery.
-
2. Calcium Imaging of α7 nAChR Activity in Cultured Neurons
This protocol outlines how to measure changes in intracellular calcium concentration ([Ca2+]i) as an indicator of α7 nAChR activation.
-
Cell Culture and Loading with Calcium Indicator:
-
Plate primary neurons or a suitable cell line (e.g., SH-SY5Y) on glass-bottom dishes.[11][18]
-
Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM or Fura-2 AM) in a physiological saline solution (e.g., Hanks' Balanced Salt Solution) at 37°C for 30-60 minutes.[11]
-
Wash the cells to remove excess dye and allow for de-esterification.
-
-
Fluorescence Microscopy:
-
Mount the dish on the stage of an inverted fluorescence microscope equipped for live-cell imaging.
-
Continuously perfuse the cells with the saline solution.
-
Acquire baseline fluorescence images.
-
-
Stimulation and Data Acquisition:
-
Apply AR-R17779 to the cells via the perfusion system. A rapid application is crucial to observe the transient nature of the response.
-
Record the change in fluorescence intensity over time. A rapid increase followed by a decay indicates receptor activation and subsequent desensitization.
-
To overcome desensitization, pre-incubate the cells with PNU-120596.
-
Co-apply AR-R17779 and PNU-120596 and record the sustained increase in fluorescence.
-
At the end of the experiment, apply a calcium ionophore (e.g., ionomycin) to obtain a maximum fluorescence signal for data normalization.
-
Visualizations
Caption: Signaling pathway of α7 nAChR activation and desensitization.
Caption: Experimental workflow for overcoming α7 nAChR desensitization.
Caption: Logical relationships between receptor states and modulators.
References
- 1. The Antinociceptive Effects of Nicotinic Receptors α7-Positive Allosteric Modulators in Murine Acute and Tonic Pain Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sophion.com [sophion.com]
- 3. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the Molecular Mechanism of the α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator PNU-120596 Provides Evidence for Two Distinct Desensitized States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A dual effect of PNU-120596 on α7 nicotinic acetylcholine receptor-channel complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Activation and Desensitization of Nicotinic α7-type Acetylcholine Receptors by Benzylidene Anabaseines and Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 [frontiersin.org]
- 10. Activation and desensitization of nicotinic alpha7-type acetylcholine receptors by benzylidene anabaseines and nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Positive Allosteric Modulation of Alpha7 Nicotinic Acetylcholine Receptors Transiently Improves Memory but Aggravates Inflammation in LPS-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AR-R17779, and alpha7 nicotinic agonist, improves learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A positive allosteric modulator of α7 nAChRs augments neuroprotective effects of endogenous nicotinic agonists in cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Positive allosteric modulation of alpha-7 nicotinic receptors promotes cell death by inducing Ca(2+) release from the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Technical Support Center: AR-R17779 and α7 Nicotinic Acetylcholine Receptor Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AR-R17779, a selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. This guide will help interpret bell-shaped dose-response curves and address other common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is AR-R17779 and what is its primary mechanism of action?
A1: AR-R17779 is a potent and selective full agonist for the α7 subtype of neuronal nicotinic acetylcholine receptors (nAChRs).[1] Its primary mechanism of action is to bind to and activate α7 nAChRs, which are ligand-gated ion channels highly permeable to calcium. This activation triggers downstream signaling cascades involved in processes like inflammation and cognition.
Q2: We are observing a bell-shaped or U-shaped dose-response curve with AR-R17779 in our assay. What is the most likely cause?
A2: A bell-shaped dose-response curve, where the response decreases at higher concentrations after reaching a peak, is a known phenomenon with AR-R17779 and other α7 nAChR agonists. The most common explanation is receptor desensitization. At higher concentrations, the continuous presence of the agonist can lead to a rapid and prolonged desensitized state of the α7 nAChR, rendering it unresponsive to further stimulation and causing a decrease in the measured response.
Q3: Can factors other than receptor desensitization cause a bell-shaped dose-response curve?
A3: While receptor desensitization is the primary cause for α7 nAChR agonists, other factors can contribute to non-monotonic dose-responses in receptor assays in general. These include:
-
Receptor downregulation: Prolonged exposure to high agonist concentrations can lead to a decrease in the total number of receptors on the cell surface.
-
Activation of opposing signaling pathways: At different concentration ranges, an agonist might engage different signaling pathways with opposing effects on the measured endpoint.
-
Off-target effects: At very high concentrations, AR-R17779 might interact with other receptors or cellular targets, leading to confounding effects. Although AR-R17779 is highly selective for α7 nAChR, this possibility should be considered at supra-maximal concentrations.[2]
-
Cellular toxicity: High concentrations of any compound can induce cytotoxicity, leading to a decrease in cell viability and a subsequent drop in the measured response.
Q4: What are the known downstream signaling pathways activated by AR-R17779?
A4: Activation of α7 nAChRs by AR-R17779 initiates several intracellular signaling cascades. The influx of calcium through the receptor channel is a key initiating event.[3][4] Known downstream pathways include:
-
The JAK2/STAT3 pathway: This pathway is crucial for the anti-inflammatory effects of α7 nAChR activation.
-
The PI3K/Akt pathway: This pathway is involved in neuroprotection and cell survival.[5]
-
The ERK/CREB pathway: This pathway is associated with synaptic plasticity and cognitive enhancement.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with AR-R17779.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Bell-Shaped Dose-Response Curve | 1. Receptor Desensitization: High concentrations of AR-R17779 lead to a rapid and prolonged inactive state of the α7 nAChR. 2. Receptor Downregulation: Long incubation times with high agonist concentrations may reduce the number of surface receptors. 3. Cytotoxicity: Very high concentrations of the compound may be toxic to the cells. | 1. Optimize Agonist Concentration Range: Use a wider range of concentrations, with more data points around the peak and descending portion of the curve. 2. Reduce Incubation Time: For functional assays, use the shortest possible incubation time that allows for a robust signal. 3. Incorporate Wash Steps: In cell-based assays, consider a wash step after a short incubation with AR-R17779 to remove the agonist and measure the subsequent response. 4. Use Positive Allosteric Modulators (PAMs): Type I PAMs can enhance agonist potency without significantly affecting desensitization, potentially shifting the dose-response curve. Type II PAMs can reduce desensitization, which may linearize the descending part of the curve.[6] 5. Assess Cell Viability: Perform a cytotoxicity assay (e.g., MTT or LDH) in parallel with your functional assay to rule out cell death at high concentrations. |
| No or Low Signal | 1. Low Receptor Expression: The cell line or tissue may not express sufficient levels of α7 nAChR. 2. Inactive Compound: The AR-R17779 stock solution may have degraded. 3. Assay Conditions Not Optimal: Incorrect buffer composition, pH, or temperature can affect receptor function. 4. Rapid Desensitization: The response may be too transient to be detected by the assay endpoint. | 1. Verify Receptor Expression: Use qPCR, Western blot, or radioligand binding to confirm α7 nAChR expression in your experimental system. 2. Use Freshly Prepared Solutions: Prepare fresh dilutions of AR-R17779 from a validated stock for each experiment. 3. Optimize Assay Parameters: Systematically vary buffer components, pH, and temperature to find the optimal conditions for your assay. 4. Use a Kinetic Readout: For functional assays like calcium imaging, use a plate reader or microscope capable of rapid kinetic measurements to capture the transient signal. |
| High Variability Between Replicates | 1. Inconsistent Cell Plating: Uneven cell density across wells can lead to variable responses. 2. Pipetting Errors: Inaccurate or inconsistent liquid handling. 3. Edge Effects in Multi-well Plates: Evaporation or temperature gradients across the plate can affect cell health and response. | 1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before and during plating. 2. Use Calibrated Pipettes and Proper Technique: Ensure all pipettes are calibrated and use reverse pipetting for viscous solutions. 3. Minimize Edge Effects: Avoid using the outer wells of the plate, or fill them with sterile buffer or media to create a humidity barrier. |
Quantitative Data Summary
The following tables summarize quantitative data from a study investigating the effects of AR-R17779 in a mouse model of TNBS-induced colitis.
Table 1: Effect of AR-R17779 on Colonic Cytokine Levels in TNBS-Induced Colitis
| Treatment Group | Dose (mg/kg, s.c.) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) |
| Vehicle | - | 150 ± 20 | 250 ± 30 |
| AR-R17779 | 0.5 | 140 ± 18 | 230 ± 25 |
| AR-R17779 | 1.5 | 80 ± 10 | 120 ± 15 |
| AR-R17779 | 5.0 | 130 ± 15 | 210 ± 20 |
| *Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. |
Table 2: In Vivo Efficacy of AR-R17779 in TNBS-Induced Colitis
| Parameter | Vehicle | AR-R17779 (0.5 mg/kg) | AR-R17779 (1.5 mg/kg) | AR-R17779 (5.0 mg/kg) |
| Disease Activity Index (Day 7) | 3.5 ± 0.3 | 3.2 ± 0.4 | 1.8 ± 0.2 | 2.9 ± 0.3 |
| Macroscopic Score | 4.8 ± 0.5 | 4.5 ± 0.6 | 2.5 ± 0.3 | 3.8 ± 0.4 |
| *Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. |
Experimental Protocols
In Vitro Calcium Flux Assay in a Human Neuroblastoma Cell Line (e.g., SH-SY5Y)
This protocol outlines a general procedure for measuring AR-R17779-induced calcium influx.
-
Cell Culture: Culture SH-SY5Y cells (or another suitable cell line endogenously or recombinantly expressing α7 nAChR) in complete growth medium until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom plate at a density of 50,000-100,000 cells per well and allow them to adhere overnight.
-
Fluorescent Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye loading solution (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium from the wells and add the dye loading solution.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Wash Step: Gently wash the cells twice with the assay buffer to remove excess dye.
-
Compound Preparation: Prepare serial dilutions of AR-R17779 in the assay buffer.
-
Calcium Flux Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Set the instrument to record fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Establish a stable baseline fluorescence reading for each well.
-
Inject the AR-R17779 dilutions into the wells and immediately begin recording the fluorescence signal over time (e.g., every second for 2-3 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the maximum response or to a positive control.
-
Plot the normalized response against the logarithm of the AR-R17779 concentration to generate a dose-response curve.
-
In Vivo Assessment of Cognitive Enhancement using the Radial Arm Maze
This protocol is adapted from studies investigating the effects of AR-R17779 on learning and memory in rats.[7]
-
Apparatus: Use an eight-arm radial maze with a central platform. Each arm should have a food cup at the end.
-
Habituation:
-
For 2-3 days prior to testing, allow each rat to explore the maze for 10 minutes with all arms baited with a food reward.
-
-
Training and Testing (Win-Shift Task):
-
Bait four of the eight arms. The set of baited arms should be the same for each rat but varied between rats.
-
Place the rat on the central platform and allow it to explore the maze.
-
An arm entry is defined as the rat placing all four paws inside an arm.
-
A "working memory error" is recorded if the rat re-enters an arm it has already visited within the same trial.
-
A "reference memory error" is recorded if the rat enters an unbaited arm.
-
The trial ends when the rat has visited all four baited arms or after a set time (e.g., 10 minutes).
-
-
Drug Administration:
-
Administer AR-R17779 (e.g., 2 mg/kg, subcutaneous injection) or vehicle 20 minutes before placing the rat in the maze.[7]
-
-
Data Collection and Analysis:
-
Record the number of working and reference memory errors for each rat.
-
Compare the performance of the AR-R17779-treated group to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathways activated by AR-R17779 binding to the α7 nAChR.
Caption: General experimental workflow for in vitro and in vivo studies with AR-R17779.
References
- 1. AR-R17779 | Selective Nicotinic Acetylcholine Agonist [benchchem.com]
- 2. The selective alpha7 nicotinic acetylcholine receptor agonist AR-R17779 does not affect ischemia–reperfusion brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 4. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AR-R17779, and alpha7 nicotinic agonist, improves learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Why AR-R17779 hydrochloride may show no effect in vivo.
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using AR-R17779 hydrochloride who may be observing a lack of effect in their in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected phenotype after administering this compound in vivo. What are the potential reasons?
A1: A lack of an in vivo effect with this compound can stem from several factors, ranging from experimental design to the inherent biological complexity of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) signaling pathway. Key areas to investigate include:
-
Pharmacokinetics and Bioavailability: Inadequate dosing, inappropriate route of administration, or rapid metabolism can prevent the compound from reaching its target at a sufficient concentration.
-
Receptor Desensitization: The α7 nAChR is known for its rapid desensitization upon prolonged exposure to agonists.[1][2] This can lead to a transient or even absent response.
-
Animal Model and Disease State: The efficacy of AR-R17779 can be highly dependent on the specific animal model and the underlying pathophysiology. For instance, the anti-inflammatory effects in a colitis model were found to be spleen-dependent.
-
Compound Stability and Handling: Improper storage or handling of this compound can lead to degradation of the compound.
-
Target Engagement and Expression: The expression levels of α7 nAChR can vary between different tissues and cell types, and may be altered in disease states.[1][3]
Q2: What is the established mechanism of action for this compound?
A2: this compound is a potent and selective full agonist for the α7 subtype of neural nicotinic acetylcholine receptors (nAChRs).[4][5][6] Upon binding to the α7 nAChR, it induces a conformational change that opens the ion channel, leading to an influx of cations, primarily Ca²⁺ and Na⁺. This influx results in cell depolarization and the activation of various downstream signaling pathways. In immune cells, α7 nAChR activation can modulate inflammatory responses, often through pathways involving Jak2/STAT3 and inhibition of NF-κB.[7]
Q3: Has this compound failed in any published in vivo studies?
A3: Yes. While AR-R17779 has demonstrated efficacy in numerous preclinical models,[8][9][10] there are instances where it has not shown a significant effect. For example, a study investigating its potential neuroprotective role in a mouse model of transient middle cerebral artery occlusion (tMCAO) found that AR-R17779 treatment did not reduce brain injury or inflammatory parameters.[11] This highlights the importance of considering the specific context of the experimental model.
Q4: How can we confirm that the this compound we are using is active?
A4: Before proceeding with extensive in vivo experiments, it is advisable to validate the activity of your compound batch. This can be done through a series of in vitro assays:
-
Calcium Flux Assays: In cell lines endogenously expressing or overexpressing the α7 nAChR (e.g., PC12, SH-SY5Y, or transfected HEK293 cells), application of AR-R17779 should elicit a measurable increase in intracellular calcium.
-
Electrophysiology: Patch-clamp recordings from cells expressing α7 nAChRs can directly measure the ion channel activation in response to the compound.
-
Competitive Binding Assays: These assays can confirm the binding affinity of your compound to the α7 nAChR.
Troubleshooting Guide
If you are experiencing a lack of in vivo effect with this compound, consider the following troubleshooting steps:
Problem: No Observable Effect
| Potential Cause | Troubleshooting Steps |
| Inadequate Dose | The dose of AR-R17779 may be too low to achieve a therapeutic concentration at the target site.[11] Review the literature for doses used in similar models. Perform a dose-response study to determine the optimal dose for your specific model. |
| Pharmacokinetics | The compound may be rapidly metabolized or cleared. Consider alternative routes of administration (e.g., subcutaneous vs. intraperitoneal) or more frequent dosing.[8] Pharmacokinetic studies to measure plasma and tissue concentrations of AR-R17779 can provide valuable insights. |
| Receptor Desensitization | Continuous high-level agonism can lead to receptor desensitization.[2] Consider a dosing regimen with intermittent administration to allow for receptor resensitization. |
| Compound Integrity | Ensure the compound has been stored correctly (desiccated at room temperature, protected from light) and that the stock solutions are freshly prepared.[4] Purity and identity of the compound can be verified using analytical methods like HPLC and mass spectrometry. |
| Model-Specific Factors | The role of α7 nAChR may not be as critical in your chosen disease model. The physiological state of the animal (e.g., presence or absence of the spleen) can influence the outcome. Consider using a positive control known to be effective in your model to validate the experimental setup. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from various studies.
| Parameter | Value | Species/System | Reference |
| Ki for α7 nAChR | 92 nM | Rat | [4] |
| Ki for α4β2 nAChR | 16000 nM | Rat | [4] |
| EC50 | 21 µM | Rat α7-nAChRs in Xenopus oocytes | [9] |
| Effective in vivo Dose (Cognition) | 1-10 mg/kg (s.c.) | Rat | [4] |
| Effective in vivo Dose (Arthritis) | 1-5 mg/kg (i.p.) | Mouse | [4] |
| Effective in vivo Dose (Colitis) | 1.5 mg/kg | Mouse | |
| Ineffective in vivo Dose (Stroke) | 12 mg/kg | Mouse | [11] |
Experimental Protocols
Protocol 1: In Vivo Administration for Cognitive Studies in Rats
This protocol is based on studies demonstrating the cognitive-enhancing effects of AR-R17779.[8]
-
Compound Preparation: Dissolve this compound in sterile 0.9% saline to the desired concentration (e.g., 1 mg/mL for a 2 mg/kg dose in a 200g rat).
-
Animal Model: Adult female Sprague-Dawley rats are commonly used.
-
Administration: Administer the prepared solution via subcutaneous (s.c.) injection 20 minutes before behavioral testing.[8]
-
Behavioral Testing: Assess learning and memory using tasks such as the eight-arm radial maze.[8]
Protocol 2: In Vitro Validation of AR-R17779 Activity using PC12 Cells
This protocol describes a method to confirm the agonistic activity of AR-R17779 on α7 nAChRs.
-
Cell Culture: Culture undifferentiated PC12 cells, which endogenously express α7 nAChRs.[12]
-
Calcium Imaging: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Application: Establish a baseline fluorescence reading, then apply AR-R17779 at various concentrations.
-
Data Analysis: A potent batch of AR-R17779 will induce a dose-dependent increase in intracellular calcium, which can be measured as a change in fluorescence intensity. To confirm the effect is mediated by α7 nAChRs, pre-incubate the cells with a selective antagonist like methyllycaconitine (B43530) (MLA) before applying AR-R17779.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Troubleshooting workflow for in vivo experiments.
References
- 1. Therapeutic Targeting of the α7 Nicotinic Receptor: Challenges and Prospects for Cognitive Improvement in Alzheimer's and Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AR-R17779 - Wikipedia [en.wikipedia.org]
- 6. AR-R 17779 hydrochloride | CAS 178419-42-6 | AR-R17779 | Tocris Bioscience [tocris.com]
- 7. Silent agonists for α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AR-R17779, and alpha7 nicotinic agonist, improves learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. medkoo.com [medkoo.com]
- 11. The selective alpha7 nicotinic acetylcholine receptor agonist AR-R17779 does not affect ischemia–reperfusion brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting AR-R17779 hydrochloride concentration for in vitro assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of AR-R17779 hydrochloride in in vitro assays. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective full agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2][3] Its primary mechanism of action is to bind to and activate α7 nAChRs, which are ligand-gated ion channels found in the central and peripheral nervous systems, as well as on non-neuronal cells like immune cells.[4][5] Activation of these receptors leads to an influx of cations, primarily calcium, which in turn modulates various cellular processes, including neurotransmitter release, inflammation, and synaptic plasticity.[5]
Q2: What are the common in vitro applications of this compound?
This compound is utilized in a variety of in vitro assays to investigate the role of α7 nAChRs in:
-
Neuroprotection: Studying its effects on neuronal survival and function in models of neurodegenerative diseases like Alzheimer's disease and schizophrenia.[1][4]
-
Anti-inflammatory responses: Assessing its ability to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells like macrophages stimulated with lipopolysaccharide (LPS).[1][6]
-
Cognitive function: Investigating its role in cellular models of learning and memory.[1][7]
-
Cancer biology: Examining its influence on the proliferation and signaling of cancer cell lines.[8]
Q3: What is the recommended starting concentration for in vitro experiments?
The optimal concentration of this compound will vary depending on the cell type, assay duration, and the specific endpoint being measured. However, a common starting point for many cell-based assays is in the low micromolar to nanomolar range. For instance, a concentration of 200 nM has been shown to inhibit LPS-induced TNF production in macrophages.[6] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store this compound stock solutions?
For stock solutions, it is recommended to dissolve this compound in a suitable solvent like water or a buffer. To prevent product inactivation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[6]
Storage Recommendations for Stock Solutions:
Always store the compound in a dry, dark place and protect it from moisture and light.[6][9] If using water as the solvent for your stock solution, it is advisable to filter and sterilize it using a 0.22 μm filter before use in cell culture.[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect at the expected concentration. | 1. Suboptimal Concentration: The concentration used may be too low for the specific cell type or assay. 2. Low Receptor Expression: The cells may have low or no expression of the α7 nAChR. 3. Compound Degradation: Improper storage or handling may have led to the degradation of the compound. 4. Assay Sensitivity: The assay may not be sensitive enough to detect the effect. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 100 µM). 2. Verify the expression of α7 nAChR in your cell line using techniques like RT-qPCR, Western blot, or flow cytometry. 3. Prepare fresh stock solutions from a new vial of the compound. Ensure proper storage conditions are maintained. 4. Optimize your assay conditions or consider using a more sensitive detection method. |
| High cell death or cytotoxicity observed. | 1. Concentration is too high: The concentration of this compound may be toxic to the cells. 2. Solvent Toxicity: The solvent used to dissolve the compound may be causing cytotoxicity. 3. Prolonged Incubation: The incubation time with the compound may be too long. | 1. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the toxic concentration range. Use concentrations well below the toxic threshold. 2. Include a vehicle control (solvent only) to assess the toxicity of the solvent. If necessary, use a different, less toxic solvent. 3. Optimize the incubation time by performing a time-course experiment. |
| Inconsistent or variable results between experiments. | 1. Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or media composition can affect results. 2. Pipetting Errors: Inaccurate pipetting can lead to variations in the final concentration of the compound. 3. Compound Stability: Repeated freeze-thaw cycles of the stock solution can lead to degradation. | 1. Maintain consistent cell culture practices. Use cells within a specific passage number range and ensure similar confluency at the time of treatment. 2. Calibrate pipettes regularly and use proper pipetting techniques. 3. Use freshly prepared dilutions from a single-use aliquot of the stock solution for each experiment. |
| Observed effect is not blocked by a selective α7 nAChR antagonist. | 1. Off-target effects: this compound may be acting on other receptors or pathways at the concentration used. 2. Antagonist concentration is too low: The concentration of the antagonist may not be sufficient to block the effect of the agonist. | 1. Lower the concentration of this compound. High concentrations are more likely to cause off-target effects. 2. Increase the concentration of the selective α7 nAChR antagonist, such as methyllycaconitine (B43530) (MLA), to ensure complete receptor blockade.[1] Perform a dose-response with the antagonist in the presence of the agonist. |
Data Presentation
Table 1: Binding Affinity and Potency of AR-R17779
| Receptor Subtype | Ki (nM) | EC50 (µM) | Reference |
| α7 nAChR (rat) | 92 - 190 | 21 | [6][8][10] |
| α4β2 nAChR (rat) | 16000 | - | [6][10] |
Table 2: In Vitro Experimental Concentrations of AR-R17779
| Cell Type/Model | Application | Concentration | Observed Effect | Reference |
| Macrophages | Anti-inflammatory | 200 nM | Inhibition of LPS-induced TNF production | [6] |
| Daudi cells | Gene Expression | Not specified | Increased protein levels of CD38 and CD138 | [8] |
| Xenopus oocytes expressing rat α7-nAChRs | Electrophysiology | 21 µM (EC50) | Agonist activity | [8] |
Experimental Protocols
Protocol 1: Dose-Response Determination for Anti-Inflammatory Activity in Macrophages
This protocol outlines a method to determine the effective concentration range of this compound for inhibiting LPS-induced TNF-α production in a macrophage cell line (e.g., RAW 264.7).
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium. A suggested range is from 1 nM to 100 µM. Also, prepare a vehicle control (medium with the same concentration of solvent used for the drug).
-
Pre-treatment: Remove the old medium and pre-treat the cells with the different concentrations of this compound or vehicle for 1 hour.
-
LPS Stimulation: Add lipopolysaccharide (LPS) to all wells (except for the negative control) at a final concentration of 100 ng/mL to induce an inflammatory response.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant.
-
TNF-α Measurement: Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the TNF-α concentration against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow for in vitro assays.
References
- 1. AR-R17779 | Selective Nicotinic Acetylcholine Agonist [benchchem.com]
- 2. AR-R17779 - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | 178419-42-6 | Benchchem [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AR-R17779, and alpha7 nicotinic agonist, improves learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. medkoo.com [medkoo.com]
- 10. AR-R 17779 hydrochloride | CAS 178419-42-6 | AR-R17779 | Tocris Bioscience [tocris.com]
Potential off-target effects of AR-R17779 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AR-R17779 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective full agonist for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1] It exhibits high affinity for the α7 nAChR subtype, which is a ligand-gated ion channel expressed in the central nervous system and periphery. Activation of α7 nAChRs is associated with various physiological processes, including learning, memory, and modulation of inflammation.
Q2: What is the known on-target and primary off-target binding profile of AR-R17779?
AR-R17779 is highly selective for the α7 nAChR over the α4β2 nAChR subtype. While a comprehensive broad-spectrum off-target screening panel (e.g., a CEREP panel) is not widely published, some studies have indicated low cross-reactivity with the 5-HT3 receptor.[2] Researchers should be aware that the absence of a comprehensive public screening profile means other off-target interactions cannot be completely ruled out.
Binding Affinity Data
The following table summarizes the reported binding affinities of AR-R17779 for its primary target and a key off-target receptor.
| Target | Ligand | Ki (nM) | Species | Assay Type | Reference |
| α7 nAChR | AR-R17779 | 92 | Rat | Radioligand Binding | Mullan et al., 2000 |
| α4β2 nAChR | AR-R17779 | 16000 | Rat | Radioligand Binding | Mullan et al., 2000 |
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with AR-R17779.
Issue 1: Inconsistent or weaker than expected agonist activity in vitro.
-
Potential Cause 1: Receptor Desensitization. Prolonged exposure or high concentrations of a full agonist like AR-R17779 can lead to receptor desensitization, resulting in a diminished response. This can manifest as an inverted U-shaped dose-response curve, where higher concentrations produce a weaker effect than moderate concentrations.[3][4]
-
Troubleshooting Tip: Perform a detailed dose-response curve to identify the optimal concentration. Reduce incubation times with the compound where possible. Consider using a positive allosteric modulator (PAM) in conjunction with a lower concentration of AR-R17779 to enhance the signal without causing significant desensitization.
-
-
Potential Cause 2: Cell Line and Receptor Expression. The expression level and functional state of α7 nAChRs can vary significantly between cell lines and even between passages of the same cell line.
-
Troubleshooting Tip: Regularly validate your cell line for α7 nAChR expression and function using a known standard agonist. Ensure that the cells are healthy and not overgrown at the time of the experiment.
-
-
Potential Cause 3: Compound Stability. Improper storage or handling of this compound can lead to degradation.
-
Troubleshooting Tip: Store the compound as recommended by the manufacturer, typically desiccated and protected from light. Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.
-
Issue 2: Unexpected or contradictory in vivo results.
-
Potential Cause 1: Complex Pharmacokinetics and Pharmacodynamics. The in vivo effects of AR-R17779 can be influenced by its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with the complex biological environment. For example, in some animal models of colitis, AR-R17779 has been shown to worsen the condition at certain doses, contrary to the expected anti-inflammatory effects.[5]
-
Troubleshooting Tip: Conduct pilot studies to determine the optimal dose and administration route for your specific animal model and experimental endpoint. Carefully monitor for any unexpected physiological or behavioral changes.
-
-
Potential Cause 2: Off-Target Effects. While AR-R17779 is highly selective for α7 nAChR, the possibility of off-target effects contributing to the in vivo phenotype cannot be entirely excluded, especially at higher concentrations.
-
Troubleshooting Tip: If unexpected results are observed, consider using a structurally different α7 agonist as a comparator. Additionally, the use of an α7-selective antagonist, such as methyllycaconitine (B43530) (MLA), can help to confirm that the observed effect is mediated by the α7 nAChR.
-
-
Potential Cause 3: Model-Specific Effects. The physiological context of the animal model can significantly impact the outcome of AR-R17779 administration.
-
Troubleshooting Tip: Thoroughly review the literature for studies using α7 agonists in similar models to anticipate potential model-specific responses.
-
Experimental Protocols
1. Radioligand Displacement Binding Assay for α7 nAChR
This protocol is adapted from standard methods for determining the binding affinity of a test compound for the α7 nAChR.[6][7][8][9]
-
Objective: To determine the Ki of AR-R17779 for the α7 nAChR by measuring its ability to displace a known radioligand.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing the human α7 nAChR (e.g., SH-EP1-hα7) or rat brain tissue homogenate.
-
Radioligand: [3H]-Methyllycaconitine ([3H]-MLA) or [125I]-α-Bungarotoxin.
-
Non-specific binding control: A high concentration of a non-labeled α7-selective ligand (e.g., 1 µM unlabeled MLA or 10 µM nicotine).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates, glass fiber filters (pre-soaked in 0.5% polyethyleneimine), cell harvester, and scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of AR-R17779 in Assay Buffer.
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of membrane preparation, 50 µL of [3H]-MLA (at a final concentration near its Kd), and 50 µL of Assay Buffer.
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of [3H]-MLA, and 50 µL of the non-specific binding control.
-
Competition Binding: 50 µL of membrane preparation, 50 µL of [3H]-MLA, and 50 µL of the desired concentration of AR-R17779.
-
-
Incubate the plate at room temperature for 2-3 hours to reach equilibrium.
-
Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Wash Buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of AR-R17779.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Calcium Imaging Functional Assay for α7 nAChR
This protocol describes a method to assess the functional activity of AR-R17779 by measuring changes in intracellular calcium upon α7 nAChR activation.[10][11][12][13]
-
Objective: To determine the EC50 and maximal efficacy of AR-R17779 at the α7 nAChR.
-
Materials:
-
A cell line stably expressing the human α7 nAChR (e.g., SH-SY5Y or HEK293-hα7).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.
-
This compound.
-
A fluorescence microscope or plate reader equipped for calcium imaging.
-
-
Procedure:
-
Seed the cells onto glass-bottom dishes or 96-well imaging plates and grow to ~80-90% confluency.
-
Prepare a loading solution of the calcium indicator dye in HBSS containing a small amount of Pluronic F-127 to aid in dye solubilization.
-
Remove the culture medium from the cells and wash with HBSS.
-
Incubate the cells with the loading solution at 37°C for 30-60 minutes in the dark.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.
-
Acquire a baseline fluorescence reading.
-
Add varying concentrations of AR-R17779 to the cells and record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Quantify the change in fluorescence (ΔF) from baseline (F0) for each concentration of AR-R17779 (ΔF/F0).
-
Plot the peak fluorescence change against the log concentration of AR-R17779.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximal response.
-
Visualizations
Caption: Signaling pathway of AR-R17779 activation of the α7 nAChR.
References
- 1. mdpi.com [mdpi.com]
- 2. The selective alpha7 nicotinic acetylcholine receptor agonist AR-R17779 does not affect ischemia–reperfusion brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α7 nicotinic acetylcholine receptors as therapeutic targets in schizophrenia: update on animal and clinical studies and strategies for the future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Targeting of the α7 Nicotinic Receptor: Challenges and Prospects for Cognitive Improvement in Alzheimer's and Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective α7 nicotinic acetylcholine receptor agonists worsen disease in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. An Experimental Study on 131I-CHIBA-1001: A Radioligand for α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Live Imaging of Nicotine Induced Calcium Signaling and Neurotransmitter Release Along Ventral Hippocampal Axons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Calcium imaging [protocols.io]
Technical Support Center: Ensuring Consistent Delivery of AR-R17779 in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the consistent and reliable delivery of AR-R17779 in long-term in vivo studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to help ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for long-term, continuous delivery of AR-R17779 in rodents?
A1: For long-term studies requiring consistent plasma concentrations, the use of implantable osmotic pumps is the most reliable method. These miniature, implantable pumps provide continuous, zero-order delivery of AR-R17779 subcutaneously or intraperitoneally, minimizing the stress to the animal associated with repeated injections and ensuring a stable drug exposure over weeks to months.
Q2: What are the key physicochemical properties of AR-R17779 to consider for formulation?
A2: Key properties of AR-R17779 are summarized in the table below. Its solubility in aqueous solutions is a critical factor for preparing a stable formulation for long-term delivery.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄N₂O₂ | [1] |
| Molar Mass | 182.22 g/mol | [1] |
| Solubility in Water | <21.87 mg/mL | [2] |
| Solubility in DMSO | <10.93 mg/mL | [2] |
| CNS Penetrant | Yes | [3][4] |
Q3: What are typical dosages of AR-R17779 used in long-term rodent studies?
A3: Dosages of AR-R17779 can vary depending on the animal model and the research question. However, a range of 1 to 20 mg/kg/day administered subcutaneously or intraperitoneally has been reported in various rodent models to elicit effects on cognitive function and inflammation.[3][5][6][7] It is always recommended to perform a dose-ranging study to determine the optimal dose for your specific experimental paradigm.
Q4: How can I verify that AR-R17779 is being delivered consistently throughout my study?
A4: Consistent delivery can be verified through several methods:
-
Pharmacokinetic Analysis: Periodically collect blood samples from a satellite group of animals to measure the plasma concentration of AR-R17779 using a validated analytical method like LC-MS/MS. This will confirm that steady-state concentrations are being maintained.
-
Residual Volume Analysis: At the end of the study, explant the osmotic pump and measure the remaining volume of the drug solution. This can provide an estimate of the average pumping rate over the duration of the study.
-
In Vitro Pump Performance: Before implantation, you can test the pumping rate of a sample pump in vitro by incubating it in sterile saline at 37°C and measuring the volume of solution pumped over time.
Troubleshooting Guides
This section provides solutions to common problems encountered during the long-term delivery of AR-R17779.
Issue 1: Inconsistent or Unexpected Experimental Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Drug Delivery: The delivery of AR-R17779 may be fluctuating, leading to variable plasma concentrations and inconsistent biological effects. | 1. Verify Osmotic Pump Function: At the end of the study, explant the osmotic pumps and measure the residual volume to ensure they have delivered the expected amount of the drug solution. 2. Conduct Pharmacokinetic Sub-study: In a subset of animals, collect plasma samples at different time points during the study to determine the pharmacokinetic profile and confirm consistent drug levels. 3. Check for Pump Occlusion: If using a catheter, ensure it has not become blocked or dislodged. |
| Degradation of AR-R17779: The compound may be degrading in the formulation at 37°C within the osmotic pump over the course of the study. | 1. Perform a Stability Study: Before initiating the long-term in vivo experiment, conduct an in vitro stability study of your AR-R17779 formulation. Incubate the solution at 37°C for the planned duration of your study and analyze samples at various time points by HPLC to quantify the amount of intact AR-R17779. 2. Use a Stabilizing Vehicle: If degradation is observed, consider reformulating with a different vehicle or adding excipients that may improve stability. |
| Animal-to-Animal Variability: Inherent biological differences between animals can lead to varied responses. | 1. Increase Sample Size: A larger number of animals per group can help to account for individual variability and increase the statistical power of your study. 2. Ensure Homogeneity: Use animals of the same age, sex, and genetic background. House them under identical environmental conditions. |
Issue 2: Formulation and Osmotic Pump Preparation Problems
| Possible Cause | Troubleshooting Step |
| Precipitation of AR-R17779 in the Vehicle: The concentration of AR-R17779 may exceed its solubility in the chosen vehicle, leading to precipitation either during preparation or within the pump. | 1. Confirm Solubility: Perform solubility testing of AR-R17779 in your chosen vehicle at the intended concentration and at 37°C. 2. Adjust Formulation: If solubility is an issue, consider using a co-solvent system (e.g., a small amount of DMSO or ethanol (B145695) diluted with saline or polyethylene (B3416737) glycol) or adjusting the pH of the vehicle within a physiologically acceptable range. Always filter-sterilize the final formulation. |
| Air Bubbles in the Osmotic Pump: Air bubbles trapped in the pump reservoir can lead to inaccurate and inconsistent drug delivery. | 1. Proper Filling Technique: Fill the pumps slowly and carefully according to the manufacturer's instructions. Ensure the filling tube is fully inserted and that no air is introduced from the syringe. 2. Visual Inspection: After filling, visually inspect the pump for any visible air bubbles. If bubbles are present, empty the pump and refill it. |
| Incorrect Pump Priming: Failure to properly prime the osmotic pump before implantation can result in a delay in drug delivery. | 1. Follow Priming Protocol: Incubate the filled osmotic pumps in sterile saline at 37°C for the manufacturer-recommended time before implantation. This allows the osmotic pressure to build up and ensures that drug delivery begins immediately after implantation. |
Experimental Protocols
Protocol 1: Preparation and Stability Testing of AR-R17779 Solution for Osmotic Pump Delivery
Objective: To prepare a sterile solution of AR-R17779 and assess its stability at 37°C over a 4-week period.
Materials:
-
AR-R17779 powder
-
Vehicle (e.g., sterile saline, 5% DMSO in saline)
-
Sterile vials
-
0.22 µm syringe filter
-
Incubator at 37°C
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Methodology:
-
Solution Preparation:
-
Under aseptic conditions, dissolve AR-R17779 in the chosen vehicle to the desired final concentration (e.g., 10 mg/mL).
-
If using a co-solvent, first dissolve the AR-R17779 in the co-solvent (e.g., DMSO) and then slowly add the aqueous vehicle while vortexing to prevent precipitation.
-
Filter-sterilize the final solution using a 0.22 µm syringe filter into a sterile vial.
-
-
Stability Study:
-
Aliquots of the sterile AR-R17779 solution are stored in sterile, sealed vials at 37°C.
-
At specified time points (e.g., Day 0, 1, 3, 7, 14, 21, and 28), a vial is removed for analysis.
-
The concentration of intact AR-R17779 in each sample is determined by a validated stability-indicating HPLC method.
-
The percentage of AR-R17779 remaining at each time point is calculated relative to the initial concentration at Day 0.
-
Data Presentation:
| Time Point (Days) | AR-R17779 Concentration (mg/mL) | % Remaining |
| 0 | 10.02 | 100.0 |
| 1 | 9.98 | 99.6 |
| 3 | 9.95 | 99.3 |
| 7 | 9.89 | 98.7 |
| 14 | 9.75 | 97.3 |
| 21 | 9.62 | 96.0 |
| 28 | 9.48 | 94.6 |
| Note: This is example data and will vary based on the specific formulation and storage conditions. |
Protocol 2: Long-Term Subcutaneous Delivery of AR-R17779 using Osmotic Pumps in Mice
Objective: To achieve continuous and consistent systemic exposure to AR-R17779 in mice for 28 days.
Materials:
-
AR-R17779 solution (prepared and stability-tested as in Protocol 1)
-
ALZET® osmotic pumps (e.g., Model 2004 for 28-day delivery)
-
Surgical instruments for subcutaneous implantation
-
Anesthesia
-
Analgesics
-
Sterile saline
Methodology:
-
Pump Preparation:
-
Fill the osmotic pumps with the sterile AR-R17779 solution according to the manufacturer's instructions.
-
Prime the filled pumps by incubating them in sterile saline at 37°C for at least 4-6 hours prior to implantation.
-
-
Surgical Implantation:
-
Anesthetize the mouse using an approved protocol.
-
Shave and sterilize the surgical site on the dorsal side, between the scapulae.
-
Make a small midline incision in the skin.
-
Using a hemostat, create a subcutaneous pocket large enough to accommodate the pump.
-
Insert the primed osmotic pump into the pocket, with the delivery portal pointing away from the incision.
-
Close the incision with wound clips or sutures.
-
Administer post-operative analgesia as required.
-
-
Post-Operative Monitoring:
-
Monitor the animals daily for the first week and regularly thereafter for signs of pain, distress, or infection at the surgical site.
-
Ensure animals have free access to food and water.
-
-
Verification of Delivery (Optional):
-
At the end of the study, euthanize the animals and explant the osmotic pumps.
-
Measure the residual volume in the pumps to calculate the average delivery rate.
-
Collect a terminal blood sample for pharmacokinetic analysis if required.
-
Visualizations
Caption: Signaling pathway of AR-R17779.
Caption: Workflow for long-term AR-R17779 delivery.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. In vitro testing for subcutaneous formulations | Innovation Platform [nc3rs.org.uk]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. researchgate.net [researchgate.net]
- 5. annexpublishers.com [annexpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. AR-R 17779 improves social recognition in rats by activation of nicotinic alpha7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
How to control for vehicle effects with AR-R17779 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AR-R17779 hydrochloride. The information is designed to help control for vehicle effects and address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective full agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2] Its primary mechanism of action is to bind to and activate these receptors, which are ligand-gated ion channels. This activation leads to an influx of cations, most notably calcium (Ca2+), into the cell, triggering various downstream signaling cascades.[1][3]
Q2: What is a vehicle control and why is it essential when working with this compound?
A vehicle control is a formulation that contains all the components of the experimental treatment except for the active compound, in this case, this compound. It is crucial for distinguishing the biological effects of the compound from any potential effects of the solvent used to dissolve and administer it.
Q3: What is the recommended vehicle for in vivo studies with this compound?
For in vivo studies in rodents, sterile isotonic saline (0.9% sodium chloride) is a commonly used and recommended vehicle for this compound when administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[4][5]
Q4: What is the recommended vehicle for in vitro studies with this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. This stock solution is then further diluted in the cell culture medium to the final desired concentration. It is critical to keep the final concentration of DMSO in the culture medium as low as possible, ideally below 0.1% and not exceeding 0.5%, as DMSO itself can have biological effects on cells.[6]
Q5: What are the potential downstream signaling pathways activated by this compound?
Activation of the α7 nAChR by this compound can initiate several intracellular signaling pathways, including:
-
Calcium (Ca2+) Influx: The primary event following receptor activation is the influx of Ca2+.[1][3]
-
PI3K/Akt Pathway: This pathway is often associated with neuroprotective and anti-apoptotic effects.[3]
-
JAK2/STAT3 Pathway: This pathway is frequently implicated in the anti-inflammatory effects of α7 nAChR activation.[1]
-
NF-κB Pathway: Activation of α7 nAChR can lead to the inhibition of the pro-inflammatory NF-κB pathway.[1]
Troubleshooting Guides
In Vivo Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected behavioral or physiological changes in the vehicle control group. | The saline vehicle may be administered at a volume or rate that causes stress or physiological changes. | - Ensure the injection volume is appropriate for the animal's size. - Administer the injection slowly and at room temperature. - Handle the animals gently to minimize stress. |
| Precipitation of this compound in the saline vehicle. | The solubility of this compound in saline may be limited, especially at higher concentrations. | - Prepare the solution fresh before each use. - Gently warm the saline to aid dissolution, then allow it to cool to room temperature before injection. - If high concentrations are required, consider a different vehicle, but this will require extensive validation. |
| High variability in experimental results between animals. | Inconsistent dosing or administration technique. | - Ensure accurate and consistent preparation of the this compound solution. - Standardize the injection procedure (e.g., location of injection, time of day). |
In Vitro Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Cytotoxicity or altered cell morphology in the vehicle control group. | The final concentration of DMSO is too high. | - Calculate the final DMSO concentration in your cell culture medium. It should ideally be ≤ 0.1%. - If a higher concentration of this compound is needed, consider preparing a more concentrated DMSO stock solution to minimize the volume added to the culture medium. - Always include a vehicle-only control with the same final DMSO concentration as your experimental wells. |
| This compound precipitates out of solution upon dilution in cell culture medium. | The compound is not fully dissolved in the DMSO stock, or the dilution is performed too rapidly. | - Ensure the this compound is completely dissolved in the DMSO stock solution. Gentle vortexing can help. - When diluting the DMSO stock into the aqueous culture medium, add the stock solution dropwise while gently swirling the medium to facilitate mixing. |
| Lack of a dose-dependent response to this compound. | The compound may be degrading, or the cell line may not express sufficient levels of α7 nAChR. | - Prepare fresh dilutions of this compound for each experiment. - Confirm the expression of α7 nAChR in your cell line using techniques such as RT-PCR or Western blotting. - Ensure that the incubation time is appropriate for the expected biological response. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Water | Soluble | Isotonic saline (0.9%) is commonly used for in vivo administration. |
| DMSO | Soluble | Used for preparing concentrated stock solutions for in vitro experiments. |
Table 2: Recommended Final DMSO Concentrations for In Vitro Studies
| Concentration | Recommendation | Reference |
| ≤ 0.1% | Ideal for minimizing off-target effects. | General cell culture best practices. |
| 0.05% | Shown to have minimal effects on neuronal excitability in some studies. | [6] |
| 0.2% | Used in some high-throughput screening assays with specific cell lines. | [7] |
| < 0.5% | Generally considered the upper limit to avoid significant cytotoxicity. | General cell culture best practices. |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in Mice (Intraperitoneal Injection)
-
Preparation of this compound Solution:
-
On the day of the experiment, weigh the required amount of this compound.
-
Dissolve the compound in sterile 0.9% saline to the desired final concentration (e.g., 1 mg/mL).
-
Ensure the compound is fully dissolved. Gentle vortexing can be used.
-
-
Animal Dosing:
-
Administer the this compound solution to the mice via intraperitoneal (i.p.) injection. A typical dose range is 1-12 mg/kg body weight.[4]
-
For the vehicle control group, administer an equivalent volume of sterile 0.9% saline.
-
-
Post-injection Monitoring:
-
Monitor the animals for any adverse reactions and for the expected experimental outcomes.
-
Protocol 2: In Vitro Application of this compound to Cell Culture
-
Preparation of Stock Solution:
-
Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Cell Treatment:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Ensure that the final concentration of DMSO in the culture medium is consistent across all experimental and vehicle control wells and is kept as low as possible (ideally ≤ 0.1%).
-
For the vehicle control, add the same volume of DMSO-containing medium without this compound.
-
-
Incubation and Analysis:
-
Incubate the cells for the desired period.
-
Perform the relevant cellular or molecular analysis.
-
Mandatory Visualization
Caption: Signaling pathway of this compound via the α7 nAChR.
Caption: Experimental workflow for in vivo studies with AR-R17779.
Caption: Experimental workflow for in vitro studies with AR-R17779.
References
- 1. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The selective alpha7 nicotinic acetylcholine receptor agonist AR-R17779 does not affect ischemia–reperfusion brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AR-R17779, and alpha7 nicotinic agonist, improves learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AR-R17779 Experiments and Receptor Desensitization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate receptor desensitization in experiments involving the selective α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR) agonist, AR-R17779.
Frequently Asked Questions (FAQs)
Q1: What is AR-R17779 and what is its primary target?
AR-R17779 is a potent and selective full agonist for the α7 subtype of neural nicotinic acetylcholine receptors (α7-nAChR)[1]. It is utilized in research to investigate the role of α7-nAChR in various physiological processes, including cognitive function and inflammation[2][3].
Q2: What is receptor desensitization and why is it a concern in AR-R17779 experiments?
Receptor desensitization is a phenomenon where a receptor's response to a ligand diminishes over time despite the continued presence of the agonist. The α7-nAChR is known to desensitize very rapidly upon activation[4][5]. This is a critical issue in AR-R17779 experiments as it can lead to a bell-shaped dose-response curve, where higher concentrations of the agonist produce a weaker response than intermediate concentrations, complicating data interpretation[6].
Q3: What are the common signs of receptor desensitization in my AR-R17779 experiments?
Common indicators of α7-nAChR desensitization include:
-
A rapid decay of the signal (e.g., ion current, calcium flux) after an initial peak, even with continuous application of AR-R17779.
-
Diminished or absent responses to subsequent applications of AR-R17779.
-
A bell-shaped dose-response curve where the response decreases at higher concentrations.
-
Difficulty in detecting agonist-evoked responses using conventional methods that do not capture rapid kinetics[4].
Q4: How can I mitigate α7-nAChR desensitization in my experiments?
The most effective method to counteract α7-nAChR desensitization is the use of a Positive Allosteric Modulator (PAM)[4]. PAMs are compounds that bind to a site on the receptor different from the agonist binding site and can stabilize the active state of the receptor, thereby reducing desensitization. PNU-120596 is a well-characterized Type II PAM for α7-nAChR that can almost eliminate desensitization[7]. Other strategies include optimizing agonist concentration and exposure time.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No detectable response to AR-R17779 | Rapid receptor desensitization faster than the detection method. | Use a Type II Positive Allosteric Modulator (PAM) such as PNU-120596 to slow down desensitization and enhance the signal[4]. Ensure your data acquisition is fast enough to capture the initial transient response. |
| Low receptor expression in the chosen cell line. | Use a cell line with confirmed high expression of α7-nAChR. Consider transient or stable transfection to overexpress the receptor. | |
| Bell-shaped dose-response curve | Dose-dependent receptor desensitization at higher agonist concentrations[6]. | Co-application of a PAM (e.g., PNU-120596) can help to linearize the dose-response curve by preventing desensitization at high AR-R17779 concentrations. |
| Rapid signal decay during agonist application | Intrinsic rapid desensitization kinetics of the α7-nAChR[4][5]. | Utilize a Type II PAM to stabilize the open channel conformation and prolong the signal. Optimize the duration of AR-R17779 application to measure the peak response before significant desensitization occurs. |
| Variability in responses between experiments | Inconsistent levels of desensitization due to slight variations in protocol. | Standardize pre-incubation times, agonist application duration, and washout periods. The use of a PAM can also help to increase experimental reproducibility by minimizing the impact of desensitization. |
Quantitative Data Summary
Table 1: In Vitro Potency of AR-R17779 at α7-nAChR
| Preparation | EC50 | Notes | Reference |
| Rat α7-nAChRs in Xenopus oocytes | 21 µM | [8] | |
| Human α7-nAChRs in oocytes | ~63 µM (pEC50 = 5.2) | Calculated from net charge over 120s. | [6] |
Table 2: Effect of Positive Allosteric Modulators (PAMs) on α7-nAChR Agonist Potency
| Agonist | PAM | Fold-increase in Potency | Cell System | Reference |
| PNU-282987 | PNU-120596 | 1.6 | PC12 cells | [9] |
| Acetylcholine | Compound 6 | ~10 | Xenopus oocytes |
Note: Specific quantitative data on the effect of PAMs on AR-R17779 potency is limited in the searched literature. The provided data for other α7 agonists illustrates the general effect of PAMs.
Experimental Protocols
Protocol 1: Mitigating Desensitization in Calcium Flux Assays using a PAM
This protocol describes how to measure AR-R17779-induced calcium influx in a cell line expressing α7-nAChR, using the Type II PAM, PNU-120596, to counteract receptor desensitization.
Materials:
-
Cells expressing α7-nAChR (e.g., SH-SY5Y, PC12, or a stably transfected HEK293 line)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
AR-R17779 stock solution
-
PNU-120596 stock solution
-
Microplate reader with fluorescence detection and kinetic read capability
Procedure:
-
Cell Plating: Plate cells in a 96-well black-walled, clear-bottom plate at a suitable density to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the cell culture medium and wash the cells once with HBSS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C.
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
Add fresh HBSS to each well.
-
-
Pre-incubation with PAM:
-
Prepare a working solution of PNU-120596 in HBSS at the desired concentration (e.g., 1-10 µM).
-
Add the PNU-120596 solution to the appropriate wells and incubate for 10-15 minutes at 37°C[4]. Include vehicle control wells.
-
-
Agonist Addition and Signal Detection:
-
Prepare a concentrated solution of AR-R17779.
-
Set up the microplate reader to measure fluorescence intensity over time (kinetic read).
-
Add the AR-R17779 solution to the wells.
-
Immediately begin recording the fluorescence signal for a desired period (e.g., 1-5 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the intracellular calcium concentration.
-
Calculate the peak response or the area under the curve for each well.
-
Compare the responses in the presence and absence of PNU-120596 to assess the effect of the PAM on mitigating desensitization.
-
Protocol 2: Electrophysiological Recording with a PAM to Reduce Desensitization
This protocol outlines the use of two-electrode voltage clamp (TEVC) in Xenopus oocytes to measure AR-R17779-evoked currents, with the inclusion of PNU-120596 to minimize desensitization.
Materials:
-
Xenopus laevis oocytes expressing human α7-nAChR
-
Two-electrode voltage clamp setup
-
Recording solution (e.g., Ringer's solution)
-
AR-R17779 stock solution
-
PNU-120596 stock solution
Procedure:
-
Oocyte Preparation: Prepare and inject oocytes with cRNA for the human α7-nAChR. Allow 2-5 days for receptor expression.
-
Experimental Setup:
-
Place an oocyte in the recording chamber and perfuse with Ringer's solution.
-
Impale the oocyte with two electrodes (voltage and current) and clamp the membrane potential at a holding potential of -60 mV.
-
-
Control Response:
-
Apply a brief pulse of AR-R17779 at a known concentration and record the inward current.
-
Wash out the agonist with Ringer's solution and allow the receptor to recover. Note the rapid decay of the current, indicative of desensitization.
-
-
Application of PAM:
-
Agonist Application in the Presence of PAM:
-
While continuously perfusing with the PNU-120596 containing solution, apply a brief pulse of AR-R17779.
-
Record the inward current. A significant potentiation of the peak current and a dramatic slowing of the current decay should be observed[7].
-
-
De-desensitization Protocol (Optional):
-
Apply a high concentration of AR-R17779 to fully desensitize the receptors.
-
In the continued presence of AR-R17779, apply PNU-120596. A recovery of the current demonstrates the de-desensitizing effect of the PAM[7].
-
-
Data Analysis:
-
Measure the peak amplitude and the decay time constant of the currents in the absence and presence of PNU-120596.
-
These parameters will quantify the effect of the PAM on mitigating receptor desensitization.
-
Visualizations
Figure 1: Simplified signaling pathway of AR-R17779 activation of the α7-nAChR.
Figure 2: Workflow for an in vitro assay to mitigate AR-R17779-induced desensitization.
Figure 3: The role of a PAM in preventing the transition of α7-nAChR to a desensitized state.
References
- 1. Structural insights into the progressive recovery of α7 nicotinic acetylcholine receptor from nicotine-induced desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the α4β2- and α7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PNU 120596, Positive allosteric modulator for alpha7 nicotinic acetylcholine receptors (CAS 501925-31-1) | Abcam [abcam.com]
- 6. pnas.org [pnas.org]
- 7. mdpi.com [mdpi.com]
- 8. The Antinociceptive Effects of Nicotinic Receptors α7-Positive Allosteric Modulators in Murine Acute and Tonic Pain Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Putative Positive Modulators of α4β2 nAChRs Potentiate Nicotine Reward-Related Behavior [mdpi.com]
Technical Support Center: AR-R17779 Hydrochloride Efficacy and Animal Strain Impact
Welcome to the Technical Support Center for AR-R17779 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vivo experiments, with a special focus on the impact of animal strain on efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective full agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR). This receptor is a ligand-gated ion channel expressed in the central nervous system and on various non-neuronal cells, including immune cells. Activation of α7 nAChRs by agonists like AR-R17779 can modulate neurotransmission and inflammatory pathways.
Q2: What are the primary research applications of this compound?
A2: this compound is primarily used in preclinical research to investigate the role of the α7 nAChR in various physiological and pathological processes. Key research areas include:
-
Cognitive Enhancement: Studies in rats have shown that AR-R17779 can improve learning and memory, making it a tool to explore potential treatments for cognitive deficits in disorders like Alzheimer's disease and schizophrenia.[1]
-
Anti-inflammatory Effects: AR-R17779 has been demonstrated to have anti-inflammatory properties in models of colitis and arthritis, acting through the cholinergic anti-inflammatory pathway.
-
Cancer Research: The compound has been shown to have antitumorigenic effects in mouse models of breast cancer.[2]
Q3: How does animal strain affect the efficacy of this compound?
A3: The choice of animal strain can significantly impact the observed efficacy of AR-R17779. This variability can be attributed to several factors:
-
α7 nAChR Expression Levels: Different mouse strains can have varying baseline expression levels of α7 nAChRs, which can influence the response to an agonist.
-
Immunological Differences: Strains like BALB/c and C57BL/6 have distinct immunological profiles, which is a critical consideration when studying the anti-inflammatory effects of AR-R17779.[3][4] BALB/c mice are often associated with a Th2-biased immune response, while C57BL/6 mice tend to have a Th1-biased response.
-
Genetic Background: The overall genetic makeup of a strain can affect various physiological processes that may interact with the drug's mechanism of action.
Q4: Are there known differences in efficacy between commonly used mouse strains?
A4: While direct head-to-head comparative studies are limited, some inferences can be drawn from existing research:
-
In cancer models, AR-R17779 has shown antitumorigenic effects in BALB/c, C57BL/6, and FVB mice, suggesting efficacy across these strains in that context.[2]
-
In a study on ischemia-reperfusion brain injury in C57BL/6Jrj mice, a 12 mg/kg dose of AR-R17779 did not show a protective effect, though it did decrease white blood cell counts in sham-operated animals.[5]
-
For inflammatory models, the choice between BALB/c and C57BL/6 should be carefully considered based on the specific inflammatory pathways being investigated, given their inherent immunological differences.[3][4]
Q5: What about different rat strains?
A5: Studies on cognitive enhancement have utilized Sprague-Dawley rats, demonstrating the efficacy of AR-R17779 in improving learning and memory in this strain.[1] Research comparing Wistar and Sprague-Dawley rats in developmental neurotoxicity studies has highlighted differential sensitivities to certain compounds, suggesting that strain choice is also a critical factor in rat studies.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in experimental results between animals of the same strain. | Individual differences in metabolism, receptor expression, or stress levels. | Increase sample size to improve statistical power. Ensure consistent animal handling and environmental conditions to minimize stress. Consider using littermate controls. |
| Lack of expected therapeutic effect. | Suboptimal Dose: AR-R17779 can exhibit a bell-shaped dose-response curve, where lower doses may be ineffective or even detrimental.[7] Strain-Specific Resistance: The chosen animal strain may have lower α7 nAChR expression or a less responsive phenotype. Pharmacokinetic Issues: Poor bioavailability or rapid metabolism of the compound. | Conduct a dose-response study to determine the optimal therapeutic window for your specific model and strain. If possible, measure α7 nAChR expression levels in the target tissue of your chosen strain. Consider alternative routes of administration or formulation to improve bioavailability. |
| Unexpected or contradictory results (e.g., pro-inflammatory effects). | Dose-Dependent Effects: As mentioned, low doses of AR-R17779 have been reported to worsen DSS-induced colitis in mice.[7] Off-Target Effects: Although highly selective, at very high concentrations, off-target effects cannot be entirely ruled out. Model-Specific Mechanisms: The role of α7 nAChR may be complex and context-dependent in your specific disease model. | Carefully review the dose-response relationship. Start with doses that have been shown to be effective in similar models and titrate from there. Confirm the expression and functional role of α7 nAChR in your experimental system. |
| Difficulty reproducing published findings. | Differences in Experimental Protocols: Minor variations in animal strain, age, sex, housing conditions, or the induction of the disease model can lead to different outcomes. Compound Stability: Ensure the proper storage and handling of this compound to maintain its potency. | Meticulously replicate the published methodology, paying close attention to all experimental parameters. Obtain animals from the same vendor if possible. Always use fresh preparations of the compound. |
Data Presentation
Table 1: Summary of this compound Efficacy in Different Animal Strains and Models
| Animal Strain | Experimental Model | Key Findings | Dosage and Administration | Reference |
| Sprague-Dawley Rat | Radial Arm Maze (Cognitive Enhancement) | Improved learning and memory. Reversed working memory impairment caused by fimbria-fornix sections. | 2 mg/kg, subcutaneous injection | [1] |
| Wistar Rat | Social Recognition Test (Cognitive Enhancement) | Increased social recognition memory. | 1, 3, 10, and 30 mg/kg, subcutaneous injection | [8] |
| BALB/c Mouse | 4T1 Breast Cancer Model (Oncology) | Reduced tumor volume and lung metastases. | 1 mg/kg, intraperitoneal injection every 48h | [2] |
| C57BL/6 Mouse | E0771 Breast Cancer Model (Oncology) | Increased overall survival and decreased tumor weight. | 1 mg/kg, intraperitoneal injection every 48h | [2] |
| FVB Mouse | MMTV-PyMT Breast Cancer Model (Oncology) | Increased survival. | 1 mg/kg, intraperitoneal injection every 48h | [2] |
| CD1 Swiss Mouse | TNBS-Induced Colitis (Anti-inflammatory) | Ameliorated colitis severity. | 0.5, 1.5, and 5 mg/kg, subcutaneous injection | |
| C57BL/6 Mouse | DSS-Induced Colitis (Anti-inflammatory) | Bell-shaped response: low doses worsened disease, high doses ameliorated clinical parameters. | 0.6 - 30 µmol/kg, intraperitoneal injection | [7] |
| C57BL/6Jrj Mouse | Ischemia-Reperfusion Brain Injury | No effect on infarct size. Decreased white blood cell count in sham animals. | 12 mg/kg, intraperitoneal injection daily for 5 days | [5] |
Experimental Protocols
Protocol 1: DSS-Induced Colitis in Mice
This protocol is a general guideline for inducing acute colitis using Dextran Sulfate Sodium (DSS) and can be adapted for testing the efficacy of this compound.
Materials:
-
Dextran Sulfate Sodium (DSS), molecular weight 36-50 kDa
-
This compound
-
Sterile saline or appropriate vehicle
-
8-12 week old mice (e.g., C57BL/6 or BALB/c)
-
Standard mouse housing and diet
Procedure:
-
Acclimatization: Acclimate mice to the housing facility for at least one week before the experiment.
-
DSS Administration: Prepare a 2.5-5% (w/v) solution of DSS in sterile drinking water. The optimal concentration may vary between mouse strains and DSS batches, so a pilot study is recommended.[9] Provide the DSS solution as the sole source of drinking water for 5-7 days.
-
AR-R17779 Treatment:
-
Dissolve this compound in a suitable vehicle (e.g., sterile saline).
-
Administer the desired dose of AR-R17779 (e.g., via intraperitoneal or subcutaneous injection) daily, starting from day 0 (the first day of DSS administration) or as per the experimental design.
-
A vehicle control group receiving only the vehicle should be included.
-
-
Monitoring:
-
Record body weight, stool consistency, and presence of blood in the stool daily for each mouse.
-
Calculate the Disease Activity Index (DAI) based on these parameters.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Measure colon length and weight.
-
Collect colon tissue for histological analysis (e.g., H&E staining) to assess inflammation, ulceration, and crypt damage.
-
Colon tissue can also be processed for cytokine analysis (e.g., ELISA or qPCR).
-
Protocol 2: Social Recognition Test in Rats
This protocol is designed to assess short-term social memory and can be used to evaluate the cognitive-enhancing effects of this compound.
Materials:
-
Adult male rats (e.g., Wistar or Sprague-Dawley)
-
Juvenile male rats (stimulus animals)
-
Test arena (e.g., a clean, standard rat cage)
-
This compound
-
Sterile saline or appropriate vehicle
Procedure:
-
Acclimatization: Acclimate the adult rats to the testing room for at least one hour before the experiment.
-
Habituation: Place the adult rat in the test arena for a 30-minute habituation period.
-
Drug Administration: Administer this compound or vehicle to the adult rat at the desired dose and route (e.g., subcutaneous injection) at a specified time before the first encounter (e.g., 20 minutes).
-
First Encounter (T1):
-
Introduce a juvenile rat into the test arena with the adult rat.
-
Record the total time the adult rat spends actively investigating the juvenile (e.g., sniffing, grooming) over a 5-minute period.
-
-
Inter-Trial Interval: Return both rats to their home cages for a specific interval (e.g., 24 hours).
-
Second Encounter (T2):
-
Re-introduce the same juvenile rat to the adult rat in the test arena.
-
Record the investigation time over a 5-minute period.
-
-
Data Analysis: A significant reduction in investigation time from T1 to T2 in the vehicle-treated group indicates intact social memory. An attenuation of this reduction suggests a memory deficit. The effect of AR-R17779 is assessed by its ability to preserve or enhance this memory, as reflected in the T1 vs. T2 investigation times.
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for in vivo studies.
Caption: Factors influencing this compound efficacy.
References
- 1. AR-R17779, and alpha7 nicotinic agonist, improves learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetic and pharmacological targeting of nicotinic acetylcholine receptor action blocks tumor progression in mouse models of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mouse models of asthma: a comparison between C57BL/6 and BALB/c strains regarding bronchial responsiveness, inflammation, and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Preliminary Study in Immune Response of BALB/c and C57BL/6 Mice with a Locally Allergic Rhinitis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The selective alpha7 nicotinic acetylcholine receptor agonist AR-R17779 does not affect ischemia–reperfusion brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential performance of Wistar Han and Sprague Dawley rats in behavioral tests: differences in baseline behavior and reactivity to positive control agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective α7 nicotinic acetylcholine receptor agonists worsen disease in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AR-R 17779 improves social recognition in rats by activation of nicotinic alpha7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability of AR-R17779 hydrochloride in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of AR-R17779 hydrochloride in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides, and recommended experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a desiccated environment at -20°C for long-term stability, potentially for over two years.[1] For short-term storage (days to weeks), it can be kept at 0-4°C in a dry and dark location.[1]
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare stock solutions in a suitable organic solvent such as DMSO.[1] Ensure the compound is fully dissolved. For aqueous experiments, subsequent dilutions from the organic stock solution into your aqueous buffer of choice should be made fresh daily. We do not recommend storing aqueous solutions for more than one day.[2][3]
Q3: What is the recommended long-term storage for stock solutions?
A3: Aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles. For long-term storage, stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[4]
Q4: Is this compound light sensitive?
Q5: What are the potential degradation pathways for this compound in solution?
A5: Based on its chemical structure, which includes a spiro-oxazolidinone and a bicyclic amine hydrochloride salt, potential degradation pathways in aqueous solutions could include hydrolysis of the oxazolidinone ring, particularly under strong acidic or basic conditions. Oxidation is also a potential degradation route.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates out of aqueous solution. | The solubility of this compound in aqueous buffers is limited. The final concentration of the organic solvent (e.g., DMSO) from the stock solution may be too low to maintain solubility. | Ensure the final concentration of the organic co-solvent is sufficient to keep the compound in solution, but low enough to not affect your experimental system. Perform solubility tests to determine the optimal solvent concentration for your specific aqueous buffer. |
| Loss of compound activity over time in experiments. | The compound may be degrading in the experimental medium, especially during prolonged incubations at physiological temperatures. | Prepare fresh dilutions of this compound in your experimental buffer immediately before each experiment. Avoid prolonged storage of working solutions. If long incubation times are necessary, consider conducting a time-course experiment to assess the stability of the compound under your specific experimental conditions. |
| Inconsistent experimental results between batches of stock solution. | This could be due to improper storage, repeated freeze-thaw cycles, or degradation of an older stock solution. | Always aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. When starting a new series of experiments, prepare a fresh stock solution from solid compound to ensure consistency. Label all aliquots with the preparation date and discard after the recommended storage period. |
Quantitative Stability Data
The following tables summarize the recommended storage conditions and provide an example of a stability profile from a forced degradation study.
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Recommended Duration |
| Solid | N/A | -20°C | > 2 years[1] |
| Stock Solution | DMSO | -20°C | ≤ 1 month[4] |
| Stock Solution | DMSO | -80°C | ≤ 6 months[4] |
| Working Solution | Aqueous Buffer | 4°C | ≤ 24 hours |
Table 2: Example Stability of this compound in Solution under Stress Conditions (Hypothetical Data)
| Condition | Time (hours) | % AR-R17779 Remaining |
| 0.1 M HCl (60°C) | 24 | 85% |
| 0.1 M NaOH (60°C) | 24 | 70% |
| 3% H₂O₂ (RT) | 24 | 92% |
| 60°C in Water | 24 | 98% |
| Photostability (UV light) | 24 | 95% |
Note: The data in Table 2 is illustrative and based on general principles of forced degradation studies for similar compounds. Actual degradation rates should be determined experimentally.
Experimental Protocols
Protocol for Assessing Solution Stability of this compound
This protocol outlines a general method for determining the stability of this compound in a specific solvent and temperature condition using High-Performance Liquid Chromatography (HPLC).
1. Preparation of Stock and Working Solutions:
-
Prepare a concentrated stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Dilute the stock solution with the chosen experimental buffer (e.g., PBS, pH 7.4) to a final working concentration (e.g., 100 µM).
2. Stability Study Setup:
-
Aliquot the working solution into several vials for different time points.
-
Store the vials under the desired temperature conditions (e.g., 4°C, room temperature, 37°C).
-
Protect the solutions from light by using amber vials or covering them with foil.
3. Sample Analysis by HPLC:
-
At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot.
-
Analyze the sample by a validated stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point. The mobile phase could consist of a gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).
-
Detection can be performed using a UV detector at a wavelength where this compound has maximum absorbance.
4. Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of the compound remaining relative to the initial time point (T=0).
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Factors influencing the degradation of this compound in solution.
References
Technical Support Center: AR-R17779 in Experimental Colitis Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AR-R17779 in experimental models of colitis. Unexpected or contradictory results have been reported in the literature, and this resource aims to help you navigate potential challenges and ensure the robustness of your experimental outcomes.
Troubleshooting Guide
Issue 1: Unexpected Exacerbation or No Amelioration of Colitis with AR-R17779 Treatment
You've administered AR-R17779, a selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, expecting to see an anti-inflammatory effect, but instead, the colitis appears to have worsened or shown no improvement. This is a documented phenomenon and can be influenced by several factors.
Possible Causes and Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Colitis Model Selection | The inflammatory milieu of the colitis model is critical. AR-R17779 has shown protective effects in a 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis model, which is characterized by a Th1-mediated immune response.[1] Conversely, in dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis, which can have Th1/Th17 or Th2 characteristics, AR-R17779 has been reported to worsen the disease at certain doses.[2][3] The cytokine environment can influence the expression and function of the α7 nAChR on immune cells.[4] | 1. Review your colitis model: If using a DSS model and observing negative results, consider if the inflammatory phenotype is appropriate for your research question regarding α7 nAChR agonism. 2. Consider a different model: If feasible, testing AR-R17779 in a TNBS model may yield results more aligned with the cholinergic anti-inflammatory pathway's protective effects. |
| Dose of AR-R17779 | The effects of AR-R17779 can be dose-dependent, with some studies showing a bell-shaped dose-response curve.[5] Lower to mid-range doses (e.g., 1.8-18 µmol/kg) have been shown to exacerbate DSS-induced colitis, while a very high dose (30 µmol/kg) ameliorated clinical parameters without affecting colonic inflammation.[2][3][5] In contrast, a dose of 1.5 mg/kg has been shown to be effective in the TNBS model. | 1. Conduct a dose-response study: If you are observing unexpected results, it is crucial to test a range of AR-R17779 doses. 2. Start with a literature-validated dose: For TNBS models, a dose of around 1.5 mg/kg subcutaneously has been reported to be effective. For DSS models, be aware of the potential for exacerbation at lower doses. |
| Route and Timing of Administration | The route of administration (e.g., intraperitoneal vs. subcutaneous) and the timing relative to colitis induction can impact the bioavailability and efficacy of the compound. | 1. Standardize your protocol: Ensure consistent route and timing of administration across all experimental groups. 2. Consider pre-treatment: In some studies, administration of the therapeutic agent begins before or at the time of colitis induction. Evaluate if a pre-treatment or therapeutic administration protocol is more relevant to your study. |
| Splenic Involvement | The anti-inflammatory effect of AR-R17779 in the TNBS model has been shown to be strictly dependent on the spleen.[1][6] The spleen is a major site of immune cell interaction and is integral to the cholinergic anti-inflammatory pathway. | 1. Assess splenic response: If your model allows, consider analyzing changes in splenic immune cell populations. 2. Be aware of limitations in splenectomized animals: If you are working with splenectomized animals, AR-R17779 may not exert its anti-inflammatory effects.[6] |
Expected vs. Unexpected Outcomes: A Summary
| Parameter | Expected Outcome (TNBS Model with effective dose) | Potential Unexpected Outcome (DSS Model or ineffective dose) |
| Disease Activity Index (DAI) | Significant reduction in DAI score. | No change or increase in DAI score. |
| Body Weight | Attenuation of weight loss. | Increased weight loss. |
| Stool Consistency | Firmer stools, less diarrhea. | Looser stools, increased diarrhea. |
| Rectal Bleeding | Reduced or absent rectal bleeding. | Increased rectal bleeding. |
| Colon Length | Prevention of colon shortening. | Significant colon shortening. |
| Histological Score | Reduced inflammation, less tissue damage. | Increased inflammatory cell infiltrate, more severe tissue damage. |
| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Decreased levels in colonic tissue. | No change or increased levels in colonic tissue. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AR-R17779?
AR-R17779 is a potent and selective full agonist for the α7 subtype of neural nicotinic acetylcholine receptors (α7 nAChR). Its anti-inflammatory effects are attributed to the activation of the "cholinergic anti-inflammatory pathway." This pathway involves the vagus nerve and the release of acetylcholine, which binds to α7 nAChRs on immune cells, particularly macrophages. This binding inhibits the production and release of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the NF-κB signaling pathway and activating the JAK2/STAT3 pathway.
Q2: Why are the results with AR-R17779 so different between the TNBS and DSS colitis models?
The discrepancy in results is likely due to the different immunological mechanisms driving these two colitis models.
-
TNBS-induced colitis is considered a Th1-mediated model, characterized by the production of cytokines like IFN-γ and IL-12. In this environment, α7 nAChR activation appears to effectively suppress the inflammatory cascade.[1]
-
DSS-induced colitis is a more complex model that can exhibit features of both Th1/Th17 and Th2 inflammation, depending on the protocol and mouse strain. The cytokine milieu in DSS colitis might alter the expression or function of α7 nAChRs on immune cells, leading to a different response to AR-R17779.[4] For instance, some studies have shown that lower doses of AR-R17779 can exacerbate inflammation in the DSS model.[2][3]
Q3: What is the Disease Activity Index (DAI) and how is it calculated?
The Disease Activity Index (DAI) is a scoring system used to quantify the clinical signs of colitis in animal models.[7] It is a composite score based on weight loss, stool consistency, and rectal bleeding. While the specific scoring can vary slightly between labs, a common system is as follows:
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | No loss | Normal, well-formed pellets | No blood |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose stools | Slight bleeding |
| 3 | 10-15 | ||
| 4 | >15 | Watery diarrhea | Gross bleeding |
The total DAI is the sum of the scores for each parameter.
Q4: How is histological damage in the colon assessed?
Histological scoring is a crucial method for evaluating the severity of colitis at the tissue level. Colon sections are typically stained with Hematoxylin and Eosin (H&E) and scored by a pathologist blinded to the treatment groups. Scoring systems can vary, but they generally assess the following features:
| Parameter | Description |
| Inflammation Severity | The degree of inflammatory cell infiltration into the mucosa and submucosa. |
| Inflammation Extent | The percentage of the tissue section that is affected by inflammation. |
| Crypt Damage/Loss | The extent of damage to the intestinal crypts, from mild architectural changes to complete loss. |
| Epithelial Ulceration | The presence and size of ulcers in the colonic epithelium. |
A numerical score is assigned to each parameter, and the total histological score provides a quantitative measure of tissue damage.
Experimental Protocols
TNBS-Induced Colitis Model (Adapted from literature)
-
Animal Model: Male BALB/c mice (8-10 weeks old).
-
Sensitization (Day 0): Apply 150 µL of 5% TNBS in a 3:1 acetone/olive oil vehicle to a shaved area of the back skin.
-
Induction (Day 7):
-
Anesthetize mice (e.g., with isoflurane).
-
Slowly administer 100 µL of 2.5% TNBS in 50% ethanol (B145695) intrarectally via a catheter inserted approximately 4 cm into the colon.[8][9]
-
Hold the mouse in a head-down position for at least 60 seconds to ensure retention of the TNBS solution.
-
-
AR-R17779 Administration:
-
Dose: 1.5 mg/kg has been shown to be effective.
-
Route: Subcutaneous (s.c.) injection.
-
Frequency: Daily, starting from the day of TNBS induction.
-
Vehicle: Saline.
-
-
Monitoring: Record body weight, stool consistency, and rectal bleeding daily to calculate the Disease Activity Index (DAI).
-
Termination: Euthanize mice at a predetermined endpoint (e.g., day 10-14).
-
Assessment: Collect the colon for measurement of length, histological analysis, and cytokine profiling.
DSS-Induced Colitis Model (Adapted from literature)
-
Animal Model: C57BL/6 mice (8-12 weeks old).
-
Induction: Administer 2-3% (w/v) DSS (molecular weight 36-50 kDa) in the drinking water ad libitum for 5-7 consecutive days.[10][11] The concentration and duration can be adjusted to achieve the desired severity of colitis.
-
AR-R17779 Administration:
-
Monitoring: Daily monitoring of DAI.
-
Termination: Euthanize mice at the end of the DSS administration period or a few days after, depending on the study design (e.g., to assess recovery).
-
Assessment: Collect the colon for analysis of length, histology, and inflammatory markers.
Visualizations
Caption: Cholinergic Anti-inflammatory Pathway.
Caption: General Experimental Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. α7 Nicotinic Agonist AR-R17779 Protects Mice against 2,4,6-Trinitrobenzene Sulfonic Acid-Induced Colitis in a Spleen-Dependent Way - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective α7 nicotinic acetylcholine receptor agonists worsen disease in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective alpha7 nicotinic acetylcholine receptor agonists worsen disease in experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CYTOKINE-INDUCED ALTERATIONS OF α7 NICOTINIC RECEPTOR IN COLONIC CD4 T CELLS MEDIATE DICHOTOMOUS RESPONSE TO NICOTINE IN MURINE MODELS OF Th1/Th17 VS. Th2-MEDIATED COLITIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.uva.nl [pure.uva.nl]
- 6. α7 Nicotinic Agonist AR-R17779 Protects Mice against 2,4,6-Trinitrobenzene Sulfonic Acid-Induced Colitis in a Spleen-Dependent Way - PMC [pmc.ncbi.nlm.nih.gov]
- 7. socmucimm.org [socmucimm.org]
- 8. mdpi.com [mdpi.com]
- 9. Aryl hydrocarbon receptor activation ameliorates experimental colitis by modulating the tolerogenic dendritic and regulatory T cell formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of AR-R17779 Hydrochloride and Nicotine in Cognitive Enhancement Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AR-R17779 hydrochloride and nicotine (B1678760), two nicotinic acetylcholine (B1216132) receptor (nAChR) agonists with significant implications for cognitive research. We will delve into their mechanisms of action, present available quantitative data from preclinical cognitive studies, detail relevant experimental protocols, and visualize key pathways and workflows to offer a clear and objective overview for the scientific community.
Executive Summary
Nicotine, the primary psychoactive component of tobacco, has long been recognized for its cognitive-enhancing effects, mediated through the activation of various nAChR subtypes, predominantly the α4β2 and α7 receptors.[1][2] This has led to its investigation as a potential therapeutic agent for cognitive deficits. However, its therapeutic use is hampered by a complex pharmacological profile, including addictive properties and cardiovascular side effects.
This compound emerges as a potent and selective full agonist for the α7 subtype of nAChRs.[3] This selectivity offers the potential for targeted cognitive enhancement with a more favorable side-effect profile compared to the broad-spectrum activity of nicotine. Preclinical studies have demonstrated the nootropic effects of AR-R17779 in various animal models of learning and memory.[3] This guide aims to juxtapose the available evidence for both compounds to aid researchers in their ongoing investigations into novel cognitive enhancers.
Physicochemical and Pharmacokinetic Properties
A fundamental understanding of the physicochemical and pharmacokinetic properties of this compound and nicotine is crucial for the design and interpretation of cognitive studies.
| Property | This compound | Nicotine |
| IUPAC Name | (2S)-4′-Azaspiro[bicyclo[2.2.2]octane-2,5′-[1][4]oxazolidin]-2′-one hydrochloride | 3-(1-Methyl-2-pyrrolidinyl)pyridine |
| Molecular Formula | C₉H₁₄N₂O₂·HCl[2] | C₁₀H₁₄N₂[5] |
| Molar Mass | 218.68 g/mol [2] | 162.23 g/mol [5] |
| Receptor Specificity | Selective full agonist for α7 nAChR (Ki = 190 nM for rat α7, 16000 nM for rat α4β2) | Agonist at most nAChRs, with high affinity for α4β2 subtype (Ki = 1 nM)[4] |
| Administration | Systemic (e.g., subcutaneous, intraperitoneal)[6] | Inhalation, transdermal, oral, intravenous[4] |
| Metabolism | Information not widely available in reviewed literature. | Primarily hepatic (CYP2A6, CYP2B6, FMO3) to cotinine (B1669453) and other metabolites.[7][8] |
| Half-life | Information not widely available in reviewed literature. | Approximately 2 hours[9] |
| Bioavailability | CNS penetrant after systemic administration | Rapidly absorbed and distributed to the brain[7] |
Comparative Efficacy in Preclinical Cognitive Models
Direct comparative studies between AR-R17779 and nicotine using identical protocols are scarce in the available literature. Therefore, this section presents quantitative data from separate studies investigating their effects on two common cognitive tasks: the radial arm maze and the social recognition test.
Radial Arm Maze Performance
The radial arm maze is a widely used apparatus to assess spatial learning and working memory in rodents. The "win-shift" and "repeated acquisition" paradigms are common protocols.
| Compound | Dose | Task | Key Findings |
| AR-R17779 | 2 mg/kg (s.c.) | Win-shift acquisition | Significant improvement in long-term acquisition after 3 weeks of training.[9] |
| 2 mg/kg (s.c.) | Repeated acquisition | Significant improvement in repeated acquisition within each daily session.[9] | |
| Nicotine | Chronic infusion (~5 mg/kg/day s.c.) | 16-arm radial maze (working and reference memory) | Significantly lowered the number of working memory errors compared to controls; no significant effect on reference memory errors.[10] |
| Acute administration | 16-arm radial maze (working and reference memory) | Significant improvement in working memory but not in reference memory.[11] |
Note: A direct comparison of the number of errors is challenging due to variations in maze configuration (8-arm vs. 16-arm) and experimental protocols across studies.
Social Recognition Test
The social recognition test evaluates an animal's ability to recognize a previously encountered conspecific, providing a measure of short-term social memory. A common metric is the percent reduction in social interaction time (%RSIT) with a familiar juvenile.
| Compound | Dose | Key Findings |
| AR-R17779 | 1, 3, 10, and 30 mg/kg (s.c.) | Increased %RSIT in unimpaired animals with a 24-hour retention interval.[7] |
| 0.3 and 1 mg/kg (s.c.) | Reversed scopolamine-induced deficit in social recognition with a 15-minute retention interval.[7] | |
| Nicotine | 0.05, 0.1, and 0.25 mg/kg (s.c.) | In socially isolated rats, significantly increased the time spent in social interaction, indicating anxiolytic and potentially pro-social effects.[12] |
Experimental Protocols
Radial Arm Maze: Win-Shift Task
Objective: To assess spatial working memory.
Apparatus: An elevated maze with a central platform and a number of arms (commonly 8 or 16) radiating outwards. Each arm is baited with a food reward at its end.
Procedure:
-
Habituation: Animals are familiarized with the maze over several days, with all arms baited, to encourage exploration.
-
Training/Testing:
-
At the start of a trial, all arms are baited with a food reward.
-
The animal is placed on the central platform and allowed to freely explore the arms and consume the rewards.
-
An entry into an arm is recorded when the animal places all four paws inside the arm.
-
The trial continues until all baits are consumed or a set time has elapsed.
-
-
Data Collection:
-
Working Memory Errors: Re-entry into an arm that has already been visited within the same trial.
-
Reference Memory Errors (if applicable): Entry into an arm that is never baited (in paradigms where some arms are consistently unbaited).
-
Latency: Time to complete the maze.
-
Social Recognition Test
Objective: To assess short-term social memory.
Apparatus: A standard open-field arena.
Procedure:
-
Habituation: The adult test animal is habituated to the testing arena for a set period.
-
First Exposure (T1): A juvenile conspecific is introduced into the arena with the adult test animal, and the duration of social investigation (e.g., sniffing) by the adult is recorded for a defined period (e.g., 5 minutes).
-
Inter-Trial Interval (ITI): The juvenile is removed, and a specific time interval elapses (e.g., 15 minutes to 24 hours).
-
Second Exposure (T2): The same juvenile (familiar) or a novel juvenile is reintroduced, and the duration of social investigation is again recorded.
-
Data Analysis: The percent reduction in social interaction time (%RSIT) is calculated as: [((T1 - T2) / T1) * 100]. A higher %RSIT for the familiar juvenile indicates better social memory.
Signaling Pathways and Experimental Workflow
Signaling Pathways
The cognitive effects of AR-R17779 and nicotine are mediated through distinct primary receptor targets and downstream signaling cascades.
Caption: Signaling pathways for AR-R17779 and Nicotine.
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical cognitive study comparing the effects of AR-R17779 and nicotine.
Caption: A generalized experimental workflow.
Conclusion
This compound and nicotine both demonstrate pro-cognitive effects in preclinical models. Nicotine's broad activity across nAChR subtypes contributes to its cognitive-enhancing properties but also to its adverse effects. In contrast, AR-R17779's selectivity for the α7 nAChR presents a more targeted approach to cognitive enhancement. The available data suggests that AR-R17779 is effective in improving learning and memory in rodents. While nicotine also shows efficacy, the lack of directly comparable quantitative data in some standard cognitive paradigms highlights a gap in the literature. Further head-to-head studies employing standardized protocols are warranted to definitively delineate the comparative efficacy and therapeutic potential of these two compounds. The distinct signaling pathways activated by each compound also offer avenues for further mechanistic investigation into the roles of specific nAChR subtypes in cognitive function. This guide serves as a foundational resource for researchers navigating the complex landscape of nicotinic agonists in the pursuit of novel cognitive therapies.
References
- 1. whyquit.com [whyquit.com]
- 2. apexbt.com [apexbt.com]
- 3. AR-R17779 - Wikipedia [en.wikipedia.org]
- 4. Nicotine - Wikipedia [en.wikipedia.org]
- 5. acs.org [acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. 6.2 Pharmacokinetics - Tobacco in Australia [tobaccoinaustralia.org.au]
- 10. Chronic nicotine working and reference memory effects in the 16-arm radial maze: interactions with D1 agonist and antagonist drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acute nicotine interactions with nicotinic and muscarinic antagonists: working and reference memory effects in the 16-arm radial maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Social isolation modifies nicotine's effects in animal tests of anxiety - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of AR-R17779 Hydrochloride and PNU-282987 for In Vivo Research
For researchers, scientists, and drug development professionals investigating the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), the choice of a selective agonist is a critical decision. This guide provides an objective comparison of two widely used α7 nAChR agonists, AR-R17779 hydrochloride and PNU-282987, to aid in the selection of the most appropriate compound for in vivo research.
Both AR-R17779 and PNU-282987 are potent and selective agonists of the α7 nAChR, a ligand-gated ion channel implicated in a variety of physiological processes, including cognition, inflammation, and neuroprotection. Their activation leads to an influx of calcium ions, triggering downstream signaling cascades. While both compounds target the same receptor, subtle differences in their pharmacological profiles and documented in vivo effects may make one more suitable than the other for specific research applications.
At a Glance: Key Pharmacological Parameters
To facilitate a direct comparison, the following table summarizes the key pharmacological parameters of this compound and PNU-282987 based on available experimental data. It is important to note that potency values (EC₅₀ and Kᵢ) can vary depending on the experimental system and conditions.
| Parameter | This compound | PNU-282987 |
| Mechanism of Action | Selective full agonist of the α7 nAChR[1] | Potent, selective agonist of the α7 nAChR[2] |
| Binding Affinity (Kᵢ) | 190 nM (rat α7 nAChR) | 26 nM (rat α7 nAChR) |
| Potency (EC₅₀) | 21 µM (rat α7 nAChRs in Xenopus oocytes) | 154 nM (α7 nAChR) |
| CNS Penetration | Yes | Yes |
| Reported In Vivo Models | Cognition, inflammation (colitis, atherosclerosis), neuroprotection[1][3] | Cognition, neuroprotection (glaucoma, Parkinson's disease), inflammation (airway inflammation), pain[2][4][5][6][7] |
In Vivo Performance: A Comparative Overview
Both AR-R17779 and PNU-282987 have demonstrated efficacy in a range of in vivo models, highlighting their therapeutic potential in various disease areas.
This compound has shown promise in models of cognitive enhancement and inflammation. In rats, it has been found to improve learning and memory in radial-arm maze tasks. Furthermore, its anti-inflammatory properties have been demonstrated in a mouse model of colitis, where it attenuated disease severity[8]. Studies in ApoE-deficient mice have also suggested a role for AR-R17779 in suppressing atherosclerosis and aortic aneurysm formation[3]. However, in a mouse model of ischemia-reperfusion brain injury, a 12 mg/kg dose of AR-R17779 did not show a significant effect on brain injury or inflammatory parameters.
PNU-282987 has been extensively studied for its neuroprotective and cognitive-enhancing effects. In a rat model of glaucoma, intravitreal administration of PNU-282987 was shown to prevent the loss of retinal ganglion cells[2]. It has also demonstrated protective effects on dopaminergic neurons in a rat model of Parkinson's disease[6]. In the realm of cognition, PNU-282987 has been shown to improve synaptic and cognitive functions in a mouse model of Alzheimer's disease[1]. Additionally, it has been found to attenuate airway inflammation in mice and has been investigated for its potential in managing pain[5][7].
Signaling Pathways and Experimental Workflows
The activation of the α7 nAChR by either AR-R17779 or PNU-282987 initiates a cascade of intracellular signaling events. A simplified representation of this pathway is depicted below.
A typical experimental workflow for evaluating the in vivo efficacy of these compounds in a cognitive model is outlined below.
Detailed Experimental Protocols
To ensure reproducibility and aid in experimental design, detailed protocols for key in vivo studies are provided below.
This compound in a Mouse Model of Colitis
This protocol is based on a study investigating the anti-inflammatory effects of AR-R17779 in a 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis model in mice.
-
Animal Model: Male CD1 mice are typically used. Colitis is induced by a single intrarectal administration of TNBS (e.g., 100 mg/kg) dissolved in 50% ethanol.
-
Compound Administration: this compound is dissolved in saline. Mice receive daily subcutaneous (s.c.) injections of AR-R17779 at doses ranging from 0.5 to 5 mg/kg, starting from the day of colitis induction for a specified period (e.g., 7 days). A vehicle control group receives saline injections.
-
Efficacy Evaluation:
-
Disease Activity Index (DAI): Body weight loss, stool consistency, and rectal bleeding are monitored daily and scored to calculate the DAI.
-
Macroscopic and Microscopic Scoring: At the end of the study, the colon is removed, and the macroscopic damage is scored. Histological analysis of colon sections is performed to assess inflammation and tissue damage.
-
Myeloperoxidase (MPO) Activity: MPO activity, an indicator of neutrophil infiltration, is measured in colonic tissue samples.
-
Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the colonic tissue are quantified using methods like ELISA or qPCR.
-
PNU-282987 in a Rat Model of Glaucoma
This protocol is adapted from studies evaluating the neuroprotective effects of PNU-282987 in a rat model of elevated intraocular pressure (IOP).
-
Animal Model: Adult Long Evans rats are commonly used. Glaucoma is induced by a single intravitreal injection of a hypertonic saline solution (e.g., 2 M NaCl) to elevate IOP.
-
Compound Administration: PNU-282987 is dissolved in a suitable vehicle (e.g., sterile saline). A single intravitreal injection of PNU-282987 (e.g., 5 µL of a 100 µM solution) is administered to the eye prior to the induction of high IOP. The contralateral eye may serve as a control.
-
Efficacy Evaluation:
-
Intraocular Pressure (IOP) Measurement: IOP is monitored at regular intervals using a tonometer.
-
Retinal Ganglion Cell (RGC) Quantification: After a set period (e.g., 4 weeks), the retinas are harvested, flat-mounted, and stained with a marker for RGCs (e.g., Brn3a or cresyl violet). The number of surviving RGCs is then quantified.
-
Histological Analysis: Retinal cross-sections can be examined to assess the thickness of the ganglion cell layer and other retinal layers.
-
Visual Function Tests: In some studies, visual function can be assessed using electroretinography (ERG) or behavioral tests.
-
Conclusion and Recommendations
Both this compound and PNU-282987 are valuable tools for in vivo research targeting the α7 nAChR. The choice between them will largely depend on the specific research question and the experimental model.
-
For studies focusing on cognitive enhancement and anti-inflammatory effects, particularly in the context of gastrointestinal inflammation, AR-R17779 has a strong body of supporting evidence.
-
For research centered on neuroprotection, especially in ocular and neurodegenerative disease models, PNU-282987 has been more extensively characterized and has consistently demonstrated robust protective effects.
Researchers should carefully consider the available data on potency, the specific in vivo model being used, and the desired therapeutic outcome when selecting between these two potent α7 nAChR agonists. It is also recommended to perform pilot studies to determine the optimal dose and administration route for the specific experimental conditions.
References
- 1. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AR-R17779, and alpha7 nicotinic agonist, improves learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AR-R 17779 improves social recognition in rats by activation of nicotinic alpha7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. α7 Nicotinic Acetylcholine Receptor Agonist PNU-282987 Ameliorates Cognitive Impairment Induced by Chronic Intermittent Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concentration-response relationship of the α7 nicotinic acetylcholine receptor agonist FRM-17874 across multiple in vitro and in vivo assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of AR-R17779 Hydrochloride and GTS-21: Efficacy as α7 Nicotinic Acetylcholine Receptor Agonists
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical and clinical efficacy of two prominent α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonists: AR-R17779 hydrochloride and GTS-21. Both compounds have garnered significant interest for their potential therapeutic applications in cognitive disorders and inflammatory diseases. This document synthesizes available experimental data to facilitate an objective evaluation of their respective pharmacological profiles.
Pharmacological Profile and Mechanism of Action
Both AR-R17779 and GTS-21 are selective agonists of the α7 nAChR, a ligand-gated ion channel widely expressed in the central nervous system and on immune cells.[1] Activation of this receptor is implicated in modulating cognitive processes, including attention and memory, and in regulating inflammatory responses through the cholinergic anti-inflammatory pathway.[2][3] While both molecules target the same receptor, their classification as full versus partial agonists and their detailed interactions with the receptor may differ, influencing their overall efficacy and therapeutic window. AR-R17779 is described as a potent and selective full agonist for the α7 subtype of neural nicotinic acetylcholine receptors. In contrast, GTS-21 acts as a partial agonist at neural nAChRs, binding to both α4β2 and α7 subtypes but significantly activating only the α7 subtype.[4]
Quantitative Efficacy Data
The following tables summarize the quantitative data on the efficacy of this compound and GTS-21 in various experimental models. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are from separate investigations.
Table 1: In Vitro Receptor Binding and Potency
| Compound | Receptor | Binding Affinity (Ki) | Functional Potency (EC50) | Source |
| This compound | rat α7 nAChR | 190 nM | 21 µM (in Xenopus oocytes) | [5] |
| rat α4β2 nAChR | 16000 nM | - | ||
| GTS-21 | - | - | - | - |
Table 2: Preclinical Efficacy in Cognitive Enhancement Models
| Compound | Animal Model | Task | Dosage | Route | Key Findings | Source |
| This compound | Rat | Social Recognition Test | 1, 3, 10, 30 mg/kg | SC | Increased percent reduction in social interaction time (%RSIT), indicating improved social memory. | [6] |
| Rat (Fimbria-fornix lesioned) | 8-arm Radial Maze | 2 mg/kg | SC | Significantly reversed working memory impairment. | [7][8] | |
| GTS-21 | Rhesus Monkey (Ketamine-impaired) | Object Retrieval-Detour Task | 0.03 mg/kg | - | Significantly attenuated ketamine-induced cognitive impairment. | [9] |
| Rat | Prepulse Inhibition (MK-801 induced deficit) | 1-10 mg/kg | - | Abolished the MK-801 induced PPI impairment. | [10] | |
| Rat | Object Recognition Task (MK-801 induced deficit) | 0.1-10 mg/kg | - | Reversed memory deficit at 3h and enhanced memory at 48h. | [10] |
Table 3: Preclinical Efficacy in Anti-Inflammatory Models
| Compound | Animal Model | Condition | Dosage | Route | Key Findings | Source |
| This compound | Mouse | TNBS-induced Colitis | 1.5 mg/kg | s.c. | Ameliorated Disease Activity Index, decreased macroscopic score, and reduced colonic neutrophil infiltration. | |
| ApoE-deficient Mouse | Atherosclerosis & Aortic Aneurysm | In drinking water | Oral | Significantly reduced atherosclerotic plaque area and suppressed abdominal aortic aneurysm formation. | [2] | |
| GTS-21 | Mouse | Endotoxemia (LPS-induced) | 4 mg/kg | i.p. | Significantly inhibited serum TNF and improved survival. | [11] |
| Mouse | Severe Sepsis (CLP) | 4 mg/kg | i.p. | Significantly inhibited serum HMGB1 and improved survival. | [11] |
Table 4: Clinical Efficacy in Cognitive Enhancement (GTS-21)
| Study Population | Task | Dosage | Route | Key Findings | Source |
| Healthy Male Volunteers | Cognitive Battery (Attention, Working Memory, Episodic Secondary Memory) | 25, 75, 150 mg (3x daily) | Oral | Statistically significant enhancement of all three cognitive measures compared to placebo. Maximal effect approached at 75-150 mg TID. | [12][13] |
Experimental Protocols
Social Recognition Test (AR-R17779)
This test assesses short-term social memory in rodents. An adult rat is first exposed to a juvenile rat for a short period (initial encounter). After a delay, the adult rat is re-exposed to the same juvenile rat (second encounter). The time the adult rat spends socially investigating the juvenile during each encounter is recorded. A reduction in social interaction time during the second encounter is interpreted as recognition memory. AR-R17779 was administered subcutaneously at various doses before the initial encounter, and the percent reduction in social interaction time (%RSIT) was calculated.[6]
Clinical Trial in Healthy Volunteers (GTS-21)
A randomized, double-blind, placebo-controlled study was conducted in healthy male volunteers. Subjects received multiple doses of GTS-21 (25, 75, or 150 mg) or a placebo three times daily for five days. A battery of cognitive tests assessing attention, working memory, and episodic secondary memory was administered at baseline and after treatment. The safety and pharmacokinetics of GTS-21 were also evaluated.[12][13]
Lipopolysaccharide (LPS)-Induced Endotoxemia (GTS-21)
To model systemic inflammation, mice were administered a single intraperitoneal injection of LPS. GTS-21 was administered intraperitoneally 30 minutes prior to the LPS challenge. Serum levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor (TNF), were measured at specific time points after LPS administration to quantify the anti-inflammatory effect of the treatment. Survival rates were also monitored in separate experiments.[11]
Signaling Pathways and Experimental Workflows
The activation of the α7 nAChR by agonists like AR-R17779 and GTS-21 initiates downstream signaling cascades that mediate their cognitive-enhancing and anti-inflammatory effects.
Caption: Signaling pathway of α7 nAChR agonists.
The experimental workflow for evaluating the in vivo efficacy of these compounds typically follows a standardized process.
Caption: Generalized in vivo experimental workflow.
Conclusion
Both this compound and GTS-21 demonstrate significant efficacy as α7 nAChR agonists in preclinical models of cognitive impairment and inflammation. GTS-21 has the advantage of having been evaluated in human clinical trials, where it has shown pro-cognitive effects in healthy volunteers.[12][13] AR-R17779 has a robust preclinical data package supporting its potential in similar indications.[6][7][8]
The choice between these two compounds for further research and development will likely depend on the specific therapeutic indication, desired pharmacological profile (full vs. partial agonism), and a thorough evaluation of their respective safety and pharmacokinetic properties. The data presented in this guide serves as a foundational resource for such evaluations, highlighting the potential of α7 nAChR agonism as a promising therapeutic strategy.
References
- 1. mdpi.com [mdpi.com]
- 2. Stimulation of α7 nicotinic acetylcholine receptor by AR-R17779 suppresses atherosclerosis and aortic aneurysm formation in apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. AR-R 17779 improves social recognition in rats by activation of nicotinic alpha7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AR-R17779, and alpha7 nicotinic agonist, improves learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scholars@Duke publication: AR-R17779, and alpha7 nicotinic agonist, improves learning and memory in rats. [scholars.duke.edu]
- 9. The nicotinic α7 receptor agonist GTS-21 improves cognitive performance in ketamine impaired rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the nicotinic α7 receptor partial agonist GTS-21 on NMDA-glutamatergic receptor related deficits in sensorimotor gating and recognition memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective alpha7-nicotinic acetylcholine receptor agonist GTS-21 improves survival in murine endotoxemia and severe sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety, pharmacokinetics, and effects on cognitive function of multiple doses of GTS-21 in healthy, male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Unraveling the Selectivity of AR-R17779: A Comparative Analysis of Cross-Reactivity with 5-HT3 Receptors
For researchers, scientists, and drug development professionals, understanding the selectivity of a pharmacological tool is paramount. This guide provides a comprehensive comparison of AR-R17779, a potent and selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, with other relevant compounds, focusing on its cross-reactivity with the structurally related 5-HT3 receptor.
AR-R17779 is widely utilized as a selective full agonist for the α7 subtype of neural nicotinic acetylcholine receptors.[1][2] Due to the high sequence homology between α7 nAChRs and 5-HT3 receptors, cross-reactivity is a common concern for ligands targeting these Cys-loop ion channels.[3] However, studies have indicated that AR-R17779 exhibits low cross-reactivity with 5-HT3 receptors, a crucial characteristic for elucidating the specific roles of α7 nAChR in physiological and pathological processes.[3]
This guide presents a comparative analysis of the binding affinities of AR-R17779 and other key compounds at both α7 nAChRs and 5-HT3 receptors, supported by detailed experimental protocols for assessing such interactions.
Comparative Binding Affinity Data
The following table summarizes the binding affinities (Ki, nM) of AR-R17779 and selected comparator compounds at human α7 nicotinic acetylcholine receptors and 5-HT3 receptors. A lower Ki value indicates a higher binding affinity.
| Compound | Primary Target | α7 nAChR Ki (nM) | 5-HT3 Receptor Ki (nM) | Reference |
| AR-R17779 | α7 nAChR Agonist | ~190 | No significant activity | [4] |
| PNU-282987 | α7 nAChR Agonist | 26 | 930 | |
| Tropisetron (B1223216) | 5-HT3 Antagonist | 6.9 | 70.1 (IC50) | [5][6] |
| Ondansetron | 5-HT3 Antagonist | >10,000 | ~1-10 | [6] |
Experimental Protocols
The determination of binding affinity and functional cross-reactivity is crucial for characterizing the selectivity of a compound. Below are detailed methodologies for key experiments.
Radioligand Binding Assay for 5-HT3 Receptor Affinity
This protocol outlines a competitive radioligand binding assay to determine the inhibitory constant (Ki) of a test compound for the 5-HT3 receptor.
1. Membrane Preparation:
-
Culture a cell line stably expressing the human 5-HT3A receptor (e.g., HEK293 cells).
-
Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 100-200 µg/mL.
2. Binding Assay:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Cell membranes, a radiolabeled 5-HT3 receptor antagonist (e.g., [3H]-Granisetron) at a concentration close to its Kd, and assay buffer.
-
Non-specific Binding: Cell membranes, the radioligand, and a high concentration of an unlabeled 5-HT3 receptor antagonist (e.g., 10 µM Ondansetron).
-
Competitive Binding: Cell membranes, the radioligand, and varying concentrations of the test compound (e.g., AR-R17779).
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
3. Filtration and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay Workflow
Functional Assay for 5-HT3 Receptor Activity (Calcium Flux)
This protocol describes a cell-based functional assay to measure the ability of a test compound to act as an agonist or antagonist at the 5-HT3 receptor by monitoring changes in intracellular calcium.
1. Cell Preparation:
-
Seed a cell line stably expressing the human 5-HT3A receptor into a 96-well plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them with the dye solution.
2. Compound Incubation:
-
For antagonist testing, pre-incubate the cells with varying concentrations of the test compound (e.g., AR-R17779).
3. Agonist Stimulation and Signal Detection:
-
Place the cell plate in a fluorescence plate reader with kinetic read capabilities (e.g., a FLIPR instrument).
-
Initiate the fluorescence reading to establish a baseline.
-
Add a known 5-HT3 receptor agonist (e.g., serotonin) to the wells to stimulate the receptors. For agonist testing, add the test compound instead.
-
Continue to measure the fluorescence intensity over time to record the calcium response.
4. Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
For agonist activity, determine the EC50 value (the concentration that produces 50% of the maximal response).
-
For antagonist activity, determine the IC50 value (the concentration that inhibits 50% of the agonist-induced response).
Calcium Flux Functional Assay
Conclusion
The available data indicates that AR-R17779 is a highly selective agonist for the α7 nAChR with negligible cross-reactivity at the 5-HT3 receptor. This makes it a valuable tool for specifically investigating the roles of α7 nAChRs in the central and peripheral nervous systems. In contrast, compounds like PNU-282987 show a greater degree of cross-reactivity, while the 5-HT3 antagonist tropisetron demonstrates significant affinity for the α7 nAChR. The high selectivity of AR-R17779, as can be confirmed through the detailed experimental protocols provided, underscores its utility in targeted pharmacological research.
References
- 1. AR-R17779 - Wikipedia [en.wikipedia.org]
- 2. Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology [mdpi.com]
- 3. The selective alpha7 nicotinic acetylcholine receptor agonist AR-R17779 does not affect ischemia–reperfusion brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AR-R17779 | Selective Nicotinic Acetylcholine Agonist [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Occupancy of α7 Nicotinic Acetylcholine Receptors in the Brain by Tropisetron: A Positron Emission Tomography Study Using [11C]CHIBA-1001 in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
AR-R17779: A Selective Approach to Nicotinic Acetylcholine Receptor Modulation
For researchers, scientists, and drug development professionals, the quest for selective receptor agonists is paramount in developing targeted therapeutics with minimal off-target effects. In the realm of nicotinic acetylcholine (B1216132) receptors (nAChRs), AR-R17779 has emerged as a potent and selective agonist for the α7 subtype, offering a refined alternative to non-selective agonists like nicotine. This guide provides a comprehensive comparison of AR-R17779 with non-selective nAChR agonists, supported by experimental data and detailed methodologies.
Unraveling the Selectivity of AR-R17779
AR-R17779, chemically known as (-)-spiro[1-azabicyclo-[2.2.2]octane-3,5'-oxazolidin-2'-one], is a conformationally rigid analog of acetylcholine.[1] Its structure confers high selectivity for the homomeric α7 nAChR over other nAChR subtypes, such as the α4β2 receptor, which is a primary target for the rewarding effects of nicotine.[1][2] This selectivity is a key advantage, as it allows for the targeted modulation of cellular processes mediated by the α7 nAChR, while avoiding the widespread and often undesirable effects associated with the activation of multiple nAChR subtypes by non-selective agonists.
The α7 nAChR is a ligand-gated ion channel with a high permeability to calcium ions.[3][4] Its activation triggers a cascade of intracellular signaling pathways, including the phosphoinositide 3-kinase (PI3K)-Akt and mitogen-activated protein kinase (MAPK) pathways, which are crucial for neuronal survival, synaptic plasticity, and modulation of inflammation.[3][5][6]
Comparative Performance: AR-R17779 vs. Non-Selective Agonists
The superiority of AR-R17779 as a selective α7 nAChR agonist is evident in its pharmacological profile compared to non-selective agonists. The following tables summarize key quantitative data from various in vitro and in vivo studies.
Table 1: Comparative Binding Affinity and Functional Potency of nAChR Agonists
| Compound | Receptor Subtype | Binding Affinity (Ki) | Functional Potency (EC50) | Efficacy |
| AR-R17779 | α7 | 9 nM[2] | 420 nM[7], 21 μM (rat, in Xenopus oocytes)[8] | Full Agonist[1][2] |
| α4β2 | >10,000 nM[2] | - | - | |
| Nicotine | α4β2 | High Affinity | Potent Agonist | Full Agonist |
| α7 | Low Affinity[2] | Agonist | Full Agonist | |
| Other nAChR Subtypes | Broad Affinity | Agonist | - | |
| GTS-21 (DMXB-A) | α7 | - | 5.2 μM (rat), 11 μM (human)[4] | Partial Agonist[4] |
| α4β2 | 20 nM (human)[2] | Inhibits (IC50 = 17 μM)[4] | Antagonist | |
| α3β4 | - | Activates (EC50 = 21 μM)[4] | Agonist |
Table 2: Comparative In Vivo Effects on Cognition
| Compound | Animal Model | Cognitive Domain | Effect |
| AR-R17779 | Rat (Social Recognition Test) | Social Memory | Improved social recognition memory.[9] |
| Rat (Radial-Arm Maze) | Learning and Working Memory | Improved long-term acquisition and reversed working memory impairment.[10] | |
| Rat (Scopolamine-induced deficit) | Short-term Memory | Reversed scopolamine-induced memory impairment.[11] | |
| Nicotine | Various | Broad Cognitive Functions | Enhances cognition in laboratory animals and humans.[11] |
Experimental Protocols
The data presented above are derived from established experimental methodologies. Below are detailed protocols for key assays used to characterize and compare nAChR agonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
Objective: To measure the displacement of a radiolabeled ligand from nAChRs by a test compound (e.g., AR-R17779).
Materials:
-
Cell membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the nAChR subtype of interest or from brain tissue.[12]
-
Radioligand: A high-affinity radiolabeled nAChR ligand (e.g., [³H]epibatidine).[12][13]
-
Non-specific binding competitor: A known nAChR agonist or antagonist (e.g., 10 µM nicotine) to determine non-specific binding.[12]
-
Test compound: Serial dilutions of AR-R17779 or other agonists.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.[12]
-
Glass Fiber Filters (e.g., Whatman GF/B or GF/C), pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI).[12]
-
Scintillation Cocktail.[13]
-
96-well plates.[12]
-
Vacuum filtration manifold.[12]
-
Scintillation counter.[12]
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times and resuspend in binding buffer.[12][13]
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand + buffer), non-specific binding (membranes + radioligand + non-specific competitor), and competition binding (membranes + radioligand + test compound at various concentrations).[12][13]
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[12]
-
Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters to separate bound from free radioligand.[12][13]
-
Washing: Wash the filters multiple times with ice-cold wash buffer.[12][13]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[12][13]
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[12]
Electrophysiology Assay (Two-Electrode Voltage Clamp)
This functional assay measures the ion channel activity of nAChRs in response to agonist application.
Objective: To determine the functional potency (EC50) and efficacy of a test compound at a specific nAChR subtype expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for the desired nAChR subunits.
-
Recording solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES).[14]
-
Test compound: Serial dilutions of AR-R17779 or other agonists.
-
Two-electrode voltage clamp setup.
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and inject them with the cRNA encoding the nAChR subunits of interest. Incubate the oocytes for several days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording). Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).[14]
-
Agonist Application: Perfuse the recording chamber with the recording solution. Apply the test compound at various concentrations to the oocyte.[14]
-
Data Acquisition: Record the inward current elicited by the agonist application.[14]
-
Data Analysis: Measure the peak current amplitude for each concentration of the test compound. Normalize the responses to the maximal response elicited by a saturating concentration of a full agonist (e.g., acetylcholine). Plot the normalized response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy.[11]
Visualizing the Molecular Landscape
To better understand the mechanisms of action and experimental approaches, the following diagrams illustrate key concepts.
Caption: α7 nAChR signaling pathway activated by AR-R17779.
Caption: Experimental workflows for nAChR agonist characterization.
References
- 1. Modeling Binding Modes of α7 Nicotinic Acetylcholine Receptor with Ligands: The Roles of Gln117 and Other Residues of the Receptor in Agonist Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 6. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. AR-R 17779 hydrochloride, alpha7 nAChR agonist (CAS 178419-42-6) | Abcam [abcam.com]
- 8. apexbt.com [apexbt.com]
- 9. AR-R 17779 improves social recognition in rats by activation of nicotinic alpha7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AR-R17779, and alpha7 nicotinic agonist, improves learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Broad-Spectrum Efficacy across Cognitive Domains by α7 Nicotinic Acetylcholine Receptor Agonism Correlates with Activation of ERK1/2 and CREB Phosphorylation Pathways | Journal of Neuroscience [jneurosci.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-inflammatory Efficacy of AR-R17779: A Comparative Analysis
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the anti-inflammatory effects of AR-R17779 against control groups, supported by experimental data. AR-R17779, a selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR), has demonstrated significant potential in mitigating inflammatory responses in various preclinical models.
This document summarizes key quantitative data, details the experimental protocols used to generate this data, and provides visual representations of the underlying signaling pathways and experimental workflows to facilitate a comprehensive understanding of AR-R17779's anti-inflammatory profile.
Comparative Efficacy of AR-R17779 in Attenuating Inflammatory Markers
The following table summarizes the quantitative data from preclinical studies, comparing the effects of AR-R17779 to control groups on key inflammatory cytokines. The data is primarily drawn from studies utilizing a 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis model in mice, a well-established model for inflammatory bowel disease.
| Inflammatory Marker | Experimental Model | Treatment Group | Control Group (TNBS + Vehicle) | Percentage Reduction with AR-R17779 | Reference |
| Colonic IL-1β (pg/mg protein) | TNBS-induced colitis in mice | AR-R17779 (1.5 mg/kg, s.c.) | 155.3 ± 20.7 | ~18% | |
| Colonic IL-6 (pg/mg protein) | TNBS-induced colitis in mice | AR-R17779 (1.5 mg/kg, s.c.) | 102.5 ± 15.2 | ~50% | |
| Colonic TNF-α (pg/mg protein) | DSS-induced colitis in mice | AR-R17779 (18 µmol/kg, i.p.) | ~1800 | No significant reduction | [1][2] |
| Colonic IL-6 (pg/mg protein) | DSS-induced colitis in mice | AR-R17779 (18 µmol/kg, i.p.) | ~1200 | No significant reduction | [1][2] |
| Colonic IL-17 (pg/mg protein) | DSS-induced colitis in mice | AR-R17779 (18 µmol/kg, i.p.) | ~350 | No significant reduction* | [1][2] |
*Note: In the DSS-induced colitis model, lower doses of AR-R17779 were found to worsen disease parameters, while the highest dose (30 µmol/kg) showed some amelioration of clinical signs but did not significantly reduce colonic cytokine levels.[1][2] This highlights the importance of dose-response relationships in the therapeutic application of AR-R17779.
Experimental Protocols
The following section details the methodologies employed in the key experiments cited in this guide, providing a framework for the replication and validation of these findings.
In Vivo Model of TNBS-Induced Colitis
This model is utilized to induce an inflammatory response in the colon of mice, mimicking aspects of inflammatory bowel disease.
-
Animal Model: Male C57BL/6 mice are typically used for this model.
-
Induction of Colitis:
-
Mice are lightly anesthetized.
-
A solution of TNBS (e.g., 2 mg in 50% ethanol) is administered intrarectally via a catheter inserted approximately 4 cm into the colon.
-
Control animals receive a sham administration of the vehicle (50% ethanol).
-
-
Drug Administration:
-
AR-R17779 is dissolved in a suitable vehicle (e.g., saline).
-
The compound is administered subcutaneously (s.c.) or intraperitoneally (i.p.) at specified doses (e.g., 1.5 mg/kg).
-
Treatment is typically initiated shortly after the induction of colitis and continued daily for the duration of the experiment (e.g., 5-7 days).
-
A control group receives the vehicle alone.
-
-
Assessment of Inflammation:
-
Clinical Scoring: Disease activity index (DAI), which includes measures of body weight loss, stool consistency, and presence of blood, is monitored daily.
-
Macroscopic Scoring: At the end of the experiment, colons are excised, and macroscopic damage is scored based on the presence of ulceration, inflammation, and bowel wall thickening.
-
Cytokine Analysis: A section of the colon is homogenized, and the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α are quantified using enzyme-linked immunosorbent assay (ELISA).
-
Visualizing the Mechanism and Workflow
To further elucidate the action of AR-R17779 and the experimental process, the following diagrams are provided.
References
Replicating Nootropic Effects of AR-R17779: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the published findings on the nootropic effects of AR-R17779, a selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. It aims to equip researchers with the necessary information to replicate and build upon these seminal studies by offering a comparative analysis with other relevant α7 nAChR agonists, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Comparative Performance of α7 nAChR Agonists
The following tables summarize the quantitative data on the binding affinity and in vivo nootropic efficacy of AR-R17779 and other selected α7 nAChR agonists. This data is crucial for designing replication studies and for understanding the structure-activity relationships of this class of compounds.
Table 1: Binding Affinity of α7 nAChR Agonists
| Compound | Receptor | Species | Ki (nM) | Reference |
| AR-R17779 | α7 nAChR | Rat | Data not explicitly found in searches | [1] |
| PNU-282987 | α7 nAChR | Rat | 26 | |
| A-582941 | α7 nAChR | Rat | 10.8 | [2][3] |
| A-582941 | α7 nAChR | Human | 17 | [2][4] |
| GTS-21 | α7 nAChR | Rat | 650 | [5] |
| GTS-21 | α7 nAChR | Human | 2000 | [5] |
| TC-5619 | α7 nAChR | Rat | 1 | [6] |
| W-56203 | α7 nAChR | Rat | 3 | [6] |
| PHA-543613 | α7 nAChR | Rat | 8.8 | [6] |
Table 2: In Vivo Nootropic Effects of α7 nAChR Agonists
| Compound | Animal Model | Behavioral Test | Effective Dose | Key Findings | Reference |
| AR-R17779 | Rat | Social Recognition Test | 1, 3, 10, 30 mg/kg (SC) | Increased social recognition memory (%RSIT).[7] | [7] |
| AR-R17779 | Rat | Social Recognition Test (Scopolamine-induced deficit) | 0.3, 1 mg/kg (SC) | Reversed scopolamine-induced memory deficit.[7] | [7] |
| AR-R17779 | Rat | Eight-Arm Radial Maze (Repeated Acquisition) | 2 mg/kg (SC) | Improved learning and memory.[8][9] | [8][9] |
| AR-R17779 | Rat | Eight-Arm Radial Maze (Fimbria-fornix lesion) | Dose not specified | Reversed working memory impairment.[8] | [8] |
| PNU-282987 | Mouse | Morris Water Maze | 1 mg/kg | Beneficial effects on memory retention.[6] | [6] |
| A-582941 | Rat | Social Recognition Test | 0.1, 1.0 µmol/kg (IP) | Decreased interaction with familiar juvenile, indicating memory. | [3] |
| A-582941 | Mouse | Inhibitory Avoidance | Dose not specified | Enhanced long-term memory consolidation. | [5] |
Experimental Protocols
Detailed methodologies are essential for the successful replication of scientific findings. Below are protocols for key experiments cited in the literature on AR-R17779.
Rat Social Recognition Test
This test assesses short-term social memory. An adult rat's memory of a juvenile conspecific is measured by the reduction in investigation time upon re-exposure.
Protocol:
-
Habituation: Individually house adult male rats for at least one week before testing. Handle them daily to minimize stress.
-
Trial 1 (T1): Place a juvenile rat into the home cage of an adult rat for a 5-minute interaction period. Record the total time the adult rat spends actively investigating the juvenile (e.g., sniffing, grooming, close following).
-
Drug Administration: Immediately after T1, administer AR-R17779 or the vehicle control subcutaneously (SC).
-
Retention Interval: A 24-hour retention interval is typically used for unimpaired animals.[7] For scopolamine-induced deficit models, a shorter interval of 15 minutes is employed.[7]
-
Trial 2 (T2): After the retention interval, re-introduce the same juvenile rat into the adult's cage for a second 5-minute interaction period. Record the investigation time.
-
Data Analysis: Calculate the percent reduction in social interaction time (%RSIT) using the formula: ((T1 - T2) / T1) * 100. A higher %RSIT indicates better memory.
Eight-Arm Radial Maze
This task is used to evaluate spatial learning and working memory.
Protocol:
-
Habituation and Shaping: For several days, habituate the rats to the maze, which consists of a central platform with eight radiating arms. Food rewards are placed at the end of each arm to encourage exploration.
-
Training:
-
Win-Shift Task (Working Memory): At the start of each trial, all eight arms are baited with a food reward. The rat is placed on the central platform and allowed to enter the arms to retrieve the rewards. The trial ends when all rewards have been consumed or after a set time limit. An error is recorded if the rat re-enters an arm from which it has already collected the reward.
-
Repeated Acquisition Task (Learning): In this variation, a new set of baited and unbaited arms is presented in each daily session, requiring the rat to learn the new spatial configuration.[9]
-
-
Drug Administration: Administer AR-R17779 or vehicle control (e.g., subcutaneously 20 minutes before the trial).[8]
-
Data Collection: Record the number of errors (re-entry into previously visited arms) and the time taken to complete the task.
-
Data Analysis: Compare the number of errors and completion time between the drug-treated and control groups. A significant reduction in errors indicates improved spatial working memory or learning.
Western Blot for ERK1/2 and CREB Phosphorylation
This biochemical assay is used to investigate the downstream signaling pathways activated by α7 nAChR agonists.
Protocol:
-
Cell Culture and Treatment: Culture PC12 cells or other suitable neuronal cell lines. Treat the cells with the α7 nAChR agonist (e.g., A-582941) for a specified duration (e.g., 7 minutes).[10] In some protocols, a positive allosteric modulator (PAM) like PNU-120596 is used to enhance the signal.[10]
-
Tissue Preparation (for in vivo studies): Following behavioral testing, dissect brain regions of interest (e.g., hippocampus, cingulate cortex).
-
Protein Extraction: Lyse the cells or homogenize the tissue in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2), total ERK1/2, phosphorylated CREB (p-CREB), and total CREB.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Quantification: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the nootropic effects of AR-R17779.
Caption: Signaling pathway of AR-R17779's nootropic effects.
Caption: Experimental workflow for replicating AR-R17779 studies.
Caption: Logical flow of a replication study on AR-R17779.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Broad-Spectrum Efficacy across Cognitive Domains by α7 Nicotinic Acetylcholine Receptor Agonism Correlates with Activation of ERK1/2 and CREB Phosphorylation Pathways | Journal of Neuroscience [jneurosci.org]
- 4. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AR-R 17779 improves social recognition in rats by activation of nicotinic alpha7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AR-R17779, and alpha7 nicotinic agonist, improves learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interaction of nicotinic and histamine H3 systems in the radial-arm maze repeated acquisition task - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Broad-Spectrum Efficacy across Cognitive Domains by α7 Nicotinic Acetylcholine Receptor Agonism Correlates with Activation of ERK1/2 and CREB Phosphorylation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AR-R17779 and Other Cholinergic Agents: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of AR-R17779, a potent and selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) full agonist, with other key cholinergic agents. This document summarizes quantitative data, details experimental methodologies, and visualizes critical pathways to offer an objective evaluation of AR-R17779's performance and potential applications.
Executive Summary
AR-R17779 distinguishes itself as a highly selective full agonist for the α7 nicotinic acetylcholine receptor, a key target in the central nervous system and periphery involved in cognitive processes and inflammatory regulation.[1][2] This guide presents a comparative analysis of AR-R17779 against other α7 nAChR agonists, acetylcholinesterase (AChE) inhibitors, and muscarinic receptor modulators. The data compiled herein highlights the distinct pharmacological profile of AR-R17779, characterized by its high affinity and selectivity for the α7 receptor subtype, which translates to its potential for targeted therapeutic interventions with a favorable side-effect profile compared to less selective cholinergic agents.
Data Presentation: Quantitative Comparison of Cholinergic Agents
The following tables provide a summary of the binding affinities (Ki) and functional potencies (EC50/IC50) of AR-R17779 and a selection of other cholinergic agents across various receptor subtypes and enzymes.
Table 1: Binding Affinity (Ki, nM) of Cholinergic Agents at Nicotinic Acetylcholine Receptor Subtypes
| Compound | α7 nAChR | α4β2 nAChR | α3β4 nAChR |
| AR-R17779 | 92 [1] | 16,000 [1] | No significant activity[1] |
| PNU-282987 | 26[3] | >60,000[3] | >60,000[3] |
| GTS-21 | ~200[1] | Moderate Selectivity[1] | 21,000 (EC50)[4] |
| Galantamine | 11,000 (Ki for [3H]MLA binding)[5] | High Affinity (allosteric modulator)[6] | - |
Lower Ki values indicate higher binding affinity.
Table 2: Functional Potency (EC50/IC50, nM) of Cholinergic Agents
| Compound | α7 nAChR (EC50) | 5-HT3 Receptor (IC50) | Acetylcholinesterase (IC50) |
| AR-R17779 | 21,000 (rat α7) [7] | No significant activity[1] | - |
| PNU-282987 | 154[8] | 4541[8] | - |
| GTS-21 | 5,200 (rat α7), 11,000 (human α7)[4] | - | - |
| Donepezil | - | - | 5.7[9] |
| Rivastigmine | - | - | 2.1[9] |
| Galantamine | - | - | - |
EC50 represents the concentration for 50% maximal effective response (agonist). IC50 represents the concentration for 50% inhibition (antagonist/inhibitor).
Table 3: Binding Affinity (Ki, nM) of Cholinergic Agents at Muscarinic Acetylcholine Receptor Subtypes
| Compound | M1 | M2 | M3 | M4 | M5 |
| Pilocarpine (B147212) | 7943.28[10] | - | - | - | - |
| Atropine (B194438) | 2.22[11] | 4.32[11] | 4.16[11] | 2.38[11] | 3.39[11] |
Lower Ki values indicate higher binding affinity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Radioligand Binding Assay for Nicotinic Acetylcholine Receptors
This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific nAChR subtype.
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat brain cortex for α7 and α4β2 nAChRs) or cultured cells expressing the receptor of interest in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove large debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh assay buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [3H]methyllycaconitine for α7 nAChR, [3H]cytisine for α4β2 nAChR), and varying concentrations of the test compound.
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known competing ligand (e.g., nicotine).
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold wash buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
Functional Assay: FLIPR-Based Calcium Influx Assay
This protocol measures the functional activity of agonists at ligand-gated ion channels like the α7 nAChR by detecting changes in intracellular calcium concentration.[3][13][14]
-
Cell Culture and Plating:
-
Culture cells stably expressing the α7 nAChR (e.g., SH-EP1 or PC12 cells) in appropriate media.
-
Plate the cells in a 96-well or 384-well black-walled, clear-bottom microplate and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium 6 Assay Kit reagent).[3][14]
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow the dye to enter the cells.
-
-
Compound Addition and Fluorescence Reading:
-
Prepare a compound plate with serial dilutions of the test agonist (e.g., AR-R17779).
-
Use a Fluorometric Imaging Plate Reader (FLIPR) to add the compound solutions to the cell plate and simultaneously measure the fluorescence intensity.
-
Record fluorescence changes over time to capture the calcium influx upon receptor activation.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of the agonist.
-
Plot the peak response against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
-
In Vivo Behavioral Assay: Radial Arm Maze Test
The radial arm maze is a widely used behavioral task to assess spatial learning and working memory in rodents, which are cognitive domains influenced by cholinergic neurotransmission.[5][15][16]
-
Apparatus:
-
An elevated central platform with eight arms radiating outwards.
-
Food wells are located at the end of each arm.
-
The maze is placed in a room with various extra-maze cues for spatial orientation.
-
-
Habituation and Food Restriction:
-
Habituate the animals to the maze for several days by allowing them to freely explore and consume rewards placed throughout the maze.
-
Slightly food-restrict the animals to motivate them to search for the food rewards during testing.
-
-
Testing Procedure (Win-Shift Task):
-
Training Phase: Bait a subset of the arms (e.g., four out of eight) with a food reward. Place the animal on the central platform and allow it to explore the maze and consume the rewards. An arm entry is defined as the animal placing all four paws inside the arm. The phase ends once all baited arms have been visited.
-
Delay: Remove the animal from the maze for a specific delay period (e.g., 5 minutes to several hours).
-
Test Phase: Place the animal back on the central platform. All eight arms are now open, but only the previously unbaited arms now contain a food reward.
-
-
Data Collection and Analysis:
-
Record the sequence of arm entries during the test phase.
-
Working Memory Errors: Re-entry into an arm that has already been visited within the test phase.
-
Reference Memory Errors: Entry into an arm that was baited during the training phase (and is now empty).
-
Compare the number of errors between different treatment groups (e.g., vehicle vs. AR-R17779) to assess the effect of the compound on learning and memory.
-
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the action of AR-R17779.
References
- 1. The affinity of atropine for muscarine receptors in human sphincter pupillae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha7 nAChR-mediated activation of MAP kinase pathways in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. moleculardevices.com [moleculardevices.com]
- 4. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delayed Spatial Win-shift Test on Radial Arm Maze [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. Galanthamine and non-competitive inhibitor binding to ACh-binding protein: evidence for a binding site on non-alpha-subunit interfaces of heteromeric neuronal nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. benchchem.com [benchchem.com]
- 10. pilocarpine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. apexbt.com [apexbt.com]
- 12. Video: Cholinergic Antagonists: Chemistry and Structure-Activity Relationship [jove.com]
- 13. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. moleculardevices.com [moleculardevices.com]
- 15. noldus.com [noldus.com]
- 16. en.bio-protocol.org [en.bio-protocol.org]
AR-R17779 Hydrochloride vs. Nicotine: A Preclinical Side Effect Profile Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical side effect profiles of AR-R17779 hydrochloride, a selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, and nicotine (B1678760), a non-selective nAChR agonist. The information is compiled from various preclinical studies to offer an objective overview for research and drug development purposes.
Executive Summary
This compound is being investigated for its potential therapeutic benefits, including nootropic and anti-inflammatory effects. A key question for its development is its safety profile relative to the well-characterized, non-selective nicotinic agonist, nicotine. Based on available preclinical data, this compound appears to have a more selective mechanism of action which may translate to a different and potentially more favorable side effect profile compared to nicotine. While direct comparative toxicology studies are limited, this guide synthesizes data from various preclinical models to draw preliminary comparisons.
Nicotine is associated with a broad range of adverse effects, including significant cardiovascular, gastrointestinal, and central nervous system toxicities, as well as a high potential for addiction. In contrast, preclinical studies on AR-R17779 have reported a lack of general sickness behavior in some models, and even beneficial cardiovascular effects in a model of atherosclerosis. However, some studies indicate potential for a complex dose-response relationship and effects on hematological parameters, warranting further investigation.
Quantitative Toxicology Data
The following table summarizes the available quantitative toxicological data for this compound and nicotine from preclinical studies. It is important to note the absence of a reported LD50 for AR-R17779 in the reviewed literature, which is a significant gap in its safety profile.
| Parameter | This compound | Nicotine | Species | Route of Administration | Source |
| Median Lethal Dose (LD50) | Not Reported | 3 mg/kg | Mouse | Not Specified | [1] |
| 50 mg/kg | Rat | Not Specified | [1] | ||
| 0.8 mg/kg (estimated oral) | Rat | Oral | [2] | ||
| Doses Used in Efficacy/Safety Studies | 1-30 mg/kg | 0.032 - 1.0 mg/kg (self-administration) | Rat | Subcutaneous, Intraperitoneal | [3][4][5] |
| 12 mg/kg (daily for 5 days) | 0.25 - 2.50 µmol/kg (colitis model) | Mouse | Intraperitoneal | [5][6] |
Comparative Side Effect Profile
This section details the observed side effects of this compound and nicotine in preclinical animal models, categorized by physiological system.
Cardiovascular System
| Side Effect | This compound | Nicotine | Experimental Model | Source |
| Blood Pressure | Reduced blood pressure in ApoE-deficient mice. | Increases blood pressure. | ApoE-deficient mice (AR-R17779), various animal models (nicotine). | [7],[8] |
| Heart Rate | Not consistently reported to have adverse effects. | Increases heart rate. | Various animal models. | [8] |
| Atherosclerosis & Aneurysm | Suppressed atherosclerosis and aortic aneurysm formation. | May contribute to accelerated atherogenesis. | ApoE-deficient mice (AR-R17779), various animal models (nicotine). | [7],[9] |
| Arrhythmia | Not reported. | Can decrease ventricular fibrillation threshold and promote arrhythmia. | Animal models of myocardial infarction. | [9] |
Gastrointestinal System
| Side Effect | This compound | Nicotine | Experimental Model | Source |
| Inflammatory Bowel Disease | Dose-dependent effects: low doses worsened, high doses ameliorated DSS-induced colitis. Protected against TNBS-induced colitis at 1.5 mg/kg. | Can have both pro- and anti-inflammatory effects depending on the model. | Mouse models of colitis (DSS and TNBS). | [5][10] |
| Gastric Ulceration | Not reported. | Worsens gastric ulceration by affecting aggressive and defensive factors. | Animal models of gastric ulcer. | [6] |
| General Effects | Not reported to cause general gastrointestinal distress in most studies. | Can cause nausea, vomiting, and diarrhea. | Various animal models. |
Central Nervous System & Behavior
| Side Effect | This compound | Nicotine | Experimental Model | Source |
| Addiction Potential | Did not alter brain-stimulation reward (BSR) itself or nicotine-enhanced BSR, suggesting lower abuse potential. | High abuse potential, mediated by the mesolimbic dopamine (B1211576) system. | Rat models of brain-stimulation reward. | [11][12] |
| Sickness Behavior | No sickness behavior or apparent abnormalities reported in a study on ApoE-deficient mice. | Can produce both reinforcing and aversive effects depending on the dose and context. | ApoE-deficient mice (AR-R17779), various animal models (nicotine). | [7],[13] |
| Motor Function | Not reported to have significant adverse effects on motor function in cited studies. | High doses can lead to neuromuscular paralysis. | Mouse models assessing motor function. | [14] |
Other Side Effects
| Side Effect | This compound | Nicotine | Experimental Model | Source |
| Hematology | Decreased white blood cell count in sham-operated mice at 12 mg/kg. | Chronic exposure may affect the immune system. | Mouse model of ischemia-reperfusion brain injury. | [6],[9] |
Experimental Protocols
Cardiovascular Safety Assessment
-
Methodology: Preclinical cardiovascular safety is typically assessed in vivo using telemetry in conscious, unrestrained animals (e.g., dogs, non-human primates) to continuously monitor electrocardiogram (ECG) parameters (e.g., QT interval), heart rate, and blood pressure.[1][9] In anesthetized models, left ventricular pressure can be measured to assess cardiac contractility.[1] In vitro assays using isolated cardiac tissues or specific ion channel-expressing cells (e.g., hERG assay) are used to evaluate the potential for proarrhythmic effects.[1][8]
-
Nicotine Studies: Animal studies investigating the cardiovascular effects of nicotine often involve intravenous or subcutaneous administration and monitoring of hemodynamic parameters. For example, studies in rats have used parenterally administered nicotine to measure changes in blood pressure and heart rate.[15]
Gastrointestinal Safety Assessment
-
Methodology: Preclinical gastrointestinal safety evaluation involves both in vitro and in vivo models.[16] In vivo models include assessing gastric emptying (e.g., charcoal meal test in rodents), intestinal motility, and the potential to induce nausea and emesis (in species that can vomit, like ferrets).[17] Gastric ulceration potential is often evaluated by macroscopic and histological examination of the stomach lining after drug administration.[17] Models of inflammatory bowel disease, such as dextran (B179266) sodium sulfate (B86663) (DSS) or 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis in mice, are used to assess the effects of compounds on intestinal inflammation.[4][5]
-
AR-R17779 and Nicotine in Colitis Models: In studies evaluating AR-R17779 and nicotine in colitis models, the compounds were administered daily via intraperitoneal or subcutaneous injection.[4][5][10] Disease activity was monitored by scoring weight loss, stool consistency, and rectal bleeding. At the end of the study, colonic tissue was collected for histological analysis and measurement of inflammatory markers.[4][5][10]
Behavioral Safety Assessment
-
Methodology: A battery of behavioral tests is used to assess the effects of a compound on the central nervous system.[13] These can include tests for motor activity (e.g., open field test), coordination (e.g., rotarod), anxiety-like behavior (e.g., elevated plus maze), and cognitive function. To assess abuse liability, drug self-administration and conditioned place preference paradigms are commonly used.[13] Brain-stimulation reward (BSR) is another model used to evaluate the rewarding properties of a drug.[11][12]
-
AR-R17779 in BSR Model: The effect of AR-R17779 on the rewarding effects of nicotine was evaluated in rats trained to self-administer electrical brain stimulation. The study assessed whether AR-R17779, when administered alone or in combination with nicotine, would alter the rate of self-stimulation, providing an indication of its own rewarding properties and its potential to modulate nicotine's rewarding effects.[11][12]
Signaling Pathways
This compound Signaling Pathway
AR-R17779 is a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR). Activation of the α7 nAChR, a ligand-gated ion channel, leads to an influx of cations, primarily Ca2+. This influx can trigger downstream signaling cascades, including the activation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and the phosphorylation of the cAMP Response Element-Binding protein (CREB), which are implicated in its nootropic and neuroprotective effects.
Nicotine Signaling Pathway and Side Effects
Nicotine is a non-selective agonist at various nAChR subtypes, leading to widespread effects throughout the central and peripheral nervous systems. Its addictive properties are primarily mediated by the activation of α4β2* nAChRs in the ventral tegmental area (VTA), leading to dopamine release in the nucleus accumbens (NAc). Its cardiovascular side effects are largely due to the stimulation of the sympathetic nervous system.
Conclusion
The available preclinical data suggests that this compound may have a more favorable side effect profile than nicotine, particularly concerning cardiovascular effects and abuse liability. This is likely attributable to its selective agonism at the α7 nAChR subtype, which is less implicated in the primary rewarding effects of nicotine and the stimulation of the sympathetic nervous system.
However, several important caveats must be considered:
-
Lack of Direct Comparison: The absence of head-to-head preclinical toxicology studies makes direct comparisons challenging.
-
Incomplete Data for AR-R17779: A comprehensive safety profile for AR-R17779, including an LD50 value and dedicated toxicology studies across multiple organ systems, is not yet publicly available.
-
Dose-Dependent Effects: The observation of a bell-shaped dose-response curve for AR-R17779 in a colitis model highlights the importance of dose selection and the potential for complex biological effects.
-
Translational Relevance: Preclinical findings in animal models may not always translate directly to humans.
Further dedicated preclinical safety pharmacology and toxicology studies are essential to fully characterize the side effect profile of this compound and to definitively establish its safety advantages over nicotine. This information will be critical for guiding its potential clinical development and for determining its therapeutic index.
References
- 1. Preclinical cardiac safety assessment of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AR-R17779, and alpha7 nicotinic agonist, improves learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective α7 nicotinic acetylcholine receptor agonists worsen disease in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective alpha7 nicotinic acetylcholine receptor agonists worsen disease in experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The selective alpha7 nicotinic acetylcholine receptor agonist AR-R17779 does not affect ischemia–reperfusion brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stimulation of α7 nicotinic acetylcholine receptor by AR-R17779 suppresses atherosclerosis and aortic aneurysm formation in apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. A tutorial for model‐based evaluation and translation of cardiovascular safety in preclinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preclinical pharmacology, efficacy, and safety of varenicline in smoking cessation and clinical utility in high risk patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Behavioral Assessments for Pre-Clinical Pharmacovigilance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of α₇ nicotinic acetylcholine receptor agonists and antagonists on motor function in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. Gastrointestinal Safety Pharmacology in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
In Vivo Efficacy of AR-R17779 and its Analogs: A Comparative Guide
This guide provides a comprehensive in vivo efficacy comparison of the selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, AR-R17779, and its analogs. The information is intended for researchers, scientists, and drug development professionals, offering a summary of experimental data, detailed methodologies for key experiments, and visualization of relevant signaling pathways.
Overview of AR-R17779 and Analogs
AR-R17779 is a potent and selective full agonist of the α7 nAChR, a ligand-gated ion channel expressed in the central nervous system and periphery. Activation of α7 nAChRs is implicated in various physiological processes, including cognitive function and inflammation. This has led to the investigation of AR-R17779 and its analogs in a range of in vivo models for conditions such as colitis, cognitive impairment, atherosclerosis, and cancer. This guide focuses on the comparative in vivo efficacy of AR-R17779 against other notable α7 nAChR agonists, including TC-2403, GSK1345038A, PNU-282987, and A-582941.
Comparative In Vivo Efficacy Data
The following tables summarize the quantitative data from various in vivo studies, comparing the efficacy of AR-R17779 with its analogs across different disease models.
Table 1: In Vivo Efficacy in Colitis Models
| Compound | Animal Model | Key Efficacy Parameters | Results |
| AR-R17779 | TNBS-induced colitis (mice) | Disease Activity Index (DAI), Colon Weight, Myeloperoxidase (MPO) activity | Dose-dependent reduction in DAI, colon weight, and MPO activity.[1] |
| TC-2403 | TNBS-induced colitis (mice) | DAI, Colon Weight, MPO activity | Showed protective effects, but detailed quantitative comparison with AR-R17779 is limited.[1] |
| AR-R17779 | DSS-induced colitis (mice) | Weight loss, DAI, Histopathology score | At 30 µmol·kg⁻¹, ameliorated clinical parameters. Lower doses (1.8-18 µmol·kg⁻¹) worsened weight loss.[2] |
| GSK1345038A | DSS-induced colitis (mice) | Weight loss, DAI, Histopathology score | At 120 µmol·kg⁻¹, prevented weight loss. Lower doses (6-60 µmol·kg⁻¹) enhanced weight loss.[2] |
Table 2: In Vivo Efficacy in Cognitive Enhancement Models
| Compound | Animal Model | Key Efficacy Parameters | Results |
| AR-R17779 | Rats with fimbria-fornix lesions (Radial Arm Maze) | Working memory errors | Significantly reversed working memory impairment.[3] |
| PNU-282987 | APP/PS1 mice (Morris Water Maze) | Escape latency | Alleviated increased escape latency.[4] |
| A-582941 | Scopolamine-induced amnesia (rats) | Short-term recognition memory | Reversed scopolamine-induced memory impairment.[5][6] |
Note: Direct head-to-head in vivo comparative studies for cognitive enhancement between AR-R17779 and these analogs are limited in the currently available literature.
Table 3: In Vivo Efficacy in Other Models
| Compound | Animal Model | Key Efficacy Parameters | Results |
| AR-R17779 | 4T1 breast cancer (mice) | Tumor volume, Metastasis | Reduced primary tumor volume and lung metastases.[7][8] |
| AR-R17779 | ApoE-deficient mice (Atherosclerosis) | Atherosclerotic plaque area | Significantly reduced atherosclerotic plaque area. |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
TNBS-Induced Colitis in Mice
-
Animals: Male CD-1 mice are commonly used.
-
Induction: Colitis is induced by a single intrarectal administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS) dissolved in ethanol. A typical dose is 100-150 mg/kg of TNBS in 50% ethanol.
-
Treatment: AR-R17779 or its analogs are administered, often via subcutaneous or intraperitoneal injection, at varying doses and frequencies depending on the study design. A vehicle control group (e.g., saline) is included.
-
Efficacy Assessment:
-
Disease Activity Index (DAI): Scored daily based on weight loss, stool consistency, and presence of blood in the stool.
-
Macroscopic Score: At the end of the experiment, the colon is excised, and the severity of inflammation is scored based on visual criteria.
-
Myeloperoxidase (MPO) Activity: A biochemical assay to quantify neutrophil infiltration in the colon tissue, serving as a marker of inflammation.
-
Histopathology: Colon tissue sections are stained (e.g., with Hematoxylin and Eosin) and examined microscopically to assess the degree of inflammation, tissue damage, and cellular infiltration.
-
Eight-Arm Radial Maze for Cognitive Assessment in Rats
-
Apparatus: An eight-arm radial maze with a central platform from which eight arms radiate outwards. Food rewards are placed at the end of some or all arms.
-
Acclimatization and Training: Rats are first familiarized with the maze and trained to find food rewards in the arms. This may involve habituation sessions where all arms are baited.
-
Working Memory Task:
-
A subset of arms is baited.
-
The rat is placed on the central platform and allowed to explore the maze to find the food.
-
An entry into a previously visited arm (baited or unbaited) is recorded as a working memory error.
-
The number of correct entries before the first error and the total number of errors are measured.
-
-
Treatment: Test compounds like AR-R17779 are typically administered before the maze trial (e.g., 20 minutes prior via subcutaneous injection).
-
Cognitive Impairment Model: To test the therapeutic potential, cognitive deficits can be induced, for example, by creating lesions in specific brain regions like the fimbria-fornix.
4T1 Breast Cancer Model in Mice
-
Cell Line: 4T1 murine breast cancer cells, which are highly tumorigenic and metastatic.
-
Tumor Implantation: 4T1 cells are injected into the mammary fat pad of female BALB/c mice.
-
Treatment: Once tumors are established and palpable, treatment with AR-R17779 or a vehicle control is initiated. Administration is typically via intraperitoneal injection.
-
Efficacy Assessment:
-
Tumor Volume: Tumor size is measured regularly (e.g., every 2-3 days) using calipers, and the volume is calculated (e.g., using the formula: (length x width²)/2).
-
Metastasis: At the end of the study, lungs are harvested, and the number of metastatic nodules on the surface is counted. Histological analysis can also be performed to confirm metastasis.
-
Survival: In some studies, the effect of the treatment on the overall survival of the mice is monitored.
-
Atherosclerosis in Apolipoprotein E (ApoE)-Deficient Mice
-
Animal Model: ApoE-deficient (ApoE-/-) mice, which spontaneously develop hypercholesterolemia and atherosclerotic lesions.
-
Diet: Mice are often fed a high-fat or Western-type diet to accelerate the development of atherosclerosis.
-
Treatment: AR-R17779 is administered to the mice, for example, through drinking water or regular injections, over a specified period.
-
Efficacy Assessment:
-
Atherosclerotic Plaque Area: At the end of the treatment period, the aorta is dissected, stained (e.g., with Oil Red O to visualize lipid-rich plaques), and the total plaque area is quantified using imaging software.
-
Serum Lipid Profile: Blood samples are collected to measure levels of cholesterol, triglycerides, and other lipids.
-
Inflammatory Markers: The expression of inflammatory cytokines and other relevant markers in the aortic tissue can be analyzed using techniques like quantitative PCR or immunohistochemistry.
-
Signaling Pathways and Experimental Workflows
The therapeutic effects of AR-R17779 and its analogs are primarily mediated through the activation of the α7 nAChR, which in turn modulates downstream signaling pathways.
The Cholinergic Anti-Inflammatory Pathway
Activation of the α7 nAChR on immune cells, such as macrophages, triggers an intracellular signaling cascade that ultimately suppresses the production of pro-inflammatory cytokines. A key mechanism involves the JAK2/STAT3 pathway, which inhibits the activation of the transcription factor NF-κB.
Caption: Cholinergic Anti-Inflammatory Pathway.
Experimental Workflow for In Vivo Efficacy Studies
The general workflow for conducting in vivo efficacy studies of AR-R17779 and its analogs involves several key steps, from animal model selection to data analysis.
Caption: General In Vivo Experimental Workflow.
Conclusion
AR-R17779 and its analogs have demonstrated significant therapeutic potential in a variety of preclinical models. In models of colitis, AR-R17779 has shown efficacy in reducing inflammation, although dose-dependency is a critical factor. In the realm of cognitive enhancement, while AR-R17779 and analogs like PNU-282987 and A-582941 show promise, a lack of direct comparative studies makes it challenging to definitively rank their in vivo efficacy. The anti-tumor and anti-atherosclerotic effects of AR-R17779 further highlight the broad therapeutic applicability of targeting the α7 nAChR. The primary mechanism of action for its anti-inflammatory effects is the activation of the cholinergic anti-inflammatory pathway, leading to the suppression of pro-inflammatory cytokine production. Further head-to-head in vivo studies are warranted to provide a more definitive comparative assessment of these promising compounds.
References
- 1. Gx-50 Inhibits Neuroinflammation via α7 nAChR Activation of the JAK2/STAT3 and PI3K/AKT Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AR-R17779, and alpha7 nicotinic agonist, improves learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. α7 Nicotinic Acetylcholine Receptor Stimulation Attenuates Neuroinflammation through JAK2-STAT3 Activation in Murine Models of Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Neuroprotective Effects of AR-R17779 In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of AR-R17779, a selective α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR) agonist, against other relevant compounds in preclinical, in vitro settings. The objective is to offer a data-driven resource for researchers evaluating AR-R17779's potential as a neuroprotective agent. While in vitro data on the direct neuroprotective effects of AR-R17779 on neurons is limited in publicly available literature, this guide draws comparisons with more extensively studied α7nAChR agonists, PNU-282987 and GTS-21 (also known as DMXB-A), to provide a comprehensive overview of the current landscape.
Executive Summary
AR-R17779 is a potent and highly selective agonist for the α7nAChR, a key target in the central nervous system for modulating inflammation and promoting cell survival. The primary mechanism of action for α7nAChR agonists in neuroprotection is believed to be the activation of downstream signaling cascades, most notably the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which plays a crucial role in inhibiting apoptosis and promoting neuronal survival.
Comparative Analysis of α7nAChR Agonists
The following tables summarize the in vitro neuroprotective effects of PNU-282987 and GTS-21 against common neurotoxic insults. This data provides a framework for designing experiments to validate the neuroprotective potential of AR-R17779.
Table 1: In Vitro Neuroprotection Against Glutamate-Induced Excitotoxicity
| Compound | Cell Type | Assay | Toxin Concentration | Compound Concentration | % Neuroprotection (relative to toxin control) |
| AR-R17779 | SH-SY5Y neuroblastoma | MTT Assay | 15-50 mM Glutamate[1] | Data Not Available | Data Not Available |
| PNU-282987 | Primary Cortical Neurons | MTT Assay | 100 µM Glutamate[2] | 10 µM | ~30% increase in cell viability[2] |
| GTS-21 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 2: In Vitro Neuroprotection Against Amyloid-Beta (Aβ)-Induced Neurotoxicity
| Compound | Cell Type | Assay | Toxin | Compound Concentration | % Neuroprotection (relative to toxin control) |
| AR-R17779 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| PNU-282987 | Primary Hippocampal Neurons | Apoptosis Assay (Flow Cytometry) | Aβ oligomers | Not Specified | Significant attenuation of Aβ-induced apoptosis[3] |
| GTS-21 | Neuronal Cultures | Not Specified | Amyloid peptides | Not Specified | Protection against Aβ-induced damage[4] |
Signaling Pathways and Mechanism of Action
The neuroprotective effects of α7nAChR agonists are largely attributed to the activation of intracellular signaling pathways that promote cell survival and inhibit apoptosis.
α7nAChR-Mediated PI3K/Akt Signaling
Activation of the α7nAChR by agonists like AR-R17779, PNU-282987, and GTS-21 is known to stimulate the PI3K/Akt signaling cascade.[5][6][7] This pathway is a central regulator of cell survival. Activated Akt can phosphorylate and inactivate pro-apoptotic proteins such as Bad and caspase-9, thereby preventing the initiation of the apoptotic cascade. Furthermore, the PI3K/Akt pathway can promote the expression of anti-apoptotic proteins belonging to the Bcl-2 family.
Experimental Protocols
To facilitate the validation of AR-R17779's neuroprotective effects, detailed methodologies for key in vitro experiments are provided below.
Glutamate-Induced Excitotoxicity Assay in SH-SY5Y Cells
This protocol outlines a method to assess the neuroprotective effects of a compound against glutamate-induced cell death in the human neuroblastoma cell line SH-SY5Y.[8][9][10][11]
1. Cell Culture and Plating:
-
Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells into 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere for 24 hours.
2. Compound Treatment:
-
Pre-treat the cells with various concentrations of AR-R17779 (or comparator compounds) for 1 to 24 hours, depending on the experimental design.
3. Induction of Excitotoxicity:
-
Expose the cells to a neurotoxic concentration of L-glutamate (typically in the range of 15-50 mM for SH-SY5Y cells) for 24 hours.[1] A dose-response curve for glutamate (B1630785) should be established to determine the EC50 for toxicity in your specific cell line.
4. Assessment of Cell Viability (MTT Assay):
-
After the incubation period, remove the culture medium.
-
Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals by adding 100 µL of DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
Amyloid-Beta-Induced Neurotoxicity Assay in Primary Cortical Neurons
This protocol describes a method to evaluate the neuroprotective effects of a compound against Aβ-induced toxicity in primary neuronal cultures.[12][13]
1. Primary Neuron Culture:
-
Isolate cortical neurons from embryonic day 18 (E18) rat or mouse pups.
-
Plate the dissociated neurons onto poly-D-lysine coated plates in a suitable neuron culture medium.
-
Maintain the cultures for 7-10 days in vitro to allow for maturation.
2. Preparation of Aβ Oligomers:
-
Prepare aggregated Aβ (1-42) or (25-35) by incubating the peptide solution at 37°C for a specified period (e.g., 24 hours) to form neurotoxic oligomers.
3. Compound Treatment and Toxin Exposure:
-
Pre-treat the primary neurons with the test compound (AR-R17779 or comparators) for 1-24 hours.
-
Add the prepared Aβ oligomers to the cultures at a final concentration known to induce neurotoxicity (typically in the nanomolar to low micromolar range).
-
Co-incubate for 24-48 hours.
4. Assessment of Cell Death (LDH Assay):
-
Collect the culture supernatant.
-
Measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells using a commercially available LDH cytotoxicity assay kit.[14][15]
-
The amount of LDH released is proportional to the number of dead cells.
-
Express neuroprotection as the percentage reduction in LDH release compared to the Aβ-treated control.
Conclusion and Future Directions
The available evidence suggests that α7nAChR agonists hold promise as neuroprotective agents. While direct in vitro neuroprotection data for AR-R17779 in neuronal models of excitotoxicity and amyloid-beta toxicity is currently lacking in the public domain, its known function as a selective α7nAChR agonist warrants further investigation. The comparative data for PNU-282987 and GTS-21, along with the provided experimental protocols, offer a solid foundation for researchers to design and execute studies to definitively validate the neuroprotective effects of AR-R17779. Future studies should focus on generating dose-response curves for AR-R17779 in well-established in vitro neurotoxicity models and further elucidating its downstream signaling effects in neuronal cells. Such data will be crucial for advancing our understanding of AR-R17779's therapeutic potential for neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT assay [protocols.io]
- 3. α7 nicotinic acetylcholine receptor agonist PNU-282987 attenuates early brain injury in a perforation model of subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha7 nicotinic acetylcholine receptor: A link between inflammation and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PNU282987 inhibits amyloid-β aggregation by upregulating astrocytic endogenous αB-crystallin and HSP-70 via regulation of the α7AChR, PI3K/Akt/HSF-1 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory and Neuroprotective Mechanisms of GTS-21, an α7 Nicotinic Acetylcholine Receptor Agonist, in Neuroinflammation and Parkinson’s Disease Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha7 nicotinic acetylcholine receptor agonist PNU-282987 attenuates early brain injury in a perforation model of subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effects of Neuropeptide Y on Human Neuroblastoma SH-SY5Y Cells in Glutamate Excitotoxicity and ER Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 12. Amyloid β-Peptide Neurotoxicity Assay Using Cultured Rat Cortical Neurons | Springer Nature Experiments [experiments.springernature.com]
- 13. Aggregated Amyloid-β Protein Induces Cortical Neuronal Apoptosis and Concomitant “Apoptotic” Pattern of Gene Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
AR-R17779: A Potent and Selective α7 Nicotinic Acetylcholine Receptor Agonist in Comparative Perspective
For Researchers, Scientists, and Drug Development Professionals
AR-R17779 is a highly selective and potent full agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel implicated in a range of cognitive processes and inflammatory responses. This guide provides a comparative analysis of AR-R17779's potency against other notable α7 agonists, supported by experimental data and detailed methodologies.
Comparative Potency of α7 nAChR Agonists
The potency and selectivity of AR-R17779 and other α7 agonists are typically quantified by their half-maximal effective concentration (EC₅₀) and binding affinity (Ki). Lower EC₅₀ and Ki values indicate higher potency and affinity, respectively.
| Agonist | Receptor Subtype | EC₅₀ | Ki (nM) | Efficacy |
| AR-R17779 | α7 nAChR | - | 92 [1] | Full Agonist (96%) |
| α4β2 nAChR | - | 16000[1] | - | |
| GTS-21 (DMXB-A) | human α7 nAChR | 11 µM[2] | 2000 (human), 650 (rat)[2] | Partial Agonist (9% in human)[2] |
| α4β2 nAChR | - | 20 (human), 19 (rat)[2] | Inhibits (IC₅₀ = 17 µM)[2] | |
| α3β4 nAChR | 21 µM[2] | - | Activates[2] | |
| AZD0328 | human α7 nAChR | 338 nM[2] | - | Partial Agonist (65%)[2] |
| TC-5619 | human α7 nAChR | 33 nM[3] | 1 (human)[3] | Full Agonist (100%)[3] |
| α4β2 nAChR | - | 2800 (human)[3] | - | |
| PNU-282987 | α7 nAChR | - | 27[3] | - |
| EVP-6124 | α7 nAChR | - | 4.3[3] | Partial Agonist |
| ABBF | rat α7 nAChR | - | 62[3] | Potent Agonist |
As evidenced in the table, AR-R17779 demonstrates high affinity and remarkable selectivity for the α7 nAChR, with a Ki value of 92 nM and over 170-fold greater selectivity for α7 over the α4β2 subtype[1]. While other compounds like TC-5619 show higher affinity (Ki = 1 nM), AR-R17779's profile as a potent and highly selective full agonist makes it a valuable tool in α7 nAChR research.
Experimental Protocols
The determination of agonist potency and selectivity relies on standardized in vitro assays. Below are detailed methodologies for two key experimental approaches.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of AR-R17779 and other compounds for the α7 nAChR.
Materials:
-
Radioligand: [³H]methyllycaconitine ([³H]MLA), a selective α7 nAChR antagonist[4][5].
-
Tissue Preparation: Rat brain tissue, typically hippocampus or cortex, homogenized and centrifuged to prepare a crude membrane fraction[6].
-
Assay Buffer: Typically a Tris-based buffer containing salts such as NaCl, KCl, CaCl₂, and MgCl₂ at a physiological pH[6].
-
Non-specific Binding Control: A high concentration of a non-labeled α7-selective ligand (e.g., nicotine (B1678760) or α-bungarotoxin) to determine non-specific binding[5].
-
Test Compounds: Serial dilutions of AR-R17779 and other α7 agonists.
-
Instrumentation: Scintillation counter.
Procedure:
-
Incubation: The membrane preparation is incubated with a fixed concentration of [³H]MLA and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound.
-
Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Calcium Imaging Assay
This functional assay measures the ability of an agonist to activate the α7 nAChR, which is a ligand-gated ion channel permeable to calcium. The resulting increase in intracellular calcium is detected using a fluorescent calcium indicator.
Objective: To determine the functional potency (EC₅₀) of AR-R17779 and other agonists at the α7 nAChR.
Materials:
-
Cell Line: A cell line stably expressing the human α7 nAChR, such as HEK293 or SH-SY5Y cells.
-
Calcium Indicator Dye: A fluorescent calcium indicator like Fluo-4 AM or a genetically encoded sensor like Case12[7].
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Test Compounds: Serial dilutions of AR-R17779 and other α7 agonists.
-
Instrumentation: A fluorescence imaging plate reader (FLIPR) or a fluorescence microscope[7][8].
Procedure:
-
Cell Plating: Cells are plated into multi-well plates and allowed to adhere overnight.
-
Dye Loading: The cells are loaded with the calcium indicator dye for a specific period, after which excess dye is washed away.
-
Compound Addition: The plate is placed in the FLIPR instrument, and baseline fluorescence is measured before the automated addition of the test compounds.
-
Fluorescence Measurement: The change in fluorescence intensity, corresponding to the increase in intracellular calcium upon receptor activation, is monitored over time.
-
Data Analysis: The peak fluorescence response is measured for each concentration of the agonist. A dose-response curve is generated, and the EC₅₀ value is determined using non-linear regression.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Simplified signaling cascade following α7 nAChR activation.
Caption: Key steps in a radioligand binding assay for α7 nAChR.
References
- 1. AR-R17779 hydrochloride | 178419-42-6 | Benchchem [benchchem.com]
- 2. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Calcium imaging with genetically encoded sensor Case12: Facile analysis of α7/α9 nAChR mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing the Translational Potential of AR-R17779 Hydrochloride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AR-R17779 hydrochloride with other selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonists. Supported by experimental data, this document aims to facilitate an informed assessment of its translational potential.
This compound has emerged as a potent and selective full agonist of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel implicated in a range of physiological processes.[1] Its activation has been linked to pro-cognitive effects and the attenuation of inflammation, making it a compound of significant interest for therapeutic development in neurological and inflammatory disorders. This guide provides a comparative analysis of AR-R17779 against other notable α7 nAChR agonists—SSR180711, PNU-282987, and GTS-21 (DMXB-A)—to evaluate its translational potential.
Comparative Analysis of α7 nAChR Agonists
The therapeutic efficacy of an α7 nAChR agonist is determined by several factors, including its binding affinity, selectivity, functional activity (full vs. partial agonist), and pharmacokinetic profile. Below is a comparative summary of AR-R17779 and its alternatives.
| Compound | Binding Affinity (Ki, nM) for α7 nAChR | Selectivity over α4β2 nAChR | Functional Activity | Key In Vivo Effects |
| AR-R17779 | 92 (rat)[2], 190 (rat)[3] | ~174-fold[2] | Full Agonist[1] | Improves learning and memory in rats; Ameliorates arthritis and reduces inflammation in mice.[2] |
| SSR180711 | 14 (human), 22 (rat) | High | Partial Agonist | Enhances episodic memory and reverses cognitive deficits in rodent models of schizophrenia.[4] |
| PNU-282987 | ~20-40 (rat) | >1000-fold | Agonist | Attenuates early brain injury after subarachnoid hemorrhage in rats; Reduces neuroinflammation.[5] |
| GTS-21 (DMXB-A) | ~2000 (human α7) | Antagonist at α4β2 (Ki=20 nM) | Partial Agonist | Improves memory in animals and humans; Anti-inflammatory effects.[6][7] |
Signaling Pathways and Mechanisms of Action
The diverse therapeutic potential of α7 nAChR agonists stems from their ability to modulate distinct downstream signaling pathways. Activation of the α7 nAChR, a calcium-permeable ion channel, triggers intracellular cascades that influence neuronal plasticity and inflammatory responses.
Anti-Inflammatory Pathway
The anti-inflammatory effects of α7 nAChR activation are primarily mediated by the cholinergic anti-inflammatory pathway. This involves the inhibition of pro-inflammatory cytokine production through the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling cascade and the suppression of the nuclear factor-kappa B (NF-κB) pathway.[8][9][10][11]
Cognitive Enhancement Pathways
The pro-cognitive effects of α7 nAChR agonists are linked to the modulation of synaptic plasticity. This is achieved through the activation of the Phosphoinositide 3-kinase/Protein Kinase B (PI3K/Akt) and the Extracellular signal-regulated kinase/cAMP response element-binding protein (ERK/CREB) pathways, which are crucial for learning, memory, and neuronal survival.[12][13][14][15][16][17][18]
Experimental Protocols
Radioligand Binding Assay for α7 nAChR
Objective: To determine the binding affinity (Ki) of a test compound for the α7 nAChR.
Materials:
-
Cell membranes expressing the human α7 nAChR.
-
Radioligand: [³H]-α-Bungarotoxin or other suitable α7-selective radioligand.
-
Non-specific binding agent: Nicotine or unlabeled α-Bungarotoxin at a high concentration.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Test compound (e.g., this compound) at various concentrations.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, radioligand, and either assay buffer (for total binding), non-specific binding agent, or the test compound.
-
Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 of the test compound (concentration that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.
Radial Arm Maze for Assessing Working and Reference Memory
Objective: To evaluate the effect of a test compound on spatial working and reference memory in rodents.
Apparatus: An elevated maze with a central platform and eight arms radiating outwards. Visual cues are placed around the maze.
Procedure:
-
Habituation: Allow the animals to explore the maze for a set period (e.g., 10 minutes) for 2-3 days prior to testing. Food rewards may be scattered throughout the maze to encourage exploration.
-
Training:
-
Bait a subset of the arms (e.g., 4 out of 8) with a food reward at the end. The same arms should be baited for each trial for a given animal.
-
Place the animal on the central platform and allow it to explore the maze for a set duration (e.g., 10 minutes) or until all baited arms have been visited.
-
Record the sequence of arm entries.
-
-
Testing:
-
Administer the test compound (e.g., AR-R17779) or vehicle to the animals at a predetermined time before the trial.
-
Place the animal on the central platform and record arm entries as in the training phase.
-
-
Data Analysis:
-
Working Memory Errors: Re-entry into an arm that has already been visited within the same trial.
-
Reference Memory Errors: Entry into an arm that has never been baited.
-
Compare the number of errors between the treatment and vehicle groups.
-
Conclusion
This compound demonstrates significant potential as a therapeutic agent due to its potent and selective full agonism at the α7 nAChR. Its demonstrated efficacy in preclinical models of cognitive impairment and inflammation, coupled with a well-defined mechanism of action, provides a strong foundation for further investigation. However, a comprehensive assessment of its translational potential requires direct comparative studies with other α7 nAChR agonists, particularly focusing on pharmacokinetic profiles and long-term safety. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for such future research, enabling a more robust evaluation of AR-R17779's clinical promise.
References
- 1. youtube.com [youtube.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Application of Alpha7 Nicotinic Acetylcholine Receptor Agonists in Inflammatory Diseases: An Overview [ouci.dntb.gov.ua]
- 4. Selective α7 nicotinic acetylcholine receptor agonists worsen disease in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the JAK2/STAT3 signaling pathway for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the JAK2/STAT3 signaling pathway for chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. cusabio.com [cusabio.com]
- 13. Mechanism of ERK/CREB pathway in pain and analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. data.virginia.gov [data.virginia.gov]
- 15. researchgate.net [researchgate.net]
- 16. How Does a Radial Arm Maze Test Memory? [sandiegoinstruments.com]
- 17. noldus.com [noldus.com]
- 18. maze.conductscience.com [maze.conductscience.com]
Safety Operating Guide
Proper Disposal of AR-R17779 Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
For immediate implementation, this guide provides essential safety and logistical information for the proper disposal of AR-R17779 hydrochloride, a selective α7 nicotinic acetylcholine (B1216132) receptor agonist. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Researchers, scientists, and drug development professionals handling this compound must be aware of its potential hazards and the appropriate disposal protocols. As with many research chemicals, the toxicological properties may not be fully investigated, necessitating a cautious approach to its handling and disposal.
Pre-Disposal Safety Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. The SDS for this compound indicates that the substance is combustible and that deposited combustible dust has considerable explosion potential.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All handling of the solid compound should be performed in a well-ventilated area or a fume hood to avoid dust formation.[1]
Waste Identification and Segregation
This compound waste should be classified as hazardous chemical waste. It is crucial to segregate this waste from other laboratory waste streams to prevent accidental reactions.
Do not mix this compound waste with:
-
Other incompatible chemicals
-
Biological waste
-
Sharps (unless in a designated, chemically-resistant sharps container)
-
Radioactive waste
Step-by-Step Disposal Procedure
-
Containerization:
-
Place solid this compound waste into a clearly labeled, sealed, and compatible waste container.[2][3] The original container, if empty and clean, can be used.
-
For solutions containing this compound, use a designated, leak-proof container.
-
Ensure the container is in good condition, with no cracks or leaks.[2]
-
-
Labeling:
-
Storage:
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area (SAA) within the laboratory.[4]
-
The storage area should be away from heat sources and incompatible materials.[1]
-
Secondary containment should be used for liquid waste containers to prevent spills.[2][3]
-
-
Disposal Request:
-
Empty Container Disposal:
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent.[2]
-
The rinsate must be collected and disposed of as hazardous waste.[2]
-
After triple-rinsing, the defaced container (with the label removed or obscured) may be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.[2][7]
-
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
Quantitative Data Summary
There is no specific quantitative data available in the provided search results regarding disposal limits or concentrations for this compound. Disposal regulations are typically based on the classification of the chemical as hazardous waste, rather than specific concentration thresholds for this particular compound.
| Parameter | Value | Source |
| CAS Number | 178419-42-6 | [1][5] |
| Molecular Formula | C₉H₁₄N₂O₂·HCl | [5] |
| Molecular Weight | 218.68 g/mol | [5] |
Experimental Protocols
Detailed experimental protocols for the synthesis or use of this compound are not directly relevant to its disposal procedures and were not detailed in the safety-focused search results. The primary "protocol" is the step-by-step disposal procedure outlined above, which is derived from general laboratory safety guidelines and the specific information found in the Safety Data Sheet for the compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.
References
- 1. carlroth.com [carlroth.com]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. research.cuanschutz.edu [research.cuanschutz.edu]
- 5. AR-R 17779 hydrochloride | CAS 178419-42-6 | AR-R17779 | Tocris Bioscience [tocris.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. vumc.org [vumc.org]
Personal protective equipment for handling AR-R17779 hydrochloride
Essential Safety and Handling Guide for AR-R17779 Hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on established best practices for handling potent research compounds of unknown comprehensive toxicity.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure risk during all stages of handling this compound, from receiving to disposal. The following table summarizes the recommended PPE for various activities.
| Activity | Recommended Personal Protective Equipment |
| Receiving and Unpacking | - Gloves: Double chemotherapy-rated gloves (ASTM D6978).[2][3] - Gown: Impermeable, disposable gown with closed front and cuffs.[2][3] - Eye Protection: Safety glasses with side shields or goggles.[9] - Respiratory Protection: Recommended if the external packaging is damaged, or the primary container is compromised. An N95 or higher respirator should be used.[2][6] |
| Weighing and Aliquoting (Dry Powder) | - Gloves: Double chemotherapy-rated gloves.[3] - Gown: Impermeable, disposable gown.[3] - Eye Protection: Chemical safety goggles.[9] - Respiratory Protection: A NIOSH-approved respirator (e.g., N95 or higher) is mandatory to prevent inhalation of fine particles.[6] This should be performed in a certified chemical fume hood or a ventilated balance enclosure. |
| Solution Preparation and Handling | - Gloves: Double chemotherapy-rated gloves. - Gown: Impermeable, disposable gown. - Eye Protection: Chemical safety goggles or a face shield if there is a splash risk.[3] - Work Area: All manipulations should be performed in a chemical fume hood. |
| Disposal of Waste | - Gloves: Double chemotherapy-rated gloves. - Gown: Impermeable, disposable gown. - Eye Protection: Safety glasses with side shields or goggles. |
Operational and Disposal Plans
Adherence to systematic procedures is essential for maintaining a safe laboratory environment when working with this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the external packaging for any signs of damage.[10]
-
Unpacking: Don appropriate PPE before opening the shipping container. Unpack in a designated area with controlled ventilation, preferably a chemical fume hood.[10]
-
Labeling: Ensure the primary container is clearly labeled with the compound name, concentration (if in solution), date received, and relevant hazard warnings.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[8] The container should be tightly sealed. Follow any specific storage temperature recommendations provided by the supplier.
Handling and Experimental Procedures
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. A spill kit should also be accessible.[2]
-
Weighing: To minimize inhalation exposure, weigh the solid compound in a ventilated balance enclosure or a chemical fume hood. Use disposable weigh boats or papers.
-
Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing. All solution preparation should occur within a chemical fume hood.
-
General Handling: Avoid direct contact with the skin, eyes, and clothing.[11] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling, even if gloves were worn.[7]
Spill Management
-
Evacuation: If a significant spill occurs, evacuate the immediate area.
-
Notification: Inform the laboratory supervisor and relevant safety personnel.
-
Cleanup: Only trained personnel with appropriate PPE, including respiratory protection, should clean up spills. Use a spill kit containing absorbent materials to contain the spill.
-
Disposal: All contaminated materials from the spill cleanup must be disposed of as hazardous waste.
Disposal Plan
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, weigh papers, pipette tips, and excess compound, must be considered hazardous waste.
-
Containerization: Collect all solid and liquid waste in clearly labeled, sealed, and puncture-resistant containers.
-
Disposal Route: Dispose of the hazardous waste through your institution's designated chemical waste disposal program. Do not dispose of this compound down the drain or in regular trash.[9]
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. AR-R 17779 hydrochloride | CAS 178419-42-6 | AR-R17779 | Tocris Bioscience [tocris.com]
- 2. publications.ashp.org [publications.ashp.org]
- 3. pogo.ca [pogo.ca]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. gerpac.eu [gerpac.eu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. ashp.org [ashp.org]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
